Butyl Stearate
Description
Structure
2D Structure
Properties
IUPAC Name |
butyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h3-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBTUVJTXULMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027013 | |
| Record name | Butyl octadecanoate | |
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Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; m[ = 19.5-20 deg C; [Hawley] Solid or colorless or very pale liquid (above 20 deg C); mp = 27 deg C; [HSDB] Odorless oily liquid; mp approximately 23 deg C; [MSDSonline], Solid, colourless, waxy solid, odourless or with a faintly fatty odour | |
| Record name | Octadecanoic acid, butyl ester | |
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| Record name | n-Butyl stearate | |
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| Record name | Butyl stearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
343 °C, 343.00 °C. @ 25.00 mm Hg | |
| Record name | N-BUTYL STEARATE | |
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| Record name | Butyl octadecanoate | |
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Flash Point |
320 °F (160 °C) (CLOSED CUP) | |
| Record name | N-BUTYL STEARATE | |
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Solubility |
Insoluble in water; soluble in ethanol; very soluble in acetone, SOL IN MINERAL OR VEGETABLE OILS, SOLUBILITY IN WATER: 0.29% @ 25 °C, 1.7 mg/mL at 25 °C | |
| Record name | N-BUTYL STEARATE | |
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| Record name | Butyl octadecanoate | |
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Density |
0.854 @ 25 °C/4 °C, 0.855-0.875 | |
| Record name | N-BUTYL STEARATE | |
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| Record name | Butyl stearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/640/ | |
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Vapor Density |
11.4 (AIR= 1) | |
| Record name | N-BUTYL STEARATE | |
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Vapor Pressure |
0.0000058 [mmHg], 5.80X10-6 mm Hg @ 25 °C | |
| Record name | n-Butyl stearate | |
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| Record name | N-BUTYL STEARATE | |
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Color/Form |
Crystals from alcohol, propanol, or ether, WAXY OR OILY (ABOVE 20 °C), COLORLESS OR VERY PALE YELLOW LIQUID ABOVE 20 °C | |
CAS No. |
123-95-5, 68154-28-9 | |
| Record name | Butyl stearate | |
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| Record name | Octadecanoic acid, butyl ester | |
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Melting Point |
27 °C, 27.5 °C | |
| Record name | N-BUTYL STEARATE | |
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| Record name | Butyl octadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040290 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Butyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl stearate (butyl octadecanoate) is the ester of n-butanol and stearic acid, a long-chain saturated fatty acid. It is a versatile compound with applications in various fields, including cosmetics, pharmaceuticals, plastics, and as a lubricant. In the pharmaceutical and drug development sector, its properties as an emollient, solvent, and plasticizer are of particular interest. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and detailed data analysis to support research and development activities.
Physical Properties
This compound is a colorless to pale yellow oily liquid or waxy solid at room temperature, possessing a faint, fatty odor.[1][2] Its physical state is dependent on the ambient temperature, with a melting point in the range of 17-27°C.[1][3] Key physical properties are summarized in the tables below for easy reference and comparison.
General and Thermal Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₄₄O₂ | [4] |
| Molecular Weight | 340.58 g/mol | |
| Melting Point | 17-27 °C (62.6-80.6 °F) | |
| Boiling Point | 343 °C (649.4 °F) at 760 mmHg | |
| 220-230 °C at 25 mmHg | ||
| Flash Point | 160 °C (320 °F) (Closed Cup) | |
| Autoignition Temperature | 355 °C (671 °F) |
Optical and Other Physical Properties
| Property | Value | Conditions | Source(s) |
| Density | 0.854 - 0.861 g/mL | at 20-25 °C | |
| Refractive Index | 1.443 | at 20 °C | |
| 1.4328 | at 50 °C | ||
| Viscosity | 8-15 cP | at 25 °C | |
| Vapor Pressure | 5.8 x 10⁻⁶ mmHg | at 25 °C | |
| Vapor Density | 11.4 (Air = 1) |
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Insoluble (0.2%) | |
| Ethanol | Soluble | |
| Acetone | Very Soluble | |
| Ether | Soluble | |
| Chloroform | Soluble | |
| Mineral and Vegetable Oils | Soluble | |
| Aromatic and Aliphatic Hydrocarbons | Soluble |
Chemical Properties and Reactivity
This compound exhibits the typical reactivity of a long-chain fatty acid ester. Its chemical properties are largely defined by the ester functional group.
Key Chemical Characteristics
| Property | Value Range | Source(s) |
| Acid Value | max 1.0 mg KOH/g | |
| Saponification Value | 160 - 180 mg KOH/g | |
| Iodine Value | max 1.0 g I₂/100g |
Chemical Reactions
1. Synthesis (Esterification): this compound is commercially synthesized by the direct esterification of stearic acid with n-butanol, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed as a byproduct.
References
A Technical Guide to the Synthesis of Butyl Stearate via Esterification of Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of butyl stearate through the esterification of stearic acid. This compound, an important chemical raw material, finds applications as a lubricant, plasticizer, and emollient in various industries, including pharmaceuticals and cosmetics.[1][2][3] This document details various catalytic methods, presents quantitative data from multiple studies, provides exemplary experimental protocols, and illustrates the core chemical pathway and experimental workflow.
Core Concepts in this compound Synthesis
The synthesis of this compound is primarily achieved through the Fischer-Speier esterification, a reaction that involves the condensation of stearic acid with n-butanol in the presence of an acid catalyst.[4] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed as it is formed.[4] The general reaction is as follows:
CH₃(CH₂)₁₆COOH + CH₃(CH₂)₃OH ⇌ CH₃(CH₂)₁₆COO(CH₂)₃CH₃ + H₂O (Stearic Acid) + (n-Butanol) ⇌ (this compound) + (Water)
Various catalysts can be employed to accelerate this reaction, ranging from traditional mineral acids to solid acid catalysts and enzymes, each offering distinct advantages in terms of yield, purity, and environmental impact.
Quantitative Data on Synthesis Parameters
The efficiency of this compound synthesis is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize quantitative data from various studies, categorized by the type of catalyst used.
Table 1: Homogeneous Acid Catalysis
| Catalyst | Catalyst Loading | Molar Ratio (Butanol:Acid) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Aminosulfonic Acid | 1.0% of stearic acid mass | 2.0:1 | Reflux | 3.5 | 95.9% (Conversion) | |
| Sulfuric Acid | 0.001-0.005 (weight ratio to stearic acid) | 0.65:1 (weight ratio) | Boiling Reflux | - | >99.5% (Purity) | |
| Sulfuric Acid | 0.75 (mole ratio to acid) | 15:1 | 65 | - | 99% (Yield) |
Table 2: Heterogeneous Solid Acid Catalysis
| Catalyst | Catalyst Loading | Molar Ratio (Butanol:Acid) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phosphotungstic Acid (PTA) | 1 mol% | 1.5:1 | 110 | 4 | 98 | |
| Copper p-toluenesulfonate | 270g for 30kg stearic acid | 9kg butanol for 30kg stearic acid | 95 | 8 | 91.1 | |
| Copper p-toluenesulfonate | 300g for 30kg stearic acid | 12kg butanol for 30kg stearic acid | 100 | 8.5 | 92.9 | |
| Copper p-toluenesulfonate | 330g for 30kg stearic acid | 15kg butanol for 30kg stearic acid | 105 | 9 | 94 | |
| Zinc Oxide | - | - | - | - | - |
Note: The patent describing zinc oxide as a catalyst did not provide specific quantitative data in the abstract.
Table 3: Enzymatic Catalysis
| Catalyst | Catalyst Loading | Molar Ratio (Butanol:Acid) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Novozym 435 | 1% (by weight of substrates) | 1:2 | 60 | 24 | 92 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis using Aminosulfonic Acid Catalyst
This protocol is based on the work of Shao Guangwei et al.
-
Apparatus Setup: A 500 mL three-necked flask is equipped with a water separator (Dean-Stark apparatus) and a condenser.
-
Reactant Charging: Weigh and add stearic acid to the three-necked flask.
-
Melting: Heat the flask until the stearic acid is completely melted.
-
Stirring and Reagent Addition: Initiate stirring and add the measured amounts of n-butanol and aminosulfonic acid catalyst. The optimal conditions are a 2.0:1 molar ratio of alcohol to acid and 1.0% aminosulfonic acid by mass of stearic acid.
-
Reaction: Heat the mixture to reflux. Continuously collect the water generated in the separator.
-
Monitoring: The reaction is monitored by observing the amount of water collected. The reaction is considered complete when the volume of water in the separator no longer increases.
-
Termination and Sampling: Once the reaction is complete (approximately 3.5 hours), take a sample to determine the conversion rate.
-
Purification: The crude product is purified by vacuum distillation, collecting the fraction at 175-190°C to obtain the final this compound product.
Protocol 2: Synthesis using Heteropolyacid (PTA) Catalyst in a Closed System
This protocol is adapted from a study on high-yielding synthesis using heteropolyacids.
-
Apparatus Setup: A 50 mL round-bottomed glass pressure reactor equipped with a magnetic stir bar and a Teflon screw top.
-
Catalyst Preparation: The phosphotungstic acid (PTA) catalyst is dried at 110°C for 12 hours in a hot-air oven before use.
-
Reactant Charging: Charge stearic acid (e.g., 1.00 g, 3.51 mmol) and 1-butanol (1.5 equivalents) into the pressure reactor.
-
Catalyst Addition: Add the oven-dried PTA catalyst (1 mol%) to the solution.
-
Reaction: Seal the reactor and place it in a pre-heated oil bath at 110°C. Stir the mixture magnetically for 4 hours.
-
Cooling and Product Extraction: After the reaction, cool the reactor to room temperature before opening. Add petroleum ether (10 mL) to the mixture to solubilize the product.
-
Catalyst Recovery: The solid PTA catalyst can be separated from the product solution by decantation or centrifugation. The recovered catalyst can be dried at 110°C for 12 hours for reuse.
-
Purification: The product is purified by column chromatography on silica gel.
Visualizing the Process
Reaction Pathway
The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification of stearic acid with butanol. The reaction proceeds through a series of protonation and nucleophilic attack steps, leading to the formation of the ester and water.
References
An In-depth Technical Guide to the Thermal Properties of Butyl Stearate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of butyl stearate, a versatile ester with significant applications in various research and development fields, including its use as a phase change material (PCM) for thermal energy storage and as an excipient in pharmaceutical formulations. This document details key thermal parameters, outlines experimental protocols for their determination, and presents logical workflows for thermal analysis.
Core Thermal Properties of this compound
This compound [CH₃(CH₂)₁₆COO(CH₂)₃CH₃] is a butyl ester of stearic acid. Its thermal behavior is a critical aspect of its utility in numerous applications. The following table summarizes the key quantitative thermal properties of this compound, compiled from various sources. It is important to note that values can vary slightly depending on the purity of the sample and the experimental conditions.
Table 1: Quantitative Thermal Properties of this compound
| Property | Value | Unit |
| Melting Point | 17 - 27 | °C |
| Boiling Point | 220 - 343 | °C |
| Flash Point | 148.89 - 200 | °C |
| Autoignition Temperature | ~355 | °C |
| Latent Heat of Fusion | 104 - 134.2 | J/g |
| Thermal Conductivity (Solid Phase, 10°C) | 0.236 | W/m·K |
| Thermal Conductivity (Liquid Phase, 20°C) | 0.152 | W/m·K |
| Thermal Conductivity (Liquid Phase, 30°C) | 0.148 | W/m·K |
| Thermal Conductivity (Liquid Phase, 40°C) | 0.143 | W/m·K |
| Decomposition Onset Temperature | ~238 | °C |
Experimental Protocols for Thermal Analysis
Accurate determination of the thermal properties of this compound is essential for its application in research and development. The following sections detail the methodologies for key thermal analysis experiments.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique for determining the melting point and latent heat of fusion of this compound.
Objective: To determine the melting temperature and enthalpy of fusion of this compound.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
High-purity indium standard for calibration
-
Microbalance
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum pan using a microbalance. Hermetically seal the pan to prevent any mass loss during the experiment. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 50°C).
-
Cool the sample back to the initial temperature at the same rate.
-
Perform a second heating and cooling cycle to ensure thermal history consistency.
-
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting peak on the DSC thermogram. The latent heat of fusion is calculated by integrating the area of the melting peak.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is employed to evaluate the thermal stability and decomposition profile of this compound.
Objective: To determine the onset temperature of decomposition and assess the thermal stability of this compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., alumina or platinum)
-
Microbalance
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound into a tared TGA sample pan.
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air), depending on the desired experimental conditions, at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The analysis provides information on the temperature range over which the material is stable.[1]
Thermal Conductivity Measurement
The transient hot wire or transient plane source methods are commonly used to measure the thermal conductivity of liquids like this compound.
Objective: To determine the thermal conductivity of this compound in its liquid state at various temperatures.
Apparatus:
-
Thermal conductivity analyzer (e.g., KD2 Pro with a liquid sensor)
-
Temperature-controlled water bath
-
Beaker or sample holder
Procedure:
-
Calibration: Calibrate the thermal conductivity analyzer according to the manufacturer's instructions, often using a standard with known thermal conductivity (e.g., glycerol).
-
Sample Preparation: Place a sufficient amount of liquid this compound in a sample holder.
-
Temperature Control: Submerge the sample holder in a temperature-controlled water bath to maintain the desired measurement temperature. Allow the sample to reach thermal equilibrium.
-
Measurement:
-
Insert the thermal conductivity sensor into the center of the liquid sample, ensuring it is fully immersed and free from air bubbles.
-
Initiate the measurement. The instrument applies a brief heat pulse and measures the temperature response over time to calculate the thermal conductivity.
-
Repeat the measurement at different temperatures by adjusting the temperature of the water bath.
-
-
Data Analysis: Record the thermal conductivity values at each temperature to understand its temperature dependency.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental protocols described above.
Research Applications of this compound's Thermal Properties
The unique thermal characteristics of this compound make it a valuable material in several research and industrial applications:
-
Phase Change Materials (PCMs) for Thermal Energy Storage: With a melting point in the range of human comfort, this compound is an excellent candidate for use in building materials to regulate indoor temperatures, in textiles for thermal comfort, and in electronic cooling systems.[2][3] Its high latent heat of fusion allows it to store and release significant amounts of thermal energy during its phase transition.[2][3]
-
Drug Development and Formulation: In the pharmaceutical industry, this compound can be used as an emollient, solvent, and consistency regulator in topical formulations. Its melting behavior can influence the texture and application properties of creams and ointments. Understanding its thermal properties is crucial for formulation stability and performance.
-
Cosmetics and Personal Care: Similar to its pharmaceutical applications, this compound is widely used in cosmetics as a skin-conditioning agent and emollient. Its melting point near skin temperature contributes to a pleasant sensory experience.
Conclusion
This technical guide has provided a detailed overview of the thermal properties of this compound, essential for its application in research and development. The tabulated data offers a quick reference for its key thermal parameters, while the detailed experimental protocols provide a foundation for accurate characterization. The visualized workflows offer a clear, step-by-step guide for conducting thermal analysis. For researchers and professionals in drug development and material science, a thorough understanding of these thermal properties is paramount for leveraging the full potential of this compound in innovative applications.
References
An In-depth Technical Guide to the Solubility of Butyl Stearate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of butyl stearate in various organic solvents. This compound, the butyl ester of stearic acid, is a non-polar compound widely utilized in the pharmaceutical, cosmetic, and chemical industries as an emollient, plasticizer, and solvent. A thorough understanding of its solubility characteristics is crucial for formulation development, process design, and quality control.
Core Concepts in this compound Solubility
This compound's solubility is primarily governed by the principle of "like dissolves like." As a long-chain fatty acid ester, it exhibits a predominantly non-polar character, leading to high solubility in non-polar organic solvents and poor solubility in polar solvents like water. The intermolecular forces at play, mainly van der Waals forces, dictate the ease with which this compound molecules can be solvated by a particular solvent.
Factors influencing the solubility of this compound include:
-
Solvent Polarity: Non-polar solvents that can effectively interact with the long hydrocarbon chain of this compound will exhibit higher solvency.
-
Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.
-
Molecular Size and Shape: The size and shape of the solvent molecules can affect their ability to pack around the this compound molecule, influencing the overall solubility.
Quantitative Solubility Data
| Solvent Classification | Solvent Examples | General Solubility of this compound |
| Alcohols | Methanol, Ethanol, Propanol | Soluble[1][2][3][4][5] |
| Ketones | Acetone | Very Soluble |
| Esters | Ethyl Acetate | Soluble |
| Ethers | Diethyl Ether | Soluble |
| Hydrocarbons | Hexane, Toluene, Mineral Oils | Soluble |
| Chlorinated Solvents | Chloroform | Soluble |
| Polar Solvents | Water | Insoluble (1.7 mg/mL at 25 °C) |
It is important to note that terms like "soluble" and "very soluble" are qualitative. For precise formulation work, experimental determination of solubility at specific temperatures is highly recommended.
Experimental Protocols for Solubility Determination
The determination of the solubility of this compound in organic solvents can be achieved through several established experimental methods. The choice of method often depends on the desired accuracy, the properties of the solvent, and the available analytical equipment. Two common and reliable methods are the Isothermal Equilibrium Method and the Gravimetric Method.
Isothermal Equilibrium (Shake-Flask) Method
The isothermal equilibrium method, also known as the shake-flask method, is a widely used technique for determining the equilibrium solubility of a compound in a solvent at a constant temperature.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed container, such as a glass vial or flask.
-
Equilibration: The container is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required to reach equilibrium can vary and should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution is then carefully separated from the excess solid. This can be done by centrifugation followed by decantation or by filtration using a syringe filter compatible with the solvent.
-
Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique. For a non-volatile solute like this compound, gravimetric analysis is a straightforward option. Alternatively, chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed, especially for more complex mixtures or when higher accuracy is required.
Gravimetric Method
The gravimetric method is a direct and simple technique for determining solubility, particularly when the solute is non-volatile.
Methodology:
-
Sample Preparation: A saturated solution of this compound is prepared using the isothermal equilibrium method as described above.
-
Aliquotting: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Solvent Evaporation: The solvent is removed by evaporation. This can be done at ambient temperature if the solvent is volatile, or by gentle heating in a fume hood or a vacuum oven. Care must be taken to avoid any loss of the non-volatile this compound.
-
Drying and Weighing: The container with the remaining this compound residue is dried to a constant weight in a desiccator or oven at a temperature below the boiling point of this compound.
-
Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction.
Predictive Models for Solubility Estimation: The UNIFAC Model
In the absence of experimental data, predictive models can provide valuable estimates of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures. By knowing the activity coefficient, the solubility of a compound can be estimated.
The UNIFAC model breaks down molecules into their constituent functional groups. The interaction parameters between these groups, which have been determined from experimental vapor-liquid equilibrium data for a wide range of binary mixtures, are then used to calculate the activity coefficient of each component in the mixture.
For this compound, the relevant functional groups would include:
-
CH3 (methyl group)
-
CH2 (methylene group)
-
COO (ester group)
By using the appropriate UNIFAC group interaction parameters, the activity coefficient of this compound in a given solvent can be calculated, which in turn can be used to estimate its solubility. While this method provides a good approximation, it is important to validate the predicted values with experimental data whenever possible, as the accuracy of the prediction depends on the availability and quality of the group interaction parameters.
Logical Workflow for Solubility Determination
The process of determining the solubility of this compound can be visualized as a logical workflow, from initial preparation to final data analysis.
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents, intended to be a valuable resource for professionals in research, development, and formulation. While qualitative data indicates good solubility in a range of non-polar organic solvents, the importance of experimentally determining quantitative solubility data for specific applications cannot be overstated. The outlined experimental protocols for the isothermal equilibrium and gravimetric methods provide a solid foundation for such determinations. Furthermore, the introduction of predictive models like UNIFAC offers a useful tool for initial solubility screening and estimation. By combining experimental data with theoretical models, a comprehensive understanding of this compound's solubility behavior can be achieved, facilitating its effective use in various scientific and industrial applications.
References
butyl stearate as a hydrophobic film-forming agent
An In-depth Technical Guide to Butyl Stearate as a Hydrophobic Film-Forming Agent
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, focusing on its role as a hydrophobic film-forming agent. This compound, the ester of butanol and stearic acid, is a versatile compound widely utilized across various industries, including pharmaceuticals, cosmetics, and plastics, owing to its unique physicochemical properties.[1][2][3] This document delves into its core attributes, mechanisms of film formation, and detailed experimental protocols for its evaluation.
Physicochemical Properties of this compound
This compound is an oily liquid or waxy solid that is colorless to pale yellow with a faintly fatty odor.[3][4] Its defining characteristic is its hydrophobicity, stemming from the long alkyl chain of stearic acid. This property is central to its function as a film-forming agent that repels water. Key physicochemical properties are summarized in Table 1 for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₂₂H₄₄O₂ | |
| Molecular Weight | 340.58 g/mol | |
| Appearance | Colorless to pale yellow oily liquid or waxy solid | |
| Odor | Faintly fatty or odorless | |
| Melting Point | 17-27 °C | |
| Boiling Point | 220 °C at 25 mmHg | |
| Density | Approximately 0.86 g/mL at 20 °C | |
| Solubility | Insoluble in water; Soluble in alcohol, ether, acetone, and chloroform. | |
| Viscosity | Low | |
| Acid Value | ≤ 1.0 mg KOH/g | |
| Saponification Value | 160 - 175 mg KOH/g |
Mechanism of Hydrophobic Film Formation
When applied to a surface, this compound molecules orient themselves to form a thin, non-greasy, and water-repellent film. The hydrophobic nature of this film is attributed to the long, nonpolar stearate tail of the molecule, which minimizes interaction with water. The mechanism can be understood as a self-assembly process driven by the minimization of interfacial energy between the this compound and the surrounding environment.
The following diagram illustrates the molecular structure of this compound and its role in forming a hydrophobic barrier.
Caption: Molecular structure of this compound and its orientation in a hydrophobic film.
Quantitative Data on Film Properties
For context, a surface is generally considered hydrophobic if the water contact angle is greater than 90°. Materials with a low water vapor transmission rate (WVTR) are considered effective moisture barriers.
Experimental Protocols
To evaluate the hydrophobic and film-forming properties of this compound, standardized experimental procedures are essential. The following sections detail the methodologies for film preparation and characterization.
Preparation of this compound Films by Solvent Casting
The solvent casting method is a common technique for preparing thin films in a laboratory setting. For a waxy material like this compound, a modified approach is necessary to create a self-supporting film for analysis.
Objective: To prepare a uniform, free-standing film of this compound.
Materials and Equipment:
-
This compound
-
Volatile solvent (e.g., hexane, acetone, or chloroform)
-
Flat, non-stick casting surface (e.g., polytetrafluoroethylene (PTFE) dish or a clean glass plate treated with a release agent)
-
Film applicator or casting knife
-
Controlled environment chamber or a desiccator
-
Leveling table
Procedure:
-
Dissolution: Dissolve a known concentration of this compound in a suitable volatile solvent at room temperature. The concentration will need to be optimized to achieve a desirable viscosity for casting.
-
Casting: Place the casting surface on a leveling table to ensure a uniform film thickness. Pour the this compound solution onto the surface and spread it evenly using a film applicator set to the desired thickness.
-
Drying: Transfer the cast film to a controlled environment (e.g., a fume hood or a desiccator with controlled ventilation) to allow for slow evaporation of the solvent. Rapid evaporation can introduce defects in the film.
-
Film Detachment: Once the solvent has completely evaporated, carefully peel the film from the casting surface.
The following diagram outlines the experimental workflow for the solvent casting of a this compound film.
Caption: Workflow for preparing a this compound film via the solvent casting method.
Characterization of Hydrophobic Properties
The water contact angle is a direct measure of the hydrophobicity of a surface. A higher contact angle indicates greater hydrophobicity. The sessile drop method is a common technique for this measurement.
Objective: To quantify the hydrophobicity of the this compound film surface.
Standard Method: ASTM D5946 - Standard Test Method for Corona-Treated Polymer Films Using Water Contact Angle Measurements (can be adapted for non-treated films).
Materials and Equipment:
-
Contact angle goniometer with a light source and camera
-
Microsyringe for dispensing droplets
-
High-purity deionized water
-
This compound film sample
Procedure:
-
Sample Preparation: Mount a flat, smooth section of the prepared this compound film onto the goniometer stage.
-
Droplet Deposition: Using the microsyringe, carefully deposit a small droplet of deionized water (typically 2-5 µL) onto the film surface.
-
Image Capture: Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Use the goniometer's software to measure the angle between the tangent of the droplet and the film surface at the point of contact.
-
Replicates: Repeat the measurement at multiple locations on the film surface to ensure statistical significance and account for any surface heterogeneity.
The logical relationship for determining hydrophobicity based on the contact angle is depicted in the diagram below.
Caption: Decision diagram for classifying surface wettability based on water contact angle.
WVTR is a measure of the passage of water vapor through a material, indicating its effectiveness as a moisture barrier.
Objective: To determine the moisture barrier properties of the this compound film.
Standard Method: ASTM E96/E96M - Standard Test Methods for Water Vapor Transmission of Materials.
Materials and Equipment:
-
Test dish (cup) with a sealant
-
Desiccant (e.g., anhydrous calcium chloride) or distilled water
-
Controlled environment chamber (constant temperature and humidity)
-
Analytical balance
-
This compound film sample
Procedure (Desiccant Method):
-
Sample Preparation: Cut a circular sample of the this compound film to fit the opening of the test dish.
-
Assembly: Place the desiccant in the test dish, leaving a small air gap between the desiccant and the film. Seal the film sample over the mouth of the dish using a sealant to ensure that water vapor can only pass through the film.
-
Initial Weighing: Weigh the entire assembly on an analytical balance.
-
Incubation: Place the assembly in a controlled environment chamber at a specified temperature and relative humidity (e.g., 38 °C and 90% RH).
-
Periodic Weighing: Remove the dish from the chamber at regular intervals and record its weight.
-
Data Analysis: Plot the weight gain (due to water vapor transmission through the film and absorption by the desiccant) as a function of time. The slope of the linear portion of this graph is used to calculate the WVTR.
The WVTR is calculated using the following formula: WVTR = (G / t) / A where:
-
G is the weight gain in grams
-
t is the time in hours
-
A is the area of the film exposed in square meters
The results are typically expressed in g/m² per 24 hours.
Applications in Drug Development
In the pharmaceutical industry, this compound's hydrophobic and film-forming properties are valuable in various applications:
-
Topical Formulations: It is used as an emollient and skin-conditioning agent in creams and lotions, forming a non-greasy, hydrophobic barrier that helps to retain skin moisture.
-
Controlled Release Coatings: As a component in tablet and pellet coatings, it can modulate the release of active pharmaceutical ingredients (APIs) by creating a hydrophobic barrier that controls the ingress of water.
-
Taste Masking: The film-forming capability can be utilized to coat bitter APIs, improving the palatability of oral dosage forms.
-
Plasticizer: In the manufacturing of polymer-based drug delivery systems, this compound can act as a plasticizer, improving the flexibility and processability of the polymer films.
Conclusion
This compound is a well-established excipient with significant potential as a hydrophobic film-forming agent. Its inherent hydrophobicity, low viscosity, and non-greasy feel make it suitable for a wide range of applications in drug development and other industries. While qualitative descriptions of its film-forming capabilities are abundant, there is a need for more quantitative data on the properties of pure this compound films to fully leverage its potential in advanced formulation design. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate and characterize the performance of this compound in their specific applications.
References
Spectroscopic Analysis of Butyl Stearate: An In-Depth Technical Guide to FTIR and NMR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of butyl stearate, a versatile long-chain fatty acid ester. This compound serves various functions across industries, including as an emollient and thickening agent in cosmetics, a plasticizer in polymers, and a phase change material for thermal energy storage[1][2]. Accurate characterization of this compound is crucial for quality control and research applications.
This document details the application of two primary spectroscopic techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. FTIR provides rapid identification of key functional groups, while NMR offers a detailed map of the molecular structure[3]. The combined use of these methods allows for unambiguous structural confirmation and purity assessment of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique molecular "fingerprint," allowing for the identification of functional groups present in the compound.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR technique is ideal for analyzing liquid or low-melting solid samples like this compound due to its minimal sample preparation requirements.
Instrumentation:
-
A Fourier-Transform Infrared Spectrometer.
-
An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.
Procedure:
-
Background Collection: Ensure the ATR crystal surface is clean. Run a background spectrum of the empty crystal to account for ambient atmospheric conditions (e.g., CO₂ and water vapor)[3][4].
-
Sample Application: Place a few drops of liquid this compound directly onto the center of the ATR crystal, ensuring the surface is completely covered. If the sample is solid at room temperature, it can be gently warmed to its melting point (approx. 27°C) before application.
-
Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample data against the previously collected background to generate the final absorbance or transmittance spectrum.
Typical Acquisition Parameters:
-
Scan Range: 4000–650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are co-added to enhance the signal-to-noise ratio.
FTIR Data Presentation and Interpretation
The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its ester structure. The most prominent peaks are the C=O stretch of the ester group and the C-O stretches, which are essential for identification.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2920-2850 | Strong, Sharp | C-H Asymmetric & Symmetric Stretching (Alkyl chain) |
| 1739 | Strong, Sharp | C=O Stretching (Ester carbonyl) |
| 1465 | Medium | C-H Bending (CH₂ scissoring) |
| 1173 | Strong | C-O Stretching (Ester) |
The presence of a very strong and sharp peak around 1739 cm⁻¹ is definitive for the carbonyl (C=O) group in the ester functionality. This, combined with the strong C-O stretching vibration at 1173 cm⁻¹, confirms the presence of the ester group. The intense absorptions in the 2850-2920 cm⁻¹ region are characteristic of the long alkyl (stearate and butyl) chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for detailed molecular structure elucidation. It provides information on the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, allowing for a complete structural mapping.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).
-
Transfer the solution into a standard 5 mm NMR tube.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Data Acquisition:
-
¹H NMR: A standard proton experiment is run. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
¹H NMR Data Presentation and Interpretation
The ¹H NMR spectrum of this compound shows distinct signals for the protons of the butyl group and the stearate chain. The chemical shift, multiplicity, and integration of each signal are used for assignment.
Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Protons on Carbon) |
| ~4.06 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ (Butyl) |
| ~2.28 | Triplet | 2H | -O-C(=O)-CH₂ -CH₂- (Stearate) |
| ~1.61 | Multiplet | 4H | -O-CH₂-CH₂ - & -C(=O)-CH₂-CH₂ - |
| ~1.25 | Broad Multiplet | ~28H | -(CH₂ )₁₄- (Bulk methylene of stearate) |
| ~0.92 | Triplet | 3H | -CH₂-CH₃ (Butyl) |
| ~0.88 | Triplet | 3H | -CH₂-CH₃ (Stearate) |
Note: Chemical shifts are approximate and can vary slightly based on solvent and instrument.
The downfield triplet at ~4.06 ppm is characteristic of the methylene protons attached to the ester oxygen (-O-CH₂-), confirming the butoxy group. The triplet at ~2.28 ppm corresponds to the methylene protons alpha to the carbonyl group, a typical chemical shift for this position in fatty acid esters. The large, broad signal around 1.25 ppm represents the bulk of the methylene protons in the long stearate chain.
¹³C NMR Data Presentation and Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment (Carbon Atom) |
| ~173.9 | C =O (Ester carbonyl) |
| ~64.1 | -O-C H₂- (Butyl) |
| ~34.4 | -C(=O)-C H₂- (Stearate) |
| ~31.9 | -C H₂-CH₃ (Penultimate C of stearate) |
| ~30.7 | -O-CH₂-C H₂- (Butyl) |
| ~29.7 - ~29.1 | Bulk -C H₂- chain (Stearate) |
| ~25.0 | -C(=O)-CH₂-C H₂- (Stearate) |
| ~22.7 | -C H₂-CH₃ (Stearate) |
| ~19.2 | -CH₂-C H₂-CH₃ (Butyl) |
| ~14.1 | -C H₃ (Stearate) |
| ~13.7 | -C H₃ (Butyl) |
Note: Chemical shifts are approximate and based on typical values for long-chain esters.
The carbonyl carbon signal appears significantly downfield around 174 ppm, which is characteristic of an ester. The signal at ~64 ppm corresponds to the carbon attached to the ester oxygen. The remaining signals in the aliphatic region (13-35 ppm) correspond to the various methylene and methyl carbons of the butyl and stearate chains.
Integrated Spectroscopic Workflow
The most effective characterization of this compound is achieved by integrating the data from both FTIR and NMR spectroscopy. FTIR provides rapid confirmation of the ester functional group, while NMR confirms the specific arrangement of the butyl and stearate chains and provides definitive structural proof.
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
Conclusion
The synergistic use of FTIR and NMR spectroscopy provides a robust and definitive methodology for the characterization of this compound. FTIR offers a rapid and effective means of confirming the presence of the critical ester functional group, making it suitable for quick quality checks. NMR spectroscopy, through both ¹H and ¹³C analysis, delivers an in-depth view of the molecule's carbon-hydrogen framework, confirming the specific arrangement of the butyl and stearate chains. Together, these techniques enable researchers, scientists, and drug development professionals to ensure the structural integrity and purity of this compound for its intended application.
References
molecular structure and formula of butyl stearate
An In-depth Technical Guide to Butyl Stearate
Introduction
This compound (also known as butyl octadecanoate) is the ester formed from the condensation of stearic acid and n-butanol.[1][2][3] It is a stable, colorless to pale yellow, oily liquid or waxy solid with a faint, fatty odor.[1][2] As a fatty acid ester, it functions as an emollient, lubricant, and plasticizer, finding extensive applications in cosmetics, personal care products, pharmaceuticals, and various industrial processes. Its properties of low viscosity, high stability, and the ability to form a non-greasy, hydrophobic film make it a valuable ingredient in skincare, lotions, and nail varnishes.
Molecular Structure and Formula
This compound is an organic compound belonging to the family of alkyl esters of fatty acids.
-
Molecular Formula: C₂₂H₄₄O₂
-
Linear Formula: CH₃(CH₂)₁₆COO(CH₂)₃CH₃
-
IUPAC Name: Butyl octadecanoate
-
CAS Number: 123-95-5
The structure consists of a long, 18-carbon saturated fatty acid chain (stearate) linked to a four-carbon butyl group via an ester bond. This long hydrocarbon tail imparts the molecule's characteristic oily, hydrophobic nature.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are critical for its application in various formulations, from topical creams in drug delivery to industrial lubricants.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to pale yellow oily liquid or waxy solid | |
| Odor | Odorless or faintly fatty odor | |
| Melting Point | 17-27 °C | |
| Boiling Point | 343 - 388.9 °C at 760 mmHg | |
| Flash Point | 160 °C (320 °F) - Closed Cup | |
| Density | 0.861 g/mL at 20 °C | |
| Molecular Weight | 340.58 g/mol | |
| Refractive Index | n20/D 1.443 |
Table 2: Chemical & Solubility Properties of this compound
| Property | Value | Reference |
| Water Solubility | Insoluble (0.2%) | |
| Solvent Solubility | Soluble in acetone, ethanol, chloroform, ether, and hydrocarbons | |
| Stability | Stable and resistant to oxidation | |
| Saponification Value | 160 - 175 | |
| Acid Value | Max 1.0 | |
| Functional Group | Ester |
Experimental Protocols: Synthesis of this compound
The primary method for synthesizing this compound is through the direct esterification of stearic acid with n-butanol, typically using an acid catalyst. This reaction is a reversible process where water is produced as a byproduct.
Objective
To synthesize this compound from stearic acid and n-butanol via Fischer esterification and purify the resulting product.
Materials and Equipment
-
Reactants: Stearic Acid (100 kg), n-Butanol (65 kg)
-
Catalyst: Concentrated Sulfuric Acid (0.1 kg) or Aminosulfonic Acid (1.0% of stearic acid mass)
-
Equipment: 200-liter reactor with heating mantle, electric stirrer, thermometer, water circulation condenser, and an oil-water separator (e.g., Dean-Stark apparatus).
Experimental Procedure
-
Charging the Reactor: Add the weighed stearic acid (100 kg) to the reactor. Heat the vessel until the stearic acid melts.
-
Initiating the Reaction: Begin stirring and add the measured n-butanol (65 kg) and the acid catalyst (e.g., 0.1 kg concentrated sulfuric acid) to the molten stearic acid.
-
Esterification: Heat the reaction mixture to its boiling point to initiate reflux. The water generated as a byproduct will be continuously removed from the reaction mixture using the oil-water separator.
-
Monitoring and Completion: Continue the reflux for approximately 3.5 hours, or until water ceases to be collected in the separator, indicating the reaction is approaching completion. The conversion rate of stearic acid can be monitored by taking samples.
-
Catalyst Neutralization and Washing: After stopping the heat, the crude product is washed to remove the acid catalyst and any unreacted starting material.
-
Purification: The excess n-butanol is removed via distillation. The final this compound product is then obtained through vacuum distillation, collecting the fraction at 175-190°C.
Applications in Research and Drug Development
While widely used as an excipient, the properties of this compound are of interest to drug development professionals:
-
Topical Formulations: As a non-greasy emollient, it is used in medicinal creams and ointments to improve texture, spreadability, and skin feel, which can enhance patient compliance.
-
Solvent and Carrier: Its ability to dissolve lipophilic active pharmaceutical ingredients (APIs) makes it a candidate as a solvent or oil carrier in formulations.
-
Plasticizer: In the context of transdermal patches or polymeric drug delivery systems, it can be used as a plasticizer to improve the flexibility and performance of the polymer matrix.
-
Phase Change Materials (PCMs): In advanced applications, organic esters like this compound are explored as PCMs for thermal energy storage, which can be applied to create temperature-regulating medical textiles or devices.
Visualization of Synthesis Pathway
The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound.
Caption: Synthesis of this compound via Acid-Catalyzed Esterification.
References
Butyl Stearate: A Comprehensive Technical Guide to a Bio-Based Phase Change Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl stearate, a bio-based fatty acid ester, is emerging as a highly promising phase change material (PCM) for a variety of thermal management applications. Derived from renewable resources, it presents an environmentally friendly alternative to petroleum-based PCMs. Its favorable thermal properties, including a phase transition temperature suitable for near-ambient temperature regulation, high latent heat storage capacity, and long-term stability, make it a compelling candidate for innovation in thermal energy storage, smart textiles, and, significantly, in temperature-controlled packaging for pharmaceuticals. This technical guide provides an in-depth overview of the core properties, experimental characterization, and application logic of this compound as a PCM.
Core Properties of this compound as a Phase Change Material
This compound is characterized by its ability to store and release large amounts of thermal energy at a nearly constant temperature during its solid-liquid phase transition. This property is crucial for maintaining stable thermal environments. The key thermophysical properties of this compound, compiled from various studies, are summarized below.
Quantitative Thermal Properties
The following tables present a summary of the quantitative data for the thermal properties of this compound from multiple research sources, allowing for easy comparison.
Table 1: Phase Change Temperatures and Latent Heat of Fusion of this compound
| Melting Temperature (°C) | Freezing Temperature (°C) | Latent Heat of Melting (J/g) | Latent Heat of Freezing (J/g) | Source |
| 21.0 | - | 135.5 | - | [1] |
| 21.0 | - | 134.16 | - | [1] |
| 18.64 | 13.28 | 120.59 | 120.70 | [2][3][4] |
| ~20 | - | High | - | |
| 17.6 | 19.2 | 104 | -107 | |
| 27 | - | - | - | |
| 17-22 | - | - | - |
Table 2: Thermal Stability and Other Properties of this compound
| Property | Value | Notes | Source |
| Thermal Stability | Stable up to 1000 thermal cycles | Minimal change in melting point and latent heat. | |
| Stable up to 800 thermal cycles | No significant change in melting temperature. | ||
| Decomposition Temperature | 238°C (fresh), 240°C (after 1000 cycles) | Thermogravimetric analysis (TGA) shows high thermal stability. | |
| Chemical Stability | Chemically stable | Confirmed by Fourier Transform Infrared Spectroscopy (FT-IR). | |
| Toxicity | Non-toxic and safe for skin in small quantities | May be mildly irritating for sensitive skin. | |
| Generally regarded as low in toxicity | Used in cosmetics and personal care products. |
Experimental Protocols for Characterization
The characterization of this compound as a PCM involves several key experimental techniques to determine its thermal properties and stability. Detailed methodologies for these experiments are provided below.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique used to measure the phase change temperatures and latent heat of fusion of a PCM.
Methodology:
-
Sample Preparation: A small sample of this compound (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty, hermetically sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using standard materials like indium. A purge gas, typically nitrogen with a flow rate of 20-50 mL/min, is used to create an inert atmosphere.
-
Thermal Program: The sample and reference pans are subjected to a controlled temperature program. A typical program involves:
-
An initial isothermal period to ensure thermal equilibrium.
-
A cooling ramp to a temperature well below the expected freezing point (e.g., -50°C) at a constant rate (e.g., 5°C/min).
-
An isothermal period at the low temperature.
-
A heating ramp to a temperature above the expected melting point (e.g., 50°C) at a constant rate (e.g., 5°C/min).
-
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The resulting DSC curve shows endothermic peaks during melting and exothermic peaks during freezing. The peak temperatures correspond to the phase change temperatures, and the area under the peaks is integrated to determine the latent heat of fusion.
Thermal Cycling Stability Test
This test evaluates the long-term reliability and durability of the PCM by subjecting it to a large number of melting and freezing cycles.
Methodology:
-
Sample Encapsulation: A sample of this compound is placed in a sealed container (e.g., glass or metal tube).
-
Cyclic Heating and Cooling: The sample is placed in a programmable thermostatic bath or a custom-built thermal cycling apparatus. The temperature is cycled between a point above the melting temperature and a point below the freezing temperature.
-
Cycle Count: The material is subjected to a high number of cycles, typically ranging from several hundred to over a thousand.
-
Periodic Characterization: At regular intervals (e.g., every 100 or 200 cycles), a small amount of the PCM is extracted and its thermal properties (melting point and latent heat of fusion) are re-analyzed using DSC to detect any degradation.
-
Data Evaluation: The changes in the thermal properties as a function of the number of cycles are plotted to assess the long-term stability.
Fourier Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy is used to verify the chemical stability of the PCM after thermal cycling by identifying its chemical functional groups.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (both before and after thermal cycling) is placed on the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer.
-
Spectral Acquisition: The sample is scanned with an infrared beam over a specific wavenumber range (typically 4000 to 400 cm⁻¹).
-
Data Analysis: The resulting infrared spectrum shows absorption peaks corresponding to the vibrational frequencies of the chemical bonds within the this compound molecule. The spectra of the initial and cycled samples are compared. The absence of new peaks or significant shifts in existing peaks indicates that no chemical degradation has occurred.
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key processes and relationships related to this compound as a PCM.
References
Environmental Fate and Biodegradability of Butyl Stearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of butyl stearate. This compound, the butyl ester of stearic acid, is a common ingredient in cosmetics, pharmaceuticals, and industrial applications. Understanding its behavior in the environment is crucial for assessing its ecological impact and ensuring its safe use. This document summarizes key data on its biodegradability, potential for bioaccumulation, mobility in soil, and aquatic toxicity, based on available literature and regulatory information.
Executive Summary
Data on Environmental Fate and Biodegradability
The following tables summarize the key quantitative data regarding the environmental fate and biodegradability of this compound. It is important to note that much of the available data is based on read-across from structurally similar compounds due to a lack of direct experimental results for this compound itself.
| Parameter | Test Guideline | Result | Interpretation | Source |
| Ready Biodegradability | OECD 301B (CO2 Evolution Test) | 76 - 81% after 28 days (Read-across) | Readily biodegradable | [1] |
| Soil Sorption Coefficient (Koc) | Estimation | ~39,000 | Immobile in soil | [2] |
| Bioaccumulation Potential (BCF) | Estimation | 1 | Low potential for bioconcentration | [2] |
Table 1: Summary of Biodegradability and Environmental Partitioning Data
| Trophic Level | Test Guideline | Endpoint | Result (Read-across) | Interpretation | Source |
| Invertebrates (Daphnia magna) | OECD 202 (Part 2) | NOEC (21 days) | ≥ 100 mg/L | Not harmful to aquatic invertebrates at high concentrations | [1] |
| Algae (Scenedesmus subspicatus) | EU Method C.3 | No observed effects on growth up to the limit of water solubility | Not toxic to algae | [3] |
Table 2: Summary of Aquatic Ecotoxicity Data
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of environmental fate studies. The following sections outline the principles of the standard OECD test guidelines relevant to the data presented.
OECD 301B: Ready Biodegradability – CO2 Evolution Test
This test is designed to assess the ready biodegradability of organic chemicals under aerobic conditions.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and aerated with CO2-free air in a closed system. The amount of carbon dioxide produced from the microbial degradation of the test substance is measured over a 28-day period and is compared to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the substance.
Methodology:
-
Test Setup: The test is conducted in flasks containing a defined mineral medium, the test substance at a known concentration, and an inoculum of microorganisms. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (like sodium benzoate) are run in parallel.
-
Aeration: The flasks are aerated with CO2-free air to maintain aerobic conditions.
-
CO2 Trapping: The evolved CO2 is trapped in a suitable absorbent, such as barium hydroxide or sodium hydroxide solution.
-
Measurement: The amount of CO2 produced is determined by titrating the remaining hydroxide in the absorbent or by measuring the total inorganic carbon.
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced from the test substance (corrected for the CO2 from the blank inoculum) to the theoretical amount of CO2 (ThCO2). A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day test period.
OECD 106: Adsorption – Desorption Using a Batch Equilibrium Method
This guideline is used to determine the soil sorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil particles.
Principle: The test measures the adsorption and desorption of a substance to and from soil in a batch system. The distribution of the chemical between the soil and an aqueous solution at equilibrium is determined.
Methodology:
-
Soil Selection: A range of well-characterized soils with varying organic carbon content, pH, and texture are used.
-
Equilibration: A known mass of soil is equilibrated with a known volume of an aqueous solution containing the test substance at a specific concentration. The mixture is agitated for a defined period to reach equilibrium.
-
Phase Separation: The soil and aqueous phases are separated by centrifugation.
-
Analysis: The concentration of the test substance in the aqueous phase is measured using a suitable analytical technique. The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.
-
Calculation of Kd and Koc: The soil-water distribution coefficient (Kd) is calculated. The soil organic carbon-water partitioning coefficient (Koc) is then determined by normalizing Kd to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).
Visualizations
The following diagrams illustrate key concepts related to the environmental fate and biodegradability testing of this compound.
References
A Toxicological Evaluation of Butyl Stearate in Laboratory Models: An In-depth Technical Guide
Introduction
Butyl stearate (CAS No. 123-95-5), the ester of n-butanol and stearic acid, is a common ingredient in cosmetic and personal care products, where it functions primarily as an emollient, skin-conditioning agent, and viscosity-controlling agent. Its widespread use necessitates a thorough understanding of its toxicological profile to ensure consumer and occupational safety. This technical guide provides a comprehensive review of toxicological studies conducted on this compound in various laboratory models. The data presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its potential for acute toxicity, irritation, sensitization, and long-term systemic effects.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance. For this compound, these studies have focused on the oral and dermal routes of exposure.
Acute Oral Toxicity
The acute oral toxicity of this compound has been evaluated in rats. The results consistently indicate a very low order of acute toxicity by the oral route. The median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animals, is high, suggesting a wide margin of safety for accidental ingestion.
Data Presentation: Acute Oral Toxicity
| Species | Strain | Sex | LD50 (Median Lethal Dose) | Observation Period | Reference |
| Rat | Unspecified | Unspecified | > 5 g/kg | Unspecified | [1] |
| Rat | Unspecified | Unspecified | > 10 g/kg | 72 hours | [1] |
| Rat | Albino | Male & Female | > 8 ml/kg | 14 days | [1] |
| Rat | Unspecified | Unspecified | 32 g/kg | Not Available | [2] |
Experimental Protocols: Acute Oral Toxicity (Up-and-Down Procedure)
-
Test Guideline: Based on principles similar to OECD Test Guideline 425.
-
Species/Strain: Albino rats.
-
Number of Animals: A single animal is dosed at a time. Typically, a study might involve approximately 5 animals.
-
Test Substance: Undiluted this compound.
-
Route of Administration: Oral gavage.
-
Dosage: A single dose is administered. For example, a single 10 g/kg dose was given to 10 rats in one study[1]. In another, 8 ml/kg was administered to five male and five female rats.
-
Procedure: A single animal is dosed. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. This sequential process continues until the LD50 can be estimated.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality, typically for 14 days post-dosing. Body weight is recorded at specified intervals.
-
Endpoints Measured: Mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. A gross necropsy of all animals is performed at the end of the study.
Acute Dermal Toxicity
Acute dermal toxicity data provides information on health hazards likely to arise from short-term exposure by the dermal route.
Data Presentation: Acute Dermal Toxicity
| Species | LD50 (Median Lethal Dose) | Reference |
| Rabbit | Not Available |
Note: Specific LD50 values for acute dermal toxicity of this compound were not available in the cited literature. The standard test involves applying the substance to the bare skin of rabbits for 24 hours and observing for mortality over 14 days.
Irritation
Irritation studies assess the potential of a substance to cause reversible inflammatory changes to the skin or eyes upon contact.
Dermal Irritation
Dermal irritation studies are typically conducted in albino rabbits. The results for this compound range from non-irritating to mildly irritating.
Data Presentation: Dermal Irritation
| Species | Exposure | Results | Classification | Reference |
| New Zealand White Rabbit | 4-hour, semi-occlusive | Very slight erythema; Primary Irritation Index (PII) = 0.2 | Mild irritant | |
| New Zealand White Rabbit | 4-hour, semi-occlusive | No skin reactions; Irritation score = 0.00 | Not classified as an irritant | |
| Rabbit | Unspecified | Some adverse reactions noted with pure butyl esters | - |
Experimental Protocols: Acute Dermal Irritation
-
Test Guideline: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).
-
Species/Strain: Young adult New Zealand White rabbits.
-
Number of Animals: A minimum of three animals.
-
Test Substance & Application: A 0.5 mL or 0.5 g dose of the undiluted test material is applied to a small area (~6 cm²) of shorn, intact skin. The site is covered with a gauze patch and semi-occlusive dressing.
-
Exposure Duration: 4 hours.
-
Observation Period: Following patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.
-
Endpoints Measured: Dermal reactions are scored according to the Draize scale. The Primary Irritation Index (PII) is calculated based on these scores.
Mandatory Visualization: Acute Dermal Irritation Workflow
Ocular Irritation
Eye irritation studies are also conducted using the albino rabbit model. The available data for this compound is somewhat conflicting, with one study showing minimal effects and a safety data sheet indicating a potential for serious irritation.
Data Presentation: Ocular Irritation
| Species | Exposure | Results | Classification | Reference |
| Albino Rabbit | Single application (0.1 mL) | Minimal conjunctival irritation; normal at 48 hours | Non-irritating to minimally irritating | |
| - | - | Causes serious eye irritation (H319) | Irritant (Category 2) | |
| Rabbit | Unspecified | Some adverse reactions noted with pure butyl esters | - |
Experimental Protocols: Acute Eye Irritation
-
Test Guideline: Based on principles of OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).
-
Species/Strain: Young adult albino rabbits.
-
Number of Animals: Initially, a single animal is tested. If results are not conclusive, two additional animals are used.
-
Test Substance & Application: A 0.1 mL volume of the liquid test material is instilled into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.
-
Observation Period: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The observation period may be extended if irritation persists.
-
Endpoints Measured: The cornea (opacity), iris, and conjunctivae (redness, chemosis, discharge) are scored according to a standardized grading system.
Mandatory Visualization: Acute Eye Irritation Workflow
Skin Sensitization
Skin sensitization (or contact allergy) is an immune-mediated cutaneous reaction to a substance. The standard laboratory model for this endpoint is the guinea pig. Based on available information, this compound is not considered to be a skin sensitizer.
Experimental Protocols: Skin Sensitization (Guinea Pig Maximization Test - GPMT)
While specific GPMT results for this compound were not detailed in the search results, this protocol represents a standard method for assessing sensitization potential.
-
Test Guideline: OECD Test Guideline 406 (Skin Sensitisation).
-
Species/Strain: Young adult albino guinea pigs.
-
Number of Animals: A test group of at least 10 animals and a control group of at least 5 animals.
-
Induction Phase (Day 0):
-
Intradermal Injections: Three pairs of intradermal injections are made in the shoulder region of test animals:
-
Freund's Complete Adjuvant (FCA) mixed with water.
-
The test article in a suitable vehicle.
-
The test article emulsified in FCA.
-
-
Control animals receive similar injections but without the test article.
-
-
Induction Phase (Day 7):
-
Topical Application: The test article is applied topically under an occlusive patch for 48 hours over the injection sites.
-
-
Challenge Phase (Day 21):
-
Both test and control animals are challenged with a topical application of the test article at a non-irritating concentration on a naive site (e.g., the flank) under an occlusive patch for 24 hours.
-
-
Observation & Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group to determine the sensitization potential.
Mandatory Visualization: Skin Sensitization (GPMT) Workflow
Repeated Dose Toxicity
Repeated dose toxicity studies provide information on the potential health effects from long-term or repeated exposure to a substance.
Sub-chronic and Chronic Toxicity
A long-term feeding study was conducted in rats to assess the chronic toxicity of this compound.
Data Presentation: Chronic Oral Toxicity
| Species | Duration | Dosing | Results | Reference |
| Rat | 2 years | 1.25% and 6.25% in feed | No effects on growth, mortality, or fertility |
Experimental Protocols: Sub-chronic Oral Toxicity Study (General Protocol)
While the full protocol for the two-year study was not available, a standard 90-day sub-chronic study in rodents follows these principles.
-
Test Guideline: OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).
-
Species/Strain: Typically Sprague-Dawley or Wistar rats.
-
Number of Animals: At least 10 males and 10 females per dose group.
-
Dose Levels: A minimum of three dose levels and a concurrent control group.
-
Route of Administration: The test substance is typically administered daily via the diet, drinking water, or by gavage for 90 days.
-
Observations:
-
Daily: Clinical signs of toxicity and mortality.
-
Weekly: Detailed clinical observations, body weight, and food/water consumption measurements.
-
At Term: Hematology, clinical chemistry, and urinalysis.
-
-
Endpoints Measured: A complete gross necropsy is performed on all animals. Organ weights are recorded, and a comprehensive set of tissues is examined microscopically to identify target organs and characterize morphologic changes.
Genotoxicity
Genotoxicity assays are used to detect the potential for a substance to cause damage to DNA and chromosomes. A standard battery of tests is typically required to assess this endpoint. No specific genotoxicity data for this compound was found in the provided search results. However, the standard testing strategy and protocols are described below.
Experimental Protocols: Genotoxicity Testing Battery
A standard in vitro battery includes:
-
Bacterial Reverse Mutation Test (Ames Test): This test (OECD 471) uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshifts). The test is conducted with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism. A positive result is a dose-related increase in revertant colonies.
-
In Vitro Mammalian Chromosomal Aberration Test: This assay (OECD 473) evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes. Cells are exposed to the test article for a short or continuous period, with and without S9 mix, and metaphase cells are analyzed for chromosomal damage.
-
In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay): This test (OECD 490) detects gene mutations in cultured mammalian cells.
If in vitro tests are positive, an in vivo follow-up test is typically required:
-
In Vivo Mammalian Erythrocyte Micronucleus Test: This test (OECD 474) is a common in vivo assay. Rodents (usually mice or rats) are exposed to the test substance, and bone marrow or peripheral blood is analyzed for an increase in the frequency of micronucleated immature (polychromatic) erythrocytes. An increase indicates that the substance induced chromosome breakage or loss in vivo.
Mandatory Visualization: Tiered Genotoxicity Testing Strategy
Reproductive and Developmental Toxicity
This area of toxicology investigates potential adverse effects on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.
-
Fertility: A two-year feeding study in rats at concentrations up to 6.25% in the diet showed no effects on fertility.
-
Developmental Toxicity: The Environmental Working Group (EWG) Skin Deep database notes a low concern for developmental and reproductive toxicity but indicates that data availability is limited.
No dedicated guideline studies (e.g., OECD 414 for prenatal developmental toxicity or OECD 416 for two-generation reproductive toxicity) for this compound were identified in the search results.
Conclusion
Based on the available data from studies in laboratory models, this compound exhibits a low toxicological profile.
-
It has very low acute oral toxicity .
-
It is classified as non-irritating to mildly irritating to the skin in rabbit studies.
-
Ocular irritation potential ranges from minimal to potentially serious , indicating that product formulations should be managed to avoid eye contact.
-
It is considered non-sensitizing to the skin.
-
A long-term feeding study in rats did not reveal any adverse effects on growth, mortality, or fertility, suggesting a low potential for chronic systemic toxicity .
While the overall profile is favorable, there is a lack of publicly available data in the area of genotoxicity and definitive guideline studies for reproductive and developmental toxicity. This guide summarizes the foundational toxicological data necessary for a robust safety assessment of this compound.
References
Methodological & Application
Application Notes and Protocols: Utilizing Butyl Stearate as an Internal Standard in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective use of butyl stearate as an internal standard in gas chromatography (GC). The inclusion of detailed protocols, data presentation, and workflow visualizations aims to facilitate accurate and reproducible quantitative analysis in various research and development settings.
Introduction to this compound as an Internal Standard
This compound is the butyl ester of stearic acid, a long-chain saturated fatty acid.[1][2] It is a colorless, oily liquid at room temperature with low volatility and good thermal stability, making it a suitable candidate for an internal standard in gas chromatography.[2][3] An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks.[4] Its purpose is to correct for variations in injection volume, solvent evaporation, and other potential sources of error during sample preparation and analysis. By comparing the peak area of the analyte to the peak area of the internal standard, more accurate and precise quantification can be achieved.
Key Properties of this compound for GC Applications:
-
Chemical Inertness: this compound is chemically stable and unlikely to react with analytes or the GC column stationary phase.
-
Elution Time: It typically elutes in a region of the chromatogram that does not interfere with the peaks of interest.
-
Purity and Availability: High-purity this compound is commercially available.
-
Structural Similarity: In the analysis of fatty acid esters or other long-chain compounds, its structural similarity can help to mimic the behavior of the analytes during extraction and chromatography.
Applications
This compound has been employed as an internal standard in a variety of GC applications, including:
-
Food Analysis: Determination of fungicides in fruit juice and wine, and analysis of lysinoalanine in food proteins. It is also relevant in the analysis of free fatty acids in dairy products where fatty acids are converted to butyl esters for analysis.
-
Cosmetics and Personal Care Products: Used as an analytical standard for the determination of various components in cosmetic products.
-
Industrial Applications: Serves as a reference in the quality control of plasticizers, lubricants, and other industrial chemicals.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H44O2 | |
| Molecular Weight | 340.58 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | |
| Melting Point | 17-22 °C | |
| Density | 0.861 g/mL at 20 °C | |
| Flash Point | 160 °C (closed cup) | |
| Solubility | Insoluble in water; soluble in acetone, chloroform, ether, alcohol, and hydrocarbons | |
| Purity (GC) | Often available as ≥ 98% or technical grade (40-60%) |
Experimental Protocols
The following protocols provide a general framework for using this compound as an internal standard. Specific parameters may need to be optimized for individual applications.
-
Internal Standard Stock Solution (e.g., 10 mg/mL):
-
Accurately weigh approximately 100 mg of high-purity this compound.
-
Dissolve it in a suitable solvent (e.g., hexane, isooctane) in a 10 mL volumetric flask.
-
Ensure the this compound is completely dissolved before making up to the mark.
-
Store the stock solution in a tightly sealed container at 4°C.
-
-
Analyte Stock Solution(s) (e.g., 1 mg/mL):
-
Prepare individual stock solutions for each analyte of interest in a similar manner.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solution(s).
-
To each calibration standard, add a constant volume of the this compound internal standard stock solution to achieve a final concentration that is similar to the expected analyte concentrations.
-
The choice of sample preparation technique depends on the sample matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS.
General Sample Preparation Workflow:
Caption: General workflow for sample preparation and analysis using an internal standard.
Example Protocol: Extraction of Analytes from a Liquid Matrix (e.g., Fruit Juice)
-
Measure a known volume (e.g., 10 mL) of the liquid sample into a centrifuge tube.
-
Add a precise volume of the this compound internal standard stock solution.
-
Add an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex or shake vigorously for a specified time.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
The extract may be further concentrated or cleaned up if necessary.
-
The final extract is then ready for GC analysis.
The following table provides typical GC parameters. These should be optimized for the specific analytes and column used.
| Parameter | Typical Value |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | Nonpolar (e.g., DB-5ms) or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 80:1 split ratio) |
| Oven Temperature Program | Initial temp: 50-90°C (hold 1-2 min), Ramp: 10-15°C/min to 280-300°C, Final hold: 5-10 min |
| Detector Temperature | FID: 280-300 °C; MS Transfer Line: 280 °C |
Data Analysis and Method Validation
The concentration of the analyte is determined by calculating the response factor (RF) relative to the internal standard.
Internal Standard Calibration Logic:
Caption: Logical flow of internal standard calibration and quantification.
The analytical method should be validated according to established guidelines to ensure its reliability.
Method Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.995 |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 15% |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention times of the analyte and internal standard. |
Conclusion
This compound is a versatile and reliable internal standard for a range of gas chromatography applications. Its chemical and physical properties make it an excellent choice for correcting variations during sample analysis, thereby improving the accuracy and precision of quantitative results. The protocols and data presented in these notes provide a solid foundation for the development and validation of robust GC methods utilizing this compound as an internal standard. Proper method development and validation are crucial for ensuring the quality and reliability of the analytical data.
References
Application Notes and Protocols for the Laboratory Synthesis of Butyl Stearate
Introduction
Butyl stearate is an organic compound, specifically the butyl ester of stearic acid. It is a colorless to pale yellow, oily liquid or waxy solid with a faint, fatty odor.[1][2] Synthesized through the reaction of stearic acid with butanol, this compound is valued for its properties such as low viscosity, high stability, and hydrophobicity.[1][3] These characteristics make it a versatile ingredient in various industries. It serves as an emollient and skin-conditioning agent in cosmetics and personal care products like lotions and creams, a plasticizer in plastics and nail varnishes, and a lubricant or solvent in textile and metalworking applications.[1] The most common laboratory and industrial synthesis method is the Fischer esterification, which involves the acid-catalyzed reaction between stearic acid and n-butanol.
Experimental Protocol: Fischer Esterification of Stearic Acid
This protocol details the synthesis of this compound via the Fischer esterification of stearic acid and n-butanol, using concentrated sulfuric acid as a catalyst. The reaction is driven to completion by the continuous removal of water using a Dean-Stark apparatus.
Materials:
-
Stearic Acid (C₁₈H₃₆O₂)
-
n-Butanol (C₄H₁₀O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask (500 mL)
-
Heating mantle
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Thermometer
Procedure:
-
Reactant Setup:
-
To a 500 mL round-bottom flask, add stearic acid (e.g., 100 g), n-butanol (e.g., 65 g), and a few boiling chips.
-
While stirring, slowly and carefully add the acid catalyst, concentrated sulfuric acid (e.g., 0.1-0.5 g), to the mixture.
-
Assemble the flask with a Dean-Stark apparatus and a condenser.
-
-
Esterification Reaction:
-
Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will typically be between 95-105°C.
-
Continue heating under reflux. The water produced during the esterification will be collected in the side arm of the Dean-Stark apparatus.
-
Monitor the reaction until water is no longer being collected in the Dean-Stark trap, which indicates the reaction is complete. This can take several hours (e.g., 3.5 to 8 hours).
-
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (e.g., 50 mL) to remove the bulk of the excess butanol and sulfuric acid.
-
Saturated sodium bicarbonate solution (e.g., 2 x 50 mL) to neutralize any remaining sulfuric acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Saturated sodium chloride solution (brine) (e.g., 50 mL) to aid in layer separation and remove residual water.
-
-
Separate and collect the organic layer (the top layer).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent from the crude this compound.
-
Remove the excess n-butanol using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Collect the fraction that distills at the appropriate temperature and pressure for this compound (Boiling point: ~175-190°C, vacuum pressure dependent).
-
-
Characterization:
-
The final product should be a clear, colorless, or pale-yellow oily liquid.
-
Characterize the product using techniques such as FT-IR spectroscopy (to observe the appearance of the ester C=O stretch and disappearance of the carboxylic acid O-H stretch), and ¹H NMR spectroscopy.
-
Quantitative Data Summary
The following table summarizes quantitative data from various this compound synthesis protocols, highlighting the reaction conditions and corresponding outcomes.
| Catalyst | Reactant Ratio (Stearic Acid:Butanol) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Copper p-toluenesulfonate | 1:0.3 (mass ratio) | 95 | 8 | 91.1 | 99.17 | |
| Copper p-toluenesulfonate | 1:0.4 (mass ratio) | 100 | 8.5 | 92.9 | 99.26 | |
| Copper p-toluenesulfonate | 1:0.5 (mass ratio) | 105 | 9 | 94.0 | 99.37 | |
| Aminosulfonic Acid | 1:2 (molar ratio) | Reflux | 3.5 | 95.0 | Not Specified | |
| Sulfuric Acid (H₂SO₄) | 1:15 (molar ratio) | 65 | Not Specified | 99.0 | Not Specified | |
| Concentrated Sulfuric Acid | 100:65 (mass ratio) | Boiling/Reflux | Until water stops | Not Specified | >99.5 |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the this compound synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Butyl Stearate in Polymer Inclusion Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polymer Inclusion Membranes (PIMs) are a promising technology for the selective separation and transport of chemical species. These membranes typically consist of a base polymer, a carrier (extractant), and often a plasticizer to enhance flexibility and transport properties. Butyl stearate (BTS), a non-toxic and cost-effective ester, has emerged as a viable alternative to traditional plasticizers in PIM formulations.[1][2][3][4][5] Its application can significantly influence the membrane's physical characteristics and transport efficiency. These notes provide an overview of the application of this compound in PIMs, including its effects on membrane properties and detailed protocols for membrane preparation and transport experiments.
Role and Advantages of this compound in PIMs
This compound serves as a plasticizer in PIMs, where it is physically incorporated into the polymer matrix. Its primary functions are to:
-
Enhance Flexibility and Mechanical Stability: this compound increases the elasticity and flexibility of the polymer backbone, which is crucial for the durability and handling of the membranes.
-
Improve Transport Kinetics: By reducing the viscosity of the membrane phase, this compound can facilitate the diffusion of the carrier-analyte complex, thereby improving transport efficiency.
-
Offer a Safer, Cost-Effective Alternative: Compared to commonly used plasticizers like phthalates, this compound is non-toxic and more economical, making it an attractive option for various applications.
A key study demonstrated that for Poly(vinyl chloride) (PVC)-based PIMs, this compound showed better transport efficiency for Hg(II) ions compared to the widely used plasticizer 2-nitrophenyl octyl ether (NPOE).
Data Presentation: Performance of this compound in PIMs
The following tables summarize the quantitative data from a comprehensive study on the effect of plasticizers on PIM characteristics, highlighting the performance of this compound.
Table 1: Composition of Polymer Inclusion Membranes
| Component | Polymer (CTA or PVC) | Carrier (TOMATS) | Plasticizer (e.g., this compound) |
| Mass Percentage (%) | 50 | 30 | 20 |
| This composition was found to be effective for the transport of Hg(II). |
Table 2: Hg(II) Transport Efficiency using CTA-based PIMs with Different Plasticizers
| Plasticizer | Transport Efficiency (TE) after 24h (%) |
| NPOE | 84 |
| BBPA | 63 |
| DOS | 75 |
| DBS | Quantitative |
| This compound (BTS) | 70 |
| For Cellulose Triacetate (CTA)-based PIMs, the choice of plasticizer did not significantly alter the transport efficiency of Hg(II). |
Table 3: Hg(II) Transport Efficiency using PVC-based PIMs
| Plasticizer | Transport Efficiency (TE) after 24h (%) |
| NPOE | 18 ± 4 |
| This compound (BTS) | 95 ± 7 (Quantitative) |
| In PVC-based PIMs, this compound significantly enhanced the transport of Hg(II) compared to NPOE. |
Table 4: Contact Angle Measurements for PIMs
| Polymer | Plasticizer | Contact Angle (°) |
| CTA | None (50% TOMATS) | 54.38 |
| CTA | This compound (BTS) | 48.75 |
| PVC | None (50% TOMATS) | 45.95 |
| PVC | This compound (BTS) | 31.27 - 56.95 (range with various plasticizers) |
| This compound was shown to enhance the hydrophilicity of both CTA and PVC-based PIMs. |
Experimental Protocols
3.1. Protocol for Preparation of Polymer Inclusion Membranes
This protocol is based on the solvent evaporative casting method.
Materials:
-
Base Polymer: Cellulose Triacetate (CTA) or Poly(vinyl chloride) (PVC)
-
Carrier: Trioctylmethylammonium thiosalicylate (TOMATS)
-
Plasticizer: this compound (BTS)
-
Solvent: Chloroform (for CTA) or Tetrahydrofuran (THF) (for PVC)
-
Glass petri dish
Procedure:
-
Dissolution of Components:
-
For a typical PIM, weigh the appropriate amounts of the base polymer (50% w/w), carrier (30% w/w), and this compound (20% w/w).
-
Dissolve the weighed components in a minimal amount of the appropriate solvent (Chloroform for CTA, THF for PVC) in a small beaker or vial.
-
Stir the mixture until all components are completely dissolved and a homogeneous casting solution is obtained.
-
-
Casting the Membrane:
-
Pour the casting solution into a flat, level glass petri dish.
-
Cover the petri dish loosely to allow for slow evaporation of the solvent. This prevents the formation of defects in the membrane film.
-
-
Solvent Evaporation:
-
Allow the solvent to evaporate completely at room temperature. This process may take up to 24 hours.
-
-
Membrane Peeling and Storage:
-
Once the solvent has fully evaporated, a thin, transparent film will have formed.
-
Carefully peel the membrane from the glass surface.
-
Store the prepared PIM in a clean, dry place until use.
-
3.2. Protocol for Hg(II) Transport Experiments
This protocol describes a typical transport experiment using a two-compartment permeation cell.
Materials:
-
Prepared PIM with this compound
-
Permeation cell (e.g., U-shaped tube or custom-made cell with two compartments separated by the membrane)
-
Source Phase: Aqueous solution of Hg(II) of a known concentration.
-
Receiving Phase: A suitable stripping solution (e.g., 10⁻³ M cysteine solution).
-
Stirring apparatus
-
Syringes for sample collection
-
Analytical instrument for Hg(II) determination (e.g., Atomic Absorption Spectrometer)
Procedure:
-
Membrane Mounting:
-
Mount the prepared PIM securely between the two compartments of the permeation cell, ensuring a leak-proof seal.
-
-
Filling the Compartments:
-
Fill one compartment with the source phase (Hg(II) solution) and the other with the receiving phase (cysteine solution). Ensure the volumes in both compartments are equal.
-
-
Initiating the Experiment:
-
Start stirring both the source and receiving phases at a constant rate to ensure adequate mixing and to minimize the boundary layer effect.
-
-
Sample Collection:
-
At regular time intervals, withdraw small aliquots from the receiving phase for analysis.
-
To maintain a constant volume, replace the withdrawn volume with a fresh receiving phase solution.
-
-
Analysis:
-
Determine the concentration of Hg(II) in the collected samples using a suitable analytical technique.
-
-
Calculation of Transport Efficiency (TE):
-
Calculate the transport efficiency using the following formula: TE (%) = (CR,t / CS,0) * 100 where CR,t is the concentration of Hg(II) in the receiving phase at time t, and CS,0 is the initial concentration of Hg(II) in the source phase.
-
Visualizations
4.1. Experimental Workflow for PIM Preparation and Testing
Caption: Workflow for PIM preparation and transport experiments.
4.2. Proposed Transport Mechanism of Hg(II) across a PIM with this compound
Caption: Hg(II) transport mechanism through a PIM.
References
- 1. A Comprehensive Study on the Effect of Plasticizers on the Characteristics of Polymer Inclusion Membranes (PIMs): Exploring this compound as a Promising Alternative [agris.fao.org]
- 2. futur.upc.edu [futur.upc.edu]
- 3. A Comprehensive Study on the Effect of Plasticizers on the Characteristics of Polymer Inclusion Membranes (PIMs): Exploring this compound as a Promising Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [minerva-access.unimelb.edu.au]
- 5. upcommons.upc.edu [upcommons.upc.edu]
Application Notes and Protocols: Formulation of Butyl Stearate-Based Phase Change Materials for Thermal Energy Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of butyl stearate-based phase change materials (PCMs) for thermal energy storage applications. This compound, a fatty acid ester, is a promising organic PCM due to its suitable phase transition temperature for thermal comfort in buildings, high latent heat storage capacity, chemical stability, and bio-based origin.[1][2][3] This document outlines various formulation strategies, including direct incorporation, composite preparation, and microencapsulation, to enhance the thermal and mechanical properties of this compound for practical applications.
Thermal Properties of this compound and its Formulations
The thermal properties of PCMs are critical for their performance in thermal energy storage systems. The key parameters include the melting temperature, freezing temperature, and latent heat of fusion. The following tables summarize the quantitative data from various studies on this compound and its composite formulations.
Table 1: Thermal Properties of Pure this compound
| Melting Temperature (°C) | Freezing Temperature (°C) | Latent Heat of Melting (J/g) | Latent Heat of Freezing (J/g) | Reference |
| 21.0 (onset) | - | 134.16 | - | [4] |
| 18.64 (peak) | 13.28 (peak) | 120.59 | 120.70 | [1] |
| ~20 | - | - | - |
Table 2: Thermal Properties of this compound-Based Composite PCMs
| Formulation | Melting Temperature (°C) | Freezing Temperature (°C) | Latent Heat of Melting (J/g) | Latent Heat of Freezing (J/g) | Reference |
| This compound / Polystyrene (PS) Composite | 16.8 | 20.6 | 72.3 | 72.9 | |
| Microencapsulated this compound (Melamine-Formaldehyde Shell) | Increased | - | Reduced | Reduced | |
| Microencapsulated this compound (Polymethylmethacrylate - PMMA Shell) | 17.6 | 19.2 | 104 | -107 | |
| This compound with Carbon Nanotubes (CNTs) | Affected by CNT type | - | Affected by CNT concentration | - |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-based PCMs.
Protocol for Preparation of this compound/Polystyrene (PS) Composite PCM via Vacuum Impregnation
This protocol describes the preparation of a form-stable composite PCM by impregnating porous polystyrene with liquid this compound.
Materials:
-
This compound (technical grade)
-
Polystyrene (PS) particles
-
Vacuum oven
-
Beakers and other standard laboratory glassware
Procedure:
-
Dry the polystyrene particles in an oven to remove any moisture.
-
Place the dried PS particles in a beaker.
-
Heat the this compound to a temperature above its melting point (e.g., 40°C) to ensure it is in a liquid state.
-
Pour the molten this compound over the PS particles in the beaker, ensuring the particles are fully submerged.
-
Place the beaker containing the mixture in a vacuum oven.
-
Apply a vacuum to the oven to facilitate the impregnation of the molten this compound into the pores of the PS particles.
-
Maintain the vacuum and temperature for a specified period to ensure complete impregnation.
-
After impregnation, slowly release the vacuum and allow the composite material to cool down to room temperature.
-
The resulting form-stable composite PCM can then be removed from the beaker for characterization.
Protocol for Microencapsulation of this compound with a Melamine-Formaldehyde (MF) Shell
This protocol details the in-situ polymerization method for encapsulating this compound within a durable melamine-formaldehyde shell.
Materials:
-
This compound (core material)
-
Melamine-Formaldehyde (MF) prepolymer (shell material)
-
Sodium Dodecyl Sulfate (SDS) (surfactant)
-
Formic acid (for pH adjustment)
-
Distilled water
-
Reaction vessel with a stirrer and temperature control
-
Homogenizer (e.g., Ultra Turrax)
Procedure:
-
Prepare an aqueous solution of the surfactant (e.g., 0.625 wt% SDS in warm water).
-
Disperse the this compound in the surfactant solution using a homogenizer to form a stable emulsion.
-
Heat the emulsion to a specific temperature (e.g., 70°C) while stirring.
-
Add the melamine-formaldehyde prepolymer to the emulsion.
-
Adjust the pH of the suspension to an acidic value (e.g., pH 6.0) using formic acid to initiate the polycondensation of the MF prepolymer at the oil-water interface.
-
Continue the reaction for a set period, allowing the MF shell to form around the this compound droplets.
-
After the reaction is complete, the microcapsules can be collected by filtration, washed with distilled water, and dried.
Protocol for Thermal Characterization using Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique to determine the thermal properties of PCMs.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Microbalance
Procedure:
-
Accurately weigh a small sample (typically 5-10 mg) of the this compound or its composite into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Set the temperature program. A typical program involves:
-
An initial isothermal period to stabilize the temperature.
-
A heating ramp at a constant rate (e.g., 5°C/min) to a temperature above the melting point of the PCM.
-
An isothermal period at the high temperature.
-
A cooling ramp at a constant rate (e.g., 5°C/min) to a temperature below the freezing point of the PCM.
-
-
The analysis is carried out under an inert nitrogen atmosphere.
-
The DSC instrument will record the heat flow to the sample as a function of temperature.
-
From the resulting DSC curve, determine the onset and peak temperatures of melting and freezing, and calculate the latent heat of fusion from the area under the phase change peaks.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and logical connections in the formulation and characterization of this compound-based PCMs.
Caption: Overall workflow for this compound PCM development.
Caption: Formulation strategies for this compound PCMs.
Caption: Workflow for DSC thermal analysis of PCMs.
References
Application Notes and Protocols for the Analysis of Butyl Stearate as a Plasticizer for Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl chloride (PVC) is a widely utilized polymer known for its versatility; however, in its pure form, it is rigid and brittle. To impart flexibility and processability, plasticizers are incorporated into the PVC matrix. Butyl stearate, a fatty acid ester, serves as a valuable secondary plasticizer and internal lubricant in PVC formulations.[1][2] Its molecules position themselves between the PVC polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg).[1] This results in a more flexible and pliable material.[1] Furthermore, this compound enhances the thermal stability and heat resistance of PVC compounds.[1] This document provides detailed application notes and experimental protocols for the analysis of this compound's effects on PVC properties.
Data Presentation
The following tables summarize the quantitative effects of this compound on the mechanical and thermal properties of PVC.
Table 1: Mechanical Properties of PVC Plasticized with this compound
| Property | Test Method | PVC Formulation | Result |
| Ultimate Tensile Strength (MPa) | ASTM D882 | PVC (100 phr) | 57.0 ± 6.2 |
| PVC (100 phr) + TOMATS (60 phr) + this compound (40 phr) | 26.8 ± 1.7 | ||
| Elongation at Break (%) | ASTM D882 | PVC (100 phr) | - |
| PVC (100 phr) + TOMATS (60 phr) + this compound (40 phr) | 393.0 ± 24.4 | ||
| Elastic Modulus (MPa) | ASTM D882 | PVC (100 phr) | - |
| PVC (100 phr) + TOMATS (60 phr) + this compound (40 phr) | 310.5 ± 45.6 |
Note: phr denotes parts per hundred resin. TOMATS (trioctylmethylammonium thiosalicylate) is a carrier agent used in the cited study.
Table 2: Thermal Properties of PVC Plasticized with this compound
| Property | Test Method | PVC Formulation | Result (°C) |
| Glass Transition Temperature (Tg) | DSC | Plasticized PVC | -41 (1st heating), -39 (2nd heating) |
| Onset of Degradation (TGA) | TGA | Pure PVC | ~285 |
| PVC membrane with this compound | Lower than pure polymer | ||
| Decomposition of this compound | TGA | Pure this compound | ~290 |
Experimental Protocols
Sample Preparation: Solvent Casting Method
This protocol is suitable for preparing thin PVC films for mechanical and thermal analysis.
Materials:
-
PVC resin
-
This compound
-
Tetrahydrofuran (THF) or other suitable solvent
-
Glass petri dish
-
Leveling surface
-
Fume hood
-
Desiccator
Procedure:
-
In a fume hood, prepare a solution of PVC and this compound in THF at the desired concentrations (e.g., 10, 20, 30, 40 phr of this compound).
-
Stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous.
-
Place a clean, dry glass petri dish on a leveling surface.
-
Carefully pour the solution into the petri dish, ensuring an even distribution.
-
Cover the petri dish with a watch glass, leaving a small opening to allow for slow solvent evaporation. This prevents the formation of bubbles and ensures a uniform film.
-
Allow the solvent to evaporate completely at room temperature for at least 24 hours. The film should be transparent and free of defects.
-
Once the film is fully dried, carefully peel it from the petri dish.
-
Store the prepared PVC films in a desiccator to prevent moisture absorption prior to testing.
Sample Preparation Workflow
Mechanical Properties Analysis
a) Tensile Properties (ASTM D882)
This protocol determines the tensile strength, elongation at break, and elastic modulus of thin plastic sheeting.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Grips for thin film specimens
-
Micrometer for thickness measurement
Procedure:
-
Cut rectangular test specimens from the prepared PVC films with a width of 25 mm and a length of 150 mm.
-
Measure the thickness of each specimen at several points along the gauge length and calculate the average cross-sectional area.
-
Set the initial grip separation on the UTM.
-
Mount the specimen securely in the grips, ensuring it is properly aligned and not under any initial stress.
-
Set the crosshead speed to a constant rate (e.g., 50 mm/min).
-
Start the test and record the load and elongation data until the specimen breaks.
-
From the resulting stress-strain curve, calculate the ultimate tensile strength, elongation at break, and elastic modulus.
b) Hardness (ASTM D2240)
This protocol measures the indentation hardness of the plasticized PVC using a Shore A durometer.
Apparatus:
-
Shore A Durometer
-
Hard, flat surface
Procedure:
-
Place a stack of the prepared PVC films on a hard, flat surface to achieve a minimum thickness of 6 mm.
-
Hold the durometer vertically and press the indenter firmly onto the specimen.
-
Read the hardness value on the durometer scale within one second of firm contact.
-
Take at least five measurements at different locations on the specimen and calculate the average hardness value.
References
Application Notes and Protocols for Microencapsulation of Butyl Stearate for Controlled Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl stearate, an ester of butyl alcohol and stearic acid, is a versatile compound with applications in various fields, including as a phase change material (PCM) for thermal energy storage, a lubricant, and a component in cosmetic and pharmaceutical formulations.[1] Microencapsulation of this compound offers a robust method for its controlled release, which is crucial for optimizing its performance in diverse applications. This technology involves enclosing tiny droplets or particles of this compound within a solid shell, creating microcapsules.[2] The shell material and the microencapsulation method are critical parameters that dictate the release profile, stability, and overall functionality of the encapsulated this compound.[2][3]
These application notes provide detailed protocols for the microencapsulation of this compound using various techniques and subsequent characterization and in vitro controlled release studies. The information is intended to guide researchers and professionals in developing and evaluating microencapsulated this compound systems for their specific needs.
Microencapsulation Methodologies
Several methods can be employed for the microencapsulation of this compound. The choice of method depends on the desired particle size, shell material, and release characteristics. Here, we detail three common methods: in situ polymerization with melamine-formaldehyde resin, interfacial polycondensation with polyurea, and the sol-gel method with silica.
In Situ Polymerization using Melamine-Formaldehyde (MF) Resin
This method is widely used for its ability to produce microcapsules with excellent thermal and mechanical stability.[2] The process involves the polymerization of melamine and formaldehyde at the oil-water interface of an emulsion containing this compound.
Experimental Protocol:
-
Preparation of Melamine-Formaldehyde Prepolymer:
-
Dissolve melamine and formaldehyde in distilled water in a molar ratio of approximately 1:2 to 1:3.
-
Adjust the pH of the solution to 8.0-9.0 using a suitable base (e.g., triethanolamine).
-
Heat the mixture to 70°C and stir until the solution becomes clear, indicating the formation of the MF prepolymer.
-
-
Emulsification:
-
In a separate vessel, prepare an oil-in-water (O/W) emulsion by dispersing this compound (core material) in an aqueous solution containing an emulsifier (e.g., sodium dodecyl sulfate, SDS).
-
Homogenize the mixture using a high-shear mixer to achieve the desired droplet size.
-
-
Microencapsulation:
-
Add the MF prepolymer solution to the this compound emulsion under continuous stirring.
-
Slowly decrease the pH of the mixture to 4.0-4.5 by adding an acid (e.g., formic acid or acetic acid). This initiates the polycondensation of the MF prepolymer at the surface of the this compound droplets.
-
Continue the reaction at an elevated temperature (e.g., 70-80°C) for several hours to allow for the complete formation and curing of the MF shell.
-
-
Washing and Drying:
-
Once the reaction is complete, cool the suspension and filter the microcapsules.
-
Wash the microcapsules repeatedly with distilled water and ethanol to remove any unreacted monomers and emulsifiers.
-
Dry the microcapsules in an oven at a moderate temperature (e.g., 50°C) or by freeze-drying.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Average Particle Size | 4 µm | |
| Encapsulation Efficiency | 36.64% | |
| Shell Material | Melamine-Formaldehyde Resin |
Experimental Workflow:
Caption: In Situ Polymerization Workflow.
Interfacial Polycondensation using Polyurea
This technique involves the reaction of two monomers at the interface of an emulsion, forming a polymeric shell. For this compound microencapsulation, a diisocyanate is typically dissolved in the this compound (oil phase), and a diamine is dissolved in the aqueous phase.
Experimental Protocol:
-
Phase Preparation:
-
Oil Phase: Dissolve a diisocyanate monomer (e.g., toluene-2,4-diisocyanate, TDI) in this compound.
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) and a diamine monomer (e.g., ethylenediamine, EDA).
-
-
Emulsification:
-
Add the oil phase to the aqueous phase under high-speed stirring to form a stable oil-in-water emulsion.
-
-
Polymerization:
-
The polymerization reaction starts spontaneously at the interface between the oil droplets and the aqueous phase.
-
Continue stirring for a specified period at a controlled temperature to allow for the complete formation of the polyurea shell.
-
-
Washing and Drying:
-
Filter the resulting microcapsules and wash them thoroughly with water and an appropriate solvent (e.g., ethanol) to remove unreacted monomers and surfactant.
-
Dry the microcapsules in an oven or by freeze-drying.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Particle Diameter | 20–35 µm | |
| Latent Heat of Fusion | ~80 J/g | |
| Shell Material | Polyurea |
Sol-Gel Method using Silica
The sol-gel method provides a way to create inorganic silica shells around this compound droplets, which can offer different release properties and better thermal stability compared to polymeric shells.
Experimental Protocol:
-
Emulsion Formation:
-
Emulsify this compound in an aqueous solution containing a surfactant to form an oil-in-water emulsion.
-
-
Silica Precursor Addition:
-
Add a silica precursor, such as tetraethyl orthosilicate (TEOS), to the emulsion.
-
-
Hydrolysis and Condensation:
-
Catalyze the hydrolysis and condensation of the silica precursor at the surface of the this compound droplets by adjusting the pH (e.g., using an acetate catalyst). This forms a solid silica shell.
-
-
Washing and Drying:
-
Separate the silica microcapsules by filtration or centrifugation.
-
Wash the microcapsules with water and ethanol to remove any unreacted materials.
-
Dry the final product.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Median Diameter | 5.2 µm | |
| Latent Heat | 86 J/g | |
| Shell Material | Silica |
Characterization of Microcapsules
Thorough characterization of the microcapsules is essential to ensure they meet the desired specifications for controlled release applications.
Morphology and Particle Size Analysis
-
Scanning Electron Microscopy (SEM): Used to visualize the surface morphology, shape, and size of the microcapsules.
-
Particle Size Analyzer: Provides a quantitative measurement of the particle size distribution.
Encapsulation Efficiency
Encapsulation efficiency (EE) determines the amount of this compound successfully encapsulated within the microcapsules.
Protocol for Determining Encapsulation Efficiency:
-
Accurately weigh a known amount of dried microcapsules.
-
Crush the microcapsules to release the core material.
-
Extract the this compound using a suitable solvent in which the shell material is insoluble.
-
Quantify the amount of extracted this compound using a suitable analytical technique (e.g., gas chromatography, GC).
-
Calculate the encapsulation efficiency using the following formula: EE (%) = (Mass of encapsulated this compound / Initial mass of this compound used) x 100
Alternatively, for phase change materials, Differential Scanning Calorimetry (DSC) can be used to determine the encapsulation efficiency by comparing the latent heat of the microencapsulated this compound to that of the pure this compound.
Chemical Characterization
-
Fourier Transform Infrared Spectroscopy (FTIR): Confirms the presence of both the core (this compound) and shell materials in the microcapsules by identifying their characteristic functional groups.
In Vitro Controlled Release Studies
The primary goal of microencapsulating this compound for many applications is to control its release over time. The following protocol describes a general method for conducting in vitro release studies.
Experimental Protocol:
-
Preparation of the Release Medium:
-
Prepare a release medium that is appropriate for the intended application. For many biological applications, a phosphate-buffered saline (PBS) at pH 7.4 is suitable. To ensure sink conditions, a surfactant (e.g., 0.1% w/w sodium dodecyl sulfate) can be added to the medium to enhance the solubility of the released this compound.
-
-
Release Study Setup:
-
Accurately weigh a specific amount of microcapsules and suspend them in a known volume of the release medium in a sealed container.
-
Place the container in a shaking water bath or incubator maintained at a constant temperature (e.g., 37°C for physiological conditions).
-
-
Sampling:
-
At predetermined time intervals, withdraw a sample of the release medium.
-
To maintain a constant volume, replace the withdrawn sample with an equal volume of fresh release medium.
-
-
Quantification of Released this compound:
-
Analyze the collected samples to determine the concentration of this compound released. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released at each time point.
-
Plot the cumulative percentage of this compound released versus time to obtain the release profile.
-
Controlled Release Mechanism:
Caption: Controlled Release Mechanism.
Quantitative Data from a Representative Study:
A study on isoperidone-loaded PLGA microspheres with this compound as an additive demonstrated that 3% (w/w) this compound prolonged the in vitro drug release period from 46 to 82 days. While this study focused on the release of another drug, the methodology for the in vitro release testing is directly applicable to studying the release of this compound itself.
Conclusion
The microencapsulation of this compound is a promising approach for achieving controlled release in a variety of applications. The protocols and characterization methods outlined in these application notes provide a comprehensive guide for researchers and professionals working in this area. By carefully selecting the microencapsulation method and systematically characterizing the resulting microcapsules, it is possible to tailor the release profile of this compound to meet the specific requirements of the intended application. Further research and development in this field will likely lead to novel and advanced applications of microencapsulated this compound.
References
Application Note: Determination of Butyl Stearate Concentration in Cosmetic Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyl stearate is a common fatty acid ester used in a variety of cosmetic and personal care products, including lotions, creams, and lipsticks.[1][2] It functions as an emollient, lubricant, and viscosity-decreasing agent, contributing to the product's texture and skin feel.[1] Accurate quantification of this compound in cosmetic formulations is crucial for quality control, ensuring product consistency, and verifying label claims. This application note provides a detailed protocol for the determination of this compound in cosmetic formulations using Gas Chromatography with Flame Ionization Detection (GC-FID). An alternative High-Performance Liquid Chromatography (HPLC) method is also briefly discussed.
Recommended Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[3] The method described below involves a liquid-liquid extraction of this compound from the cosmetic matrix, followed by direct analysis using GC-FID.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described GC-FID method for the quantification of this compound. These values are based on method validation principles for similar analytes and matrices.[4]
| Parameter | Typical Performance |
| Linearity (Concentration Range) | 20 - 700 mg/L |
| Correlation Coefficient (R²) | > 0.996 |
| Limit of Detection (LOD) | 5 - 8 mg/L |
| Limit of Quantification (LOQ) | 15 - 20 mg/L |
| Accuracy (% Relative Error) | < 6% |
| Interday Precision (% RSD) | < 6% |
| Intraday Precision (% RSD) | < 6% |
Experimental Workflow
The overall experimental workflow for the determination of this compound in cosmetic formulations is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocol: GC-FID
This protocol is designed for the quantification of this compound in cosmetic creams and lotions.
Reagents and Materials
-
This compound standard (purity ≥ 98%)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate (analytical grade)
-
Deionized water
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
-
GC vials with inserts
Instrumentation
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Data acquisition and processing software.
Standard Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound standard and dissolve it in hexane in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with hexane to concentrations ranging from 20 mg/L to 700 mg/L.
Sample Preparation
-
Accurately weigh approximately 1 g of the cosmetic sample into a 50 mL beaker.
-
Add 10 mL of isopropanol and heat gently on a hot plate (approximately 60°C) while stirring to dissolve the sample.
-
Transfer the solution to a separatory funnel.
-
Add 20 mL of hexane and 10 mL of a 10% sodium chloride solution in deionized water.
-
Shake the funnel vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper hexane layer, which contains the this compound.
-
Pass the hexane extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane extract to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the residue with a known volume of hexane (e.g., 5 mL) and transfer to a GC vial for analysis.
GC-FID Conditions
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Detector Temperature: 300°C
-
Detector Gases: Hydrogen and air at manufacturer's recommended flow rates.
Data Analysis
-
Inject the working standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of this compound. However, as this compound lacks a strong chromophore, direct UV detection can be challenging. Therefore, derivatization to attach a UV-absorbing group or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often necessary.
A reversed-phase HPLC method using a C18 column with a mobile phase gradient of acetonitrile and water is a common approach for separating fatty acid esters. While sample preparation may be similar to the GC method, the need for derivatization or specialized detectors can increase the complexity and cost of the analysis.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical challenge and the chosen solution.
Caption: Logic of the analytical approach.
Conclusion
The GC-FID method presented provides a reliable and accurate means for the determination of this compound in cosmetic formulations. The protocol is straightforward and utilizes standard laboratory equipment. For laboratories without access to GC, or for specific applications, HPLC with appropriate detection can be a viable alternative. Method validation should be performed in accordance with internal quality standards or regulatory guidelines to ensure the accuracy and reliability of the results.
References
Application Notes and Protocols for Butyl Stearate in Gas Chromatography
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl stearate is a fatty acid ester, specifically the butyl ester of stearic acid. It is a colorless to pale yellow, oily liquid or waxy solid with a high boiling point and low volatility.[1][2] While not commonly utilized as a primary stationary phase in gas chromatography (GC), its properties make it relevant in several GC applications, notably as an internal standard and as a component in the analysis of complex matrices such as cosmetics, polymers, and food products.[3][4] This document provides detailed application notes and protocols for the use of this compound in such contexts and explores its theoretical characteristics as a stationary phase.
Application Note 1: this compound as an Internal Standard for Quantification of Fungicides in Wine
Application Overview
The quantification of pesticide residues, such as fungicides, in food and beverage products like wine is crucial for consumer safety and regulatory compliance. Gas chromatography coupled with a selective detector (e.g., mass spectrometry or electron capture detector) is a common analytical technique for this purpose. The use of an internal standard (IS) is highly recommended to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and injection volume. This compound is a suitable internal standard for the analysis of moderately polar to nonpolar fungicides due to its chemical stability, high boiling point, and distinct retention time that is unlikely to interfere with the analytes of interest.
Physicochemical Properties of this compound
A summary of the relevant physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C22H44O2 | |
| Molecular Weight | 340.58 g/mol | |
| Boiling Point | 343 °C | |
| Melting Point | 17-27 °C | |
| Flash Point | 160 °C (closed cup) | |
| Density | ~0.86 g/mL at 20°C | |
| Solubility | Insoluble in water; soluble in ethanol, acetone, chloroform. | |
| Thermal Stability | Stable up to at least 205°C. |
Experimental Protocol
This protocol outlines the determination of two common fungicides, Vinclozolin and Iprodione, in a white wine matrix using this compound as an internal standard.
1.3.1 Materials and Reagents
-
Standards: Vinclozolin (≥98% purity), Iprodione (≥98% purity), this compound (≥99% purity)
-
Solvents: Acetonitrile (HPLC grade), n-Hexane (HPLC grade), Dichloromethane (HPLC grade)
-
Reagents: Anhydrous Sodium Sulfate
-
Sample: Commercial white wine
1.3.2 Standard and Sample Preparation
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of each fungicide standard and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with n-hexane.
-
-
Working Standard Solution (10 µg/mL fungicides, 5 µg/mL IS):
-
Pipette 100 µL of each fungicide stock solution and 50 µL of the this compound stock solution into a 10 mL volumetric flask.
-
Dilute to volume with n-hexane.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 10 mL of the wine sample into a 50 mL centrifuge tube.
-
Add 50 µL of the 1000 µg/mL this compound stock solution (final concentration of 5 µg/mL).
-
Add 10 mL of acetonitrile and vortex for 2 minutes.
-
Add 2 g of anhydrous sodium sulfate, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of n-hexane for GC analysis.
-
1.3.3 GC-MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nonpolar column
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 280°C, hold for 5 min
-
-
MS System: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
1.3.4 Quantitative Data
The following table presents hypothetical retention times and SIM ions for the target analytes and the internal standard.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Vinclozolin | 10.2 | 285 | 212, 287 |
| Iprodione | 11.5 | 313 | 148, 330 |
| This compound (IS) | 14.8 | 56 | 285, 340 |
Experimental Workflow Diagram
Caption: Workflow for fungicide analysis in wine using this compound as an internal standard.
Application Note 2: Analysis of Volatile Organic Compounds (VOCs) in a Polymer Matrix Containing this compound
Application Overview
This compound is often used as a plasticizer or lubricant in the manufacturing of polymers and plastics. During the lifecycle of these materials, volatile organic compounds (VOCs) can be emitted, which may be residual monomers, solvents, or degradation products. Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a powerful technique for the identification and quantification of these VOCs without dissolving the polymer matrix. This application note describes a method for analyzing common VOCs in a polyethylene (PE) matrix containing this compound.
Experimental Protocol
2.2.1 Materials and Reagents
-
Standards: Benzene, Toluene, Ethylbenzene, Xylenes (o, m, p), Styrene (all ≥99% purity)
-
Solvent: Methanol (HPLC grade)
-
Sample: Polyethylene pellets containing a known percentage of this compound.
2.2.2 Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Prepare a mixed stock solution of all target VOCs in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the stock solution into empty 20 mL headspace vials.
-
Sample Preparation:
-
Accurately weigh 1.0 g of the polyethylene pellets into a 20 mL headspace vial.
-
Immediately seal the vial with a magnetic crimp cap.
-
2.2.3 HS-GC-MS Conditions
-
Headspace Autosampler:
-
Oven Temperature: 120°C
-
Loop Temperature: 130°C
-
Transfer Line Temperature: 140°C
-
Incubation Time: 30 min
-
-
GC-MS System: Same as in Protocol 1.3.3, with a mid-polar column.
-
Column: DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 min
-
Ramp: 10°C/min to 240°C, hold for 5 min
-
-
MS Acquisition Mode: Full Scan (m/z 35-400) for identification, SIM for quantification.
2.2.4 Quantitative Data
The following table provides example retention times for VOCs and this compound on a DB-624 column.
| Compound | Retention Time (min) | Boiling Point (°C) |
| Benzene | 5.1 | 80 |
| Toluene | 7.3 | 111 |
| Ethylbenzene | 9.2 | 136 |
| m/p-Xylene | 9.4 | 139/138 |
| o-Xylene | 9.9 | 144 |
| Styrene | 10.5 | 145 |
| This compound | 22.1 | 343 |
Experimental Workflow Diagram
Caption: Workflow for the analysis of VOCs in a polymer matrix using HS-GC-MS.
Theoretical Application Note 3: this compound as a Stationary Phase Component
Theoretical Overview
While there is no significant evidence in the reviewed literature of this compound being used as a stationary phase, its physicochemical properties allow for a theoretical assessment of its potential in this role. A stationary phase in gas-liquid chromatography must be a non-volatile, thermally stable liquid at the operating temperature of the column.
Predicted Chromatographic Properties
-
Polarity: this compound consists of a long, nonpolar C18 alkyl chain and a polar ester functional group. The dominance of the alkyl chain would classify a this compound stationary phase as nonpolar to slightly polar . Its polarity would be higher than a pure alkane like squalane but significantly lower than polyethylene glycol (wax) phases. It would likely be comparable to a low-percentage diphenyl polysiloxane phase.
-
Selectivity: Based on the "like dissolves like" principle, a this compound phase would primarily separate analytes based on their boiling points and van der Waals interactions. Nonpolar compounds, such as alkanes and aromatic hydrocarbons, would be well-retained. The ester group might offer some dipole-dipole interactions, providing a degree of selectivity for compounds with some polarity, such as esters or ketones.
-
Thermal Stability: this compound is reported to be stable up to at least 205°C and has a boiling point of 343°C. This suggests a maximum operating temperature of around 200-220°C for a packed column, which is relatively low compared to modern cross-linked and bonded stationary phases. This limited thermal range is a significant drawback and a likely reason for its lack of use as a stationary phase.
Potential Applications and Limitations
If used as a stationary phase, this compound could potentially be applied to the separation of fatty acid methyl esters (FAMEs), where its ester functionality might offer unique selectivity. However, its low maximum operating temperature would limit its use to the analysis of more volatile FAMEs. The primary limitation is its thermal stability, which is inferior to that of polysiloxane-based stationary phases that can operate at temperatures exceeding 300°C.
Logical Relationship Diagram
Caption: Logical relationship of this compound's structure to its potential GC stationary phase properties.
References
Investigating the Emollient Properties of Butyl Stearate in Dermatological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl stearate, the ester of butyl alcohol and stearic acid, is a widely utilized fatty acid ester in cosmetic and pharmaceutical formulations for its emollient, skin-conditioning, and lubricating properties.[1][2] It functions primarily by forming a non-greasy, hydrophobic film on the skin's surface, which enhances skin softness and smoothness.[1][3] This protective layer helps to retain moisture, thereby preventing dryness and flakiness.[1] While recognized for its favorable physical characteristics, including low viscosity and good spreadability, a detailed understanding of its quantitative effects on skin barrier function and the underlying molecular mechanisms is an area of ongoing investigation.
These application notes provide a framework for the systematic investigation of this compound's emollient properties, offering detailed protocols for quantifying its impact on skin hydration and transepidermal water loss (TEWL). Furthermore, we propose novel avenues of research into the potential molecular signaling pathways, specifically the Peroxisome Proliferator-Activated Receptor (PPAR) and Aquaporin (AQP) pathways, that may be modulated by this compound to exert its dermatological benefits.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | Butyl octadecanoate | |
| CAS Number | 123-95-5 | |
| Molecular Formula | C22H44O2 | |
| Appearance | Colorless to pale yellow liquid or waxy solid | |
| Solubility | Insoluble in water; soluble in alcohol, ether, mineral oil, and vegetable oil. | |
| Primary Functions | Emollient, skin conditioning agent, masking agent, viscosity controlling agent. |
Quantitative Analysis of Emollient Efficacy
While qualitative descriptions of this compound's emollient effects are abundant, there is a notable lack of publicly available quantitative data from clinical trials specifically designed to measure its impact on skin hydration and barrier function. The following tables are presented as templates for the clear and structured presentation of data that would be generated from the experimental protocols outlined in this document.
Table 2: Hypothetical Data on the Effect of this compound on Skin Hydration (Corneometry)
| Treatment Group | Baseline (Arbitrary Units) | 1 Hour Post-Application (Arbitrary Units) | 4 Hours Post-Application (Arbitrary Units) | 24 Hours Post-Application (Arbitrary Units) |
| Vehicle Control | 35.2 ± 4.1 | 36.1 ± 4.3 | 35.5 ± 4.2 | 35.0 ± 4.0 |
| 5% this compound in Vehicle | 35.5 ± 4.5 | 45.8 ± 5.2 | 42.1 ± 4.8 | 38.2 ± 4.6 |
| Positive Control (e.g., Glycerin) | 35.1 ± 4.0 | 48.2 ± 5.5 | 44.5 ± 5.1 | 39.1 ± 4.9 |
*Indicates a statistically significant difference from the vehicle control group (p < 0.05).
Table 3: Hypothetical Data on the Effect of this compound on Transepidermal Water Loss (TEWL)
| Treatment Group | Baseline (g/m²/h) | 1 Hour Post-Application (g/m²/h) | 4 Hours Post-Application (g/m²/h) | 24 Hours Post-Application (g/m²/h) |
| Vehicle Control | 12.5 ± 2.1 | 12.3 ± 2.0 | 12.6 ± 2.2 | 12.4 ± 2.1 |
| 5% this compound in Vehicle | 12.7 ± 2.3 | 9.8 ± 1.9 | 10.5 ± 2.0 | 11.5 ± 2.1 |
| Positive Control (e.g., Petrolatum) | 12.4 ± 2.0 | 8.5 ± 1.7 | 9.2 ± 1.8 | 10.8 ± 1.9 |
*Indicates a statistically significant difference from the vehicle control group (p < 0.05).
Experimental Protocols
The following are detailed methodologies for key experiments to quantitatively assess the emollient properties of this compound.
Protocol 1: In Vivo Assessment of Skin Surface Hydration using Corneometry
Objective: To quantify the effect of topically applied this compound on the hydration level of the stratum corneum.
Materials:
-
Corneometer® CM 825 (Courage + Khazaka electronic GmbH) or equivalent
-
Test formulation (e.g., 5% w/w this compound in a suitable vehicle)
-
Vehicle control formulation
-
Positive control (e.g., a standard humectant-based moisturizer)
-
Human volunteers (n ≥ 20) with healthy, intact skin on the volar forearm
-
Controlled environment room (20-22°C, 40-60% relative humidity)
Procedure:
-
Volunteer Acclimatization: Volunteers acclimate in the controlled environment room for at least 30 minutes prior to any measurements.
-
Test Site Demarcation: Define and mark three to four test sites (e.g., 2x2 cm squares) on the volar forearm of each volunteer.
-
Baseline Measurement: Take baseline skin hydration readings for each test site using the Corneometer®. Record the average of three consecutive measurements per site.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation, vehicle control, and positive control to the designated test sites. One site may be left untreated as a negative control.
-
Post-Application Measurements: At specified time points (e.g., 1, 2, 4, 8, and 24 hours post-application), repeat the skin hydration measurements at each test site.
-
Data Analysis: Calculate the mean and standard deviation of the Corneometer® readings for each treatment group at each time point. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between treatment groups.
Protocol 2: In Vivo Assessment of Transepidermal Water Loss (TEWL) using a Tewameter®
Objective: To measure the effect of this compound on the skin's barrier function by quantifying the rate of transepidermal water loss.
Materials:
-
Tewameter® TM300 or TM Hex (Courage + Khazaka electronic GmbH) or equivalent
-
Test formulation (e.g., 5% w/w this compound in a suitable vehicle)
-
Vehicle control formulation
-
Positive control (e.g., a standard occlusive-based moisturizer)
-
Human volunteers (n ≥ 20) with healthy, intact skin on the volar forearm
-
Controlled environment room (20-22°C, 40-60% relative humidity) with minimal air drafts.
Procedure:
-
Volunteer Acclimatization: Volunteers acclimate in the controlled environment room for at least 30 minutes prior to measurements.
-
Test Site Demarcation: Define and mark test sites on the volar forearm as described in Protocol 1.
-
Baseline Measurement: Measure and record the baseline TEWL for each test site. The probe should be held gently and perpendicularly to the skin surface until a stable reading is obtained.
-
Product Application: Apply the test formulations, vehicle, and positive control to the designated areas in a standardized manner.
-
Post-Application Measurements: At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours post-application), measure the TEWL at each test site.
-
Data Analysis: Analyze the data by calculating the mean and standard deviation of TEWL values for each group and time point. Statistical significance of differences between groups should be determined using appropriate statistical tests.
Proposed Molecular Mechanisms and Signaling Pathways
The primary mechanism of action for emollients like this compound is the formation of an occlusive or semi-occlusive layer on the stratum corneum. However, the chemical nature of this compound as a fatty acid ester suggests the possibility of more complex biological interactions within the epidermis.
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway
PPARs are ligand-activated transcription factors that play a crucial role in skin homeostasis, including the regulation of epidermal barrier function, keratinocyte differentiation, and lipid synthesis. Fatty acids and their derivatives are known natural ligands for PPARs. It is hypothesized that this compound, or its hydrolysis products (stearic acid and butanol), may act as a PPARα agonist. Activation of PPARα has been shown to stimulate the production of lipids such as ceramides, which are essential for maintaining the integrity of the skin barrier.
Aquaporin (AQP) Signaling
Aquaporins are channel proteins that facilitate the transport of water and other small solutes across cell membranes. Aquaporin-3 (AQP3) is highly expressed in epidermal keratinocytes and is crucial for skin hydration and elasticity. Some cosmetic ingredients have been shown to modulate the expression of AQP3, thereby improving skin moisturization. It is plausible that this compound could influence the expression or activity of AQP3, leading to enhanced water retention in the epidermis.
Experimental Workflow for Investigating Molecular Mechanisms
The following workflow outlines a strategy to investigate the proposed molecular mechanisms of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Butyl Stearate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of butyl stearate synthesis using acid catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound with an acid catalyst?
A1: The synthesis is typically achieved through a Fischer-Speier esterification. This is an acid-catalyzed reaction where stearic acid and n-butanol are heated, usually under reflux, to form this compound and water. The reaction is an equilibrium, and strategies are employed to drive it towards the product side.[1][2][3][4][5]
Q2: Which acid catalysts are most effective for this synthesis?
A2: A variety of acid catalysts can be used. Common choices include:
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Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) is a conventional and effective catalyst.
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Organic Sulfonic Acids: p-Toluenesulfonic acid (PTSA) is another widely used catalyst, often favored for being a solid and potentially causing fewer side reactions than sulfuric acid.
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Solid Acid Catalysts: Heteropolyacids like phosphotungstic acid (PTA), aminosulfonic acid, and copper p-toluenesulfonate have been shown to be highly efficient, reusable, and less corrosive to equipment. Metal oxides like zinc oxide can also be used.
Q3: How can I drive the reaction equilibrium to favor a higher yield of this compound?
A3: To maximize product formation, the equilibrium must be shifted to the right. This can be achieved by:
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Using an Excess of One Reactant: Typically, an excess of n-butanol is used since it is often less expensive and easier to remove after the reaction. A molar ratio of alcohol to acid of 2.0:1 has been shown to be optimal in some cases.
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Removing Water as it Forms: This is a critical step. A common laboratory technique is to use a Dean-Stark apparatus with an azeotrope-forming solvent (like toluene) to continuously remove water from the reaction mixture.
Q4: How can I monitor the progress of the esterification reaction?
A4: Reaction progress can be tracked by several methods:
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Water Collection: When using a Dean-Stark trap, the reaction is considered complete when water no longer collects in the apparatus.
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Acid Value Titration: Periodically taking samples and titrating them to determine the remaining amount of stearic acid (acid value) is a common industrial method. The reaction is complete when the acid value stabilizes at a low level.
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Spectroscopy: Techniques like FTIR can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete Reaction: The reaction may not have reached equilibrium. | • Increase Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Optimal times can range from 3.5 to over 8 hours. • Increase Temperature: Ensure the reaction is maintained at a consistent and optimal reflux temperature, typically between 95-120°C. • Check Catalyst Activity: The acid catalyst may be old or deactivated. Use a fresh, anhydrous catalyst. Catalyst concentration is typically 0.5-1.0% of the reactant weight. |
| Inefficient Water Removal: Water is a byproduct, and its presence can reverse the reaction, limiting the yield. | • Optimize Dean-Stark Apparatus: Ensure the Dean-Stark trap is functioning correctly to sequester water. • Use a Drying Agent: For smaller-scale reactions without a Dean-Stark, molecular sieves can be added to the reaction flask. | |
| Suboptimal Molar Ratio: An incorrect ratio of stearic acid to n-butanol can limit the conversion. | • Adjust Molar Ratio: Use a slight excess of n-butanol. A molar ratio of alcohol to acid between 1.5:1 and 2:1 is often effective. | |
| Product is Dark or Discolored | Side Reactions: High temperatures or a highly aggressive catalyst (like concentrated H₂SO₄) can cause charring or other side reactions. | • Use a Milder Catalyst: Consider switching from sulfuric acid to p-toluenesulfonic acid or a solid acid catalyst like copper p-toluenesulfonate, which can result in a lighter-colored product. • Control Temperature: Avoid excessive heating. Maintain a gentle, controlled reflux. |
| Impurities in Starting Materials: The initial stearic acid or n-butanol may contain impurities. | • Use Purified Reagents: Ensure the purity of your starting materials. | |
| Oxidation: The product may have oxidized during workup or purification. | • Workup Under Inert Atmosphere: If feasible, conduct the workup and purification steps under an inert atmosphere (e.g., nitrogen). | |
| Difficulty in Product Purification | Residual Acid Catalyst: The acid catalyst must be completely removed. | • Neutralization Wash: Wash the crude product with a basic solution, such as 2-5% sodium bicarbonate (NaHCO₃) or 0.05M sodium hydroxide (NaOH), to neutralize and remove the acid catalyst. Follow with several water washes to remove any remaining salts. |
| Unreacted Starting Materials: Excess n-butanol and unreacted stearic acid can be difficult to separate from the product. | • Vacuum Distillation: Remove excess n-butanol by vacuum distillation. Further distillation under high vacuum can be used to purify the this compound, which typically distills at 175-190°C under vacuum. | |
| Product Fails Purity Analysis (e.g., High Acid Value) | Incomplete Neutralization: The washing step may not have been sufficient to remove all acidic components. | • Repeat Washing Steps: Re-dissolve the product in a nonpolar solvent and repeat the wash with a sodium bicarbonate solution, followed by water washes until the aqueous layer is neutral (test with pH paper). |
| Incomplete Reaction: Significant amounts of stearic acid remain in the final product. | • Re-run the Reaction: If the amount of unreacted stearic acid is high, it may be necessary to re-subject the crude product to the reaction conditions with additional catalyst and ensure efficient water removal. |
Data & Experimental Protocols
Optimized Reaction Parameters
The following tables summarize key reaction parameters from various studies to guide optimization.
Table 1: Comparison of Different Acid Catalysts and Conditions
| Catalyst | Catalyst Loading (% of Stearic Acid wt) | Alcohol:Acid Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aminosulfonic Acid | 1.0% | 2.0:1 | Reflux | 3.5 | 95.0% | |
| Copper p-toluenesulfonate | 0.9-1.1% | ~1.3:1 (by mass) | 95-105 | >8 | >90% | |
| Phosphotungstic Acid (PTA) | 1 mol% | 1.5:1 | 110 | 4 | 98% | |
| Concentrated H₂SO₄ | 0.1-0.5% (of total wt) | ~1.9:1 (by mass) | Reflux | Until water stops | N/A |
General Experimental Protocol (Fischer Esterification)
This protocol provides a general guideline for the synthesis of this compound. Quantities should be scaled as needed.
Materials:
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Stearic Acid
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n-Butanol
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Acid Catalyst (e.g., p-Toluenesulfonic acid, Concentrated H₂SO₄)
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Toluene (optional, for azeotropic removal of water)
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5% Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap (if used), add stearic acid and n-butanol (e.g., 1.5-2.0 molar equivalents relative to the acid).
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Catalyst Addition: Add the acid catalyst. For concentrated H₂SO₄ or PTSA, a loading of 0.5-1.0% of the total reactant weight is a good starting point.
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Reaction: Heat the mixture to a steady reflux (typically 110-120°C). Stir the reaction mixture continuously. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be produced (usually 3-8 hours).
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Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., diethyl ether) and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.
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Washing: Wash the organic layer subsequently with water and then with brine to remove any remaining salts and water-soluble impurities.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
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Purification: The crude this compound can be purified by vacuum distillation. Collect the fraction that distills at the appropriate temperature and pressure (e.g., 175-190°C).
Visual Guides
Fischer Esterification Reaction Pathway
The following diagram illustrates the key steps in the acid-catalyzed esterification of stearic acid with butanol.
References
Technical Support Center: Purification of Butyl Stearate
This technical support center provides troubleshooting guidance and detailed protocols for the purification of butyl stearate from reaction byproducts. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities after the synthesis of this compound via Fischer esterification are unreacted starting materials, namely stearic acid and butanol.[1] Other potential impurities include the acid catalyst (e.g., sulfuric acid) and water, which is a byproduct of the reaction.[1] The crude product may also appear discolored (e.g., yellow or dark).[2]
Q2: How can I remove the residual acid catalyst from my crude product?
A2: The residual acid catalyst can be effectively removed by washing the crude product with a mild basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used to neutralize and extract the acid catalyst into an aqueous layer.[1][3]
Q3: My purified this compound is still showing the presence of stearic acid in the GC-MS analysis. What should I do?
A3: If residual stearic acid is detected, a thorough washing with a basic solution is necessary. Since stearic acid is a carboxylic acid, it will react with a base to form a water-soluble salt. You can perform a liquid-liquid extraction using a dilute solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Ensure vigorous mixing in a separatory funnel and repeat the washings until the aqueous layer is no longer acidic.
Q4: After washing, I am having trouble with emulsion formation. How can I resolve this?
A4: Emulsion formation during the washing step can be resolved by adding a saturated solution of sodium chloride (brine). The brine increases the ionic strength of the aqueous layer, which helps to break the emulsion and improve the separation of the organic and aqueous phases.
Q5: What is the most suitable method for removing excess butanol?
A5: Excess butanol can be efficiently removed by distillation. Due to the significant difference in boiling points between butanol and this compound, simple distillation or distillation under reduced pressure (vacuum distillation) is typically sufficient.
Q6: How can I improve the color of my this compound?
A6: If your product is discolored, you can treat the crude product with an adsorbent material. Activated carbon, diatomite, or magnesium hydroxide can be added to the product, stirred for a period, and then removed by filtration to improve the color.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Purity (<95%) after initial work-up | Incomplete removal of unreacted stearic acid. | Perform additional washes with a dilute sodium bicarbonate or sodium hydroxide solution. Monitor the pH of the aqueous washes. |
| Residual butanol present. | Perform distillation under reduced pressure to effectively remove the lower-boiling butanol. | |
| Product is acidic (tested with pH paper or indicator) | Insufficient washing to remove the acid catalyst or unreacted stearic acid. | Repeat the washing steps with a saturated sodium bicarbonate solution followed by deionized water until the aqueous layer is neutral. |
| Product is discolored (yellow or brown) | Presence of high-molecular-weight byproducts or degradation products. | Treat the crude product with activated carbon or another adsorbent before final distillation. |
| Low yield of purified product | Loss of product during aqueous washing due to emulsion formation. | Use brine to break up any emulsions that form during the washing steps. |
| Inefficient separation during distillation. | Ensure the distillation apparatus is set up correctly with proper insulation. For closer boiling point impurities, use a fractionating column. | |
| Two layers do not separate during washing | Formation of a stable emulsion. | Add a small amount of saturated NaCl solution (brine) and gently swirl the separatory funnel. Allow the mixture to stand for an extended period. |
Comparative Analysis of Purification Techniques
The choice of purification method depends on the primary impurities present and the desired final purity.
| Purification Method | Principle | Typical Purity Achieved | Expected Yield | Best For Removing | Advantages | Disadvantages |
| Liquid-Liquid Extraction (Washing) | Difference in solubility and acidity. | >95% | High (85-95%) | Acid catalyst, unreacted stearic acid. | Simple, fast, and effective for removing acidic impurities. | May lead to emulsion formation. |
| Distillation (Vacuum) | Difference in boiling points. | >98% | Moderate to High (70-90%) | Unreacted butanol, other volatile impurities. | Suitable for large-scale purification; effective for separating liquids with different boiling points. | Requires high temperatures which could potentially degrade the product; requires specialized equipment. |
| Recrystallization | Difference in solubility at different temperatures. | Very High (>99%) | Variable (dependent on solubility) | Stearic acid and other solid impurities. | Can yield highly pure compounds; scalable and cost-effective. | Not suitable for all compounds; requires finding an appropriate solvent system. |
| Flash Chromatography | Differential adsorption onto a stationary phase. | High (>98%) | Moderate to High (60-90%) | A wide range of impurities, including those with similar boiling points. | Highly effective for complex mixtures and achieving high purity. | Can be time-consuming and requires significant solvent usage. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Distillation
This protocol is suitable for removing unreacted starting materials and the acid catalyst.
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Dissolution : Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
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Acid Removal : Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
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Separation : Allow the layers to separate. Drain the lower aqueous layer.
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Repeat Washing : Repeat the washing process with NaHCO₃ solution two more times, or until no more gas evolution is observed.
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Water Wash : Wash the organic layer with deionized water to remove any remaining water-soluble impurities.
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Brine Wash : Wash the organic layer with a saturated solution of sodium chloride (brine) to facilitate the removal of water.
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Drying : Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
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Solvent Removal : Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Vacuum Distillation : Set up a vacuum distillation apparatus. Heat the crude this compound under vacuum. Collect the fraction corresponding to the boiling point of this compound (approximately 220-225 °C at 3.3 kPa).
Protocol 2: Purification by Recrystallization
This method is effective if the primary impurity is unreacted stearic acid and the crude product is solid or semi-solid at room temperature.
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Solvent Selection : Choose a suitable solvent system. A good solvent will dissolve the this compound at an elevated temperature but not at a low temperature. Common solvents for esters include ethanol, acetone, or mixtures like hexane/ethyl acetate.
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Dissolution : In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
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Hot Filtration : If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization : Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
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Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying : Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Purification by Flash Column Chromatography
This is a highly effective method for achieving very high purity, especially for complex mixtures.
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TLC Analysis : First, analyze the crude mixture by Thin Layer Chromatography (TLC) to determine a suitable solvent system (eluent). The target compound should have an Rf value of approximately 0.3. A common eluent for esters is a mixture of hexane and ethyl acetate.
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Column Packing : Pack a glass column with silica gel (200-400 mesh) as a slurry in the chosen eluent.
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Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
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Elution : Pass the eluent through the column using positive pressure (e.g., from a nitrogen line).
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Fraction Collection : Collect fractions in test tubes or small flasks.
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Analysis : Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
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Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Physical Properties of this compound and Related Compounds:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 340.59 | 343 | 17-27 | Insoluble in water; soluble in ethanol, ether, and other organic solvents. |
| Stearic Acid | 284.48 | 361 | 69 | Slightly soluble in water; soluble in alcohols and ethers. |
| n-Butanol | 74.12 | 117.7 | -89 | Soluble in water. |
Visualizations
This compound Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Impure this compound
Caption: Decision-making process for purifying crude this compound.
References
Technical Support Center: Preventing Butyl Stearate Leakage in Phase Change Material Composites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyl stearate-based phase change material (PCM) composites. The focus is on preventing the leakage of this compound, a common challenge during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to prevent this compound leakage from PCM composites?
A1: The two primary strategies to prevent this compound leakage are microencapsulation and the creation of form-stable composites. Microencapsulation involves enclosing the this compound within a solid shell material at the micro- or nanoscale. Form-stable composites involve incorporating this compound into a porous supporting matrix that retains the molten PCM through capillary forces and physical confinement.
Q2: What are the common shell materials used for microencapsulating this compound?
A2: Common shell materials for this compound microencapsulation include:
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Melamine-formaldehyde (MF) resin: Offers good mechanical strength and thermal resistance.[1][2]
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Polymethyl methacrylate (PMMA): A polymer shell that can be synthesized via emulsion polymerization.[3]
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Polyurea: Formed through interfacial polycondensation.
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Pectin: A biopolymer used for encapsulation via the ionic gelation method.[4]
Q3: What are form-stable PCM composites and how do they prevent leakage?
A3: Form-stable PCM composites are materials where the PCM, such as this compound, is dispersed within a supporting matrix. This matrix has a porous structure that holds the molten PCM in place, preventing it from leaking out. This method is often more cost-effective than microencapsulation.[5] Common supporting materials include polystyrene (PS), expanded graphite (EG), and direct incorporation into building materials like concrete.
Q4: How can I verify that this compound has been successfully encapsulated?
A4: Several characterization techniques can be used to confirm successful encapsulation:
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Fourier Transform Infrared Spectroscopy (FT-IR): To confirm the presence of this compound within the microcapsules or composite.
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Scanning Electron Microscopy (SEM): To observe the morphology, size, and surface of the microcapsules or the distribution of PCM in the composite.
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Differential Scanning Calorimetry (DSC): To determine the melting and freezing points, and the latent heat of the encapsulated this compound, which indicates its presence and phase change behavior within the composite.
Q5: Does microencapsulation affect the thermal properties of this compound?
A5: Yes, microencapsulation can alter the thermal properties of this compound. DSC results have shown that microencapsulation can lead to a slight increase in the melting point and a decrease in the latent heat of melting and freezing compared to pure this compound.
Troubleshooting Guides
Issue 1: this compound Leakage Observed After Thermal Cycling
| Possible Cause | Troubleshooting Step | Verification Method |
| Incomplete or poor-quality microcapsule shell. | Optimize the encapsulation process parameters such as pH, stirring speed, and monomer concentration. A two-stage microencapsulation process with pH modulation can enhance thermal stability. | SEM to inspect capsule morphology for cracks or imperfections. |
| Low encapsulation efficiency. | Increase the amount of shell material or optimize the core-to-shell ratio. | Thermogravimetric Analysis (TGA) to determine the weight loss profile and estimate the amount of encapsulated PCM. |
| Incompatibility between this compound and the supporting matrix in form-stable composites. | Select a supporting material with good chemical compatibility and high porosity to effectively absorb and retain the molten PCM. | FT-IR spectroscopy to check for any chemical reactions between the PCM and the matrix. |
| Insufficient capillary forces in the form-stable composite. | Decrease the pore size of the supporting matrix or increase the viscosity of the molten PCM by adding thickeners. | Conduct a leakage test by placing the composite on filter paper and heating it above the melting point of this compound. |
Issue 2: Reduced Thermal Energy Storage Capacity of the Composite
| Possible Cause | Troubleshooting Step | Verification Method |
| Low loading of this compound in the composite. | Increase the core-to-shell ratio in microencapsulation or the amount of PCM impregnated into the form-stable matrix. | DSC analysis to measure the latent heat of the composite. |
| Degradation of this compound during processing. | Ensure that the processing temperatures do not exceed the thermal stability limit of this compound. TGA can determine the decomposition temperature. | TGA to assess the thermal stability of the pure this compound and the composite. |
| Chemical reaction between this compound and the shell/matrix material. | Choose inert shell or matrix materials that are chemically compatible with this compound. | FT-IR spectroscopy to identify any new chemical bonds formed. |
Data Presentation
Table 1: Thermal Properties of Microencapsulated this compound with Different Shell Materials
| Shell Material | Synthesis Method | Average Diameter (μm) | Melting Point (°C) | Latent Heat of Melting (J/g) | Reference |
| Melamine-Formaldehyde | Emulsion Polymerization | 4 | Increased | Reduced | |
| Polymethyl Methacrylate | Emulsion Polymerization | 95 | 17.6 | 104 | |
| Polyurea | Interfacial Polycondensation | 4.5 - 10.2 | - | - | |
| Pectin | Ionic Gelation | ≤ 2000 | - | 116 |
Table 2: Performance of Form-Stable this compound Composites
| Supporting Material | Preparation Method | Max. PCM Content (wt%) | Melting Point (°C) | Latent Heat of Melting (J/g) | Reference |
| Polystyrene | Vacuum Impregnation | - | 16.8 | 72.3 | |
| Expanded Graphite | - | 80 | 15-19 | 119 | |
| Concrete | Direct Incorporation | 5 | 21.0 | 135.5 (pure BS) |
Experimental Protocols
Protocol 1: Microencapsulation of this compound using Melamine-Formaldehyde (MF) Shell
This protocol is based on the emulsion polymerization method.
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Emulsion Preparation:
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Prepare a 1% aqueous solution of sodium lauryl sulfate (SLS).
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Add 10g of this compound to 100mL of the SLS solution.
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Stir vigorously with a mechanical stirrer at 1000 rpm for approximately 30 minutes to form a stable oil-in-water emulsion.
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Prepolymer Synthesis:
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Prepare a melamine-formaldehyde prepolymer according to standard procedures.
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Polymerization:
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Add the prepared emulsion to the MF prepolymer.
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Adjust the pH of the mixture to 4.0–5.0 using acetic acid to initiate polymerization.
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Continue stirring and maintain the temperature as required for the polymerization reaction to complete.
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Washing and Drying:
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Wash the resulting microcapsules with water and ethanol to remove unreacted monomers and surfactant.
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Dry the microcapsules in an oven at a controlled temperature.
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Protocol 2: Leakage Test for Form-Stable PCM Composites
This protocol is a common method to assess the leakage of PCM from a composite material.
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Sample Preparation:
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Prepare a sample of the form-stable PCM composite of a known weight.
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Weigh a piece of filter paper.
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Heating and Observation:
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Place the composite sample on the pre-weighed filter paper.
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Heat the assembly in an oven or climate chamber to a temperature above the melting point of this compound (e.g., 35-40°C).
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Maintain this temperature for a specified period (e.g., 1 hour).
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Cooling and Analysis:
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Cool the sample and filter paper back to room temperature.
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Visually inspect the filter paper for any oil stains, which would indicate leakage.
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Weigh the filter paper again to determine any weight change due to absorbed PCM. A significant weight increase indicates poor leakage prevention.
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Mandatory Visualization
Caption: Workflow for this compound microencapsulation.
Caption: Troubleshooting logic for this compound leakage.
References
Technical Support Center: Enhancing the Thermal Stability of Butyl Stearate for High-Temperature Applications
Welcome to the technical support center for improving the thermal stability of butyl stearate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in high-temperature applications and may encounter challenges related to its thermal and oxidative degradation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the inherent thermal stability of pure this compound?
Pure this compound is a stable, colorless, oily liquid that is resistant to oxidation and shows no significant degradation when exposed to temperatures of 205°C (401°F) for up to 3 hours.[1] However, for prolonged use at high temperatures, or in the presence of catalysts like certain metals, its stability can be a concern.[2] Thermogravimetric analysis (TGA) has shown that the decomposition of pure this compound typically begins around 238°C.[3]
Q2: What are the common signs of this compound degradation at high temperatures?
The primary indicators of thermal and oxidative degradation in this compound include:
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Discoloration: The liquid may turn yellow, brown, or even black. This is often due to the formation of conjugated polyene structures from dehydrochlorination if PVC is present, or other oxidative reactions.[4]
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Increase in Viscosity: Oxidation and thermal breakdown can lead to polymerization, forming larger molecules and causing the viscosity of the fluid to increase.[5]
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Increase in Acid Number (AN): The formation of acidic by-products is a hallmark of lubricant oxidation. Monitoring the acid number is a standard method for assessing the extent of degradation.
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Sludge and Varnish Formation: As degradation progresses, insoluble products can form, leading to sludge and varnish that can coat surfaces and interfere with equipment operation.
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Acrid Odor: When heated to decomposition, this compound can emit acrid smoke and irritating fumes.
Q3: What types of antioxidants are effective for improving the thermal stability of this compound?
For synthetic esters like this compound, the most effective antioxidants generally fall into two main categories:
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Phenolic Antioxidants: These are primary antioxidants that act as free radical scavengers. Hindered phenols, such as butylated hydroxytoluene (BHT), are commonly used. They work by donating a hydrogen atom to reactive radical species, thus terminating the oxidation chain reaction.
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Aminic Antioxidants: These are also primary, radical-scavenging antioxidants and are often more effective at higher temperatures than phenolic antioxidants. Diphenylamine derivatives are a common example.
Often, a synergistic blend of phenolic and aminic antioxidants provides the best performance, as they can regenerate each other and provide a broader range of protection.
Q4: Can you provide a quantitative example of how antioxidants improve the stability of an ester?
While specific data for this compound is limited in publicly available literature, studies on similar synthetic esters demonstrate the significant impact of antioxidants. For example, in a study on a polyol ester, the addition of 1 wt% of the aminic antioxidant Phenyl-α-naphthylamine (PAN) showed a significant improvement in thermal stability at 220°C compared to common phenolic antioxidants. In another study, the rotary bomb oxidation test (RBOT) on a synthetic ester oil showed that the combination of a hindered phenol (HP), octylated phenyl-alpha-naphthylamine (OPANA), and a tolutriazole derivative (TZ) exhibited the highest synergistic antioxidant activity.
Data Presentation
The following table summarizes the performance of various antioxidant systems in synthetic ester oils, which can serve as a guide for selecting additives for this compound.
| Base Oil | Antioxidant(s) | Test Method | Test Conditions | Result (Oxidation Induction Time - OIT) |
| Dioctyl Sebacate | None | RBOT (ASTM D2272) | 150°C | ~25 min |
| Dioctyl Sebacate | Hindered Bis-phenol (HP) | RBOT (ASTM D2272) | 150°C | ~50 min |
| Dioctyl Sebacate | Octylated Phenyl-alpha-naphthylamine (OPANA) | RBOT (ASTM D2272) | 150°C | ~75 min |
| Dioctyl Sebacate | HP + OPANA + Tolutriazole derivative (TZ) | RBOT (ASTM D2272) | 150°C | >200 min |
| Pentaerythritol Ester | None | PDSC (ASTM D6186) | 150°C, 700 kPa | ~15 hours (pressure loss) |
| Pentaerythritol Ester | Dioctyldiphenylamine (DODPA) + Sodium Stearate | PDSC (ASTM D6186) | Not specified | Excellent synergistic effect |
Note: This table is a compilation of data from various sources on different synthetic esters and is intended for illustrative purposes. Actual performance in this compound may vary.
Troubleshooting Guides
Issue 1: this compound is discoloring (turning yellow/brown) during my high-temperature experiment.
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Question: Why is my this compound changing color?
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Answer: Discoloration is a common sign of oxidative degradation. At high temperatures, this compound can react with oxygen, leading to the formation of colored by-products. The presence of metal contaminants (like copper or iron) can catalyze this reaction.
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Troubleshooting Steps:
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Inert Atmosphere: If possible, conduct your experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Add Antioxidants: Introduce a high-temperature antioxidant. A blend of phenolic and aminic antioxidants is often most effective. Start with a concentration of 0.5-1.0 wt% and optimize as needed.
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Check for Contaminants: Ensure your glassware and any other equipment in contact with the this compound are scrupulously clean and free of metal residues.
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Lower the Temperature: If your application allows, reducing the operating temperature can significantly slow the rate of degradation. The rate of oxidation often doubles for every 10°C increase in temperature.
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Issue 2: The viscosity of my this compound is increasing significantly over time at high temperatures.
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Question: What is causing the viscosity of the this compound to increase?
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Answer: An increase in viscosity is typically due to the formation of high molecular weight polymers through oxidative cross-linking. As the ester molecules degrade, they can form radicals that then combine to create larger molecules.
-
-
Troubleshooting Steps:
-
Implement an Antioxidant System: Use a combination of primary (radical scavenging) and secondary (peroxide decomposing) antioxidants. A phenolic or aminic antioxidant will inhibit the initial radical formation.
-
Monitor Acid Number: An increasing acid number often precedes a significant viscosity increase. Regular monitoring can provide an early warning of degradation.
-
Analyze for Degradation Products: Techniques like Gel Permeation Chromatography (GPC) can be used to detect the formation of high-molecular-weight products.
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Issue 3: The acid number of my this compound is rising, indicating the formation of corrosive by-products.
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Question: How can I prevent the formation of acidic compounds in my heated this compound?
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Answer: Acidic by-products are formed during the oxidation process. Preventing oxidation is key to controlling the acid number.
-
-
Troubleshooting Steps:
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Effective Antioxidant Package: Ensure you are using an appropriate antioxidant package. Aminic antioxidants are generally more effective at higher temperatures for extended periods.
-
Synergistic Blends: Consider using a synergistic blend of antioxidants. For example, a phenolic antioxidant can regenerate a depleted aminic antioxidant, extending its effective lifetime.
-
Metal Deactivators: If metal catalysis is suspected, the addition of a metal deactivator can chelate metal ions and prevent them from participating in the oxidation reactions.
-
Experimental Protocols
Protocol 1: Evaluating Thermal Stability using Thermogravimetric Analysis (TGA)
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Objective: To determine the onset of thermal decomposition of this compound with and without antioxidant additives.
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Methodology:
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Accurately weigh 5-10 mg of the this compound sample into a TGA crucible.
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Place the crucible in the TGA instrument.
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Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
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Heat the sample from ambient temperature to 500°C at a constant heating rate (e.g., 10°C/min).
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Record the sample weight as a function of temperature.
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The onset of decomposition is determined as the temperature at which a significant weight loss begins.
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Protocol 2: Assessing Oxidative Stability using Pressurized Differential Scanning Calorimetry (PDSC)
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Objective: To determine the Oxidation Induction Time (OIT) of this compound, which is a measure of its resistance to oxidation under elevated temperature and pressure.
-
Methodology (based on ASTM D6186):
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Place a small, accurately weighed sample (2-3 mg) of this compound into an aluminum sample pan.
-
Place the open pan in the PDSC cell.
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Pressurize the cell with pure oxygen to a specified pressure (e.g., 500 psi).
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Rapidly heat the sample to the isothermal test temperature (e.g., 150°C, 180°C, or 210°C).
-
Hold the sample at this temperature and monitor the heat flow.
-
The OIT is the time from the start of the isothermal hold until the onset of the exothermic oxidation peak. A longer OIT indicates greater oxidative stability.
-
Protocol 3: Rotary Bomb Oxidation Test (RBOT) for Oxidative Stability
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Objective: To evaluate the oxidation stability of this compound in the presence of water and a copper catalyst.
-
Methodology (based on ASTM D2272):
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A 50g sample of this compound is placed in a glass container with 5g of water and a copper catalyst coil.
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The container is placed in a pressure vessel (the "bomb").
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The vessel is sealed, charged with oxygen to 90 psi, and placed in a heating bath at 150°C.
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The vessel is rotated at 100 rpm.
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The pressure inside the vessel is monitored. The time it takes for the pressure to drop by 25 psi from its maximum is recorded as the RBOT value in minutes. A longer time indicates better oxidation stability.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
References
Technical Support Center: Addressing Butyl Stearate Interference in Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate butyl stearate interference in mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a problem in my MS analysis?
A: this compound is the butyl ester of stearic acid, a common fatty acid. It is a non-polar compound used in a wide range of industrial and consumer products, which can lead to its unintentional introduction into laboratory samples.[1][2][3] Its presence can interfere with the detection and quantification of analytes, particularly in sensitive MS applications. This interference can manifest as co-eluting peaks, ion suppression, or the misidentification of compounds.
Q2: What are the common sources of this compound contamination in the laboratory?
A: this compound contamination can originate from various sources due to its widespread use as a plasticizer, lubricant, and emollient.[4][5] Researchers should be aware of the following potential sources:
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Laboratory Consumables: Plasticware, such as pipette tips, centrifuge tubes, and sample vials, can leach this compound, especially when in contact with organic solvents.
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Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can contain this compound and be a source of contamination through handling.
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Industrial Lubricants and Greases: Use of certain lubricants on laboratory equipment can introduce this compound into the analytical workflow.
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Solvents and Reagents: While less common with high-purity solvents, lower-grade reagents could potentially contain impurities like this compound.
Q3: How can I identify if my samples are contaminated with this compound?
A: this compound contamination can be identified by its characteristic mass spectral signature. In electron ionization (EI) mass spectrometry, commonly used with Gas Chromatography (GC-MS), this compound (molecular weight: 340.6 g/mol ) exhibits a distinct fragmentation pattern.
Table 1: Characteristic m/z Ions for this compound Identification in EI-MS
| m/z | Ion Identity | Relative Abundance |
| 340 | Molecular Ion [M]⁺ | Moderate |
| 285 | [M - C₄H₉O]⁺ | High |
| 116 | McLafferty Rearrangement | Moderate |
| 57 | Butyl Cation [C₄H₉]⁺ | High |
| 56 | Butene Radical Cation [C₄H₈]⁺ | High |
Monitoring for these characteristic ions in your blank and sample chromatograms can help confirm the presence of this compound.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting and mitigating this compound interference.
Issue 1: Suspected this compound Contamination in Blank Samples
Logical Flowchart for Troubleshooting Blank Contamination
References
- 1. This compound | C22H44O2 | CID 31278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. specialchem.com [specialchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Comprehensive Study on the Effect of Plasticizers on the Characteristics of Polymer Inclusion Membranes (PIMs): Exploring this compound as a Promising Alternative - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Environmentally Benign Butyl Stearate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the environmental impact of butyl stearate synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound using environmentally friendly methods.
Enzymatic Synthesis Troubleshooting
| Issue | Possible Cause | Solution |
| Low Conversion Rate | Suboptimal Temperature: Enzyme activity is highly temperature-dependent. Temperatures outside the optimal range (typically 40-70°C for lipases) can lead to reduced activity or denaturation. | Determine the optimal temperature for the specific lipase being used by running small-scale experiments at various temperatures (e.g., 40°C, 50°C, 60°C). |
| Incorrect Substrate Molar Ratio: While a 1:1 molar ratio of stearic acid to butanol is stoichiometric, an excess of alcohol is often used to shift the equilibrium towards the product. However, a very large excess can inhibit the enzyme. | Empirically test different molar ratios (e.g., 1:1, 1:2, 1:5) to find the optimal balance for your specific enzyme and reaction conditions. For Novozym 435, a 1:2 molar ratio (acid:alcohol) has been shown to be effective. | |
| Insufficient Enzyme Concentration: Too little enzyme will result in a slow reaction rate. | Increase the enzyme concentration incrementally (e.g., from 1% to 2% w/w of stearic acid). Note that beyond a certain point, the rate may plateau due to substrate limitation. | |
| Water Content: Esterification produces water, which can shift the equilibrium back towards the reactants. Excess water in the reaction medium can also reduce enzyme activity. | Consider using molecular sieves or conducting the reaction under vacuum to remove water as it is formed. | |
| Enzyme Deactivation | Inhibition by Alcohol: Short-chain alcohols like butanol can sometimes inhibit or deactivate lipases. | Consider the fractional or stepwise addition of butanol to the reaction mixture to maintain a lower concentration throughout the synthesis. |
| Mechanical Stress: High agitation speeds can damage the immobilized enzyme support. | Use moderate agitation speeds (e.g., 250 rpm) that are sufficient to ensure good mixing without causing physical damage to the catalyst. | |
| Difficulty in Enzyme Recovery and Reuse | Improper Washing and Drying: Residual substrates or products on the enzyme can reduce its activity in subsequent cycles. | After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., hexane) to remove adsorbed molecules and dry it thoroughly before reuse. |
Solid Acid Catalyst Synthesis Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Insufficient Catalyst Loading: The amount of catalyst may not be enough to achieve a high conversion rate in a reasonable time. | Optimize the catalyst loading. For phosphotungstic acid (PTA), 1 mol% has been shown to be effective.[1] Increasing the loading beyond the optimum may not improve the yield and could lead to side reactions. |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures. | Increase the reaction temperature. For PTA-catalyzed synthesis, 110°C has been used to achieve high yields. | |
| Catalyst Deactivation After Reuse | Leaching of Active Sites: Some of the active components of the catalyst may leach into the reaction mixture during the synthesis. | Ensure the catalyst is properly recovered after each run (e.g., by decantation or centrifugation) and thoroughly dried before reuse. |
| Fouling of Catalyst Surface: Byproducts or unreacted materials may block the active sites on the catalyst surface. | Wash the recovered catalyst with a solvent that can dissolve potential foulants before drying and reusing it. | |
| Product Contamination | Catalyst Leaching: Traces of the solid acid catalyst may end up in the final product. | After the reaction, ensure complete separation of the catalyst from the product solution through filtration or centrifugation. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what are its common applications?
This compound is the ester formed from the reaction of stearic acid and n-butanol. It is a colorless to pale yellow, oily liquid or waxy solid. Due to its properties, it is used in various industries as a plasticizer, lubricant, emollient in cosmetics and personal care products, and as a masking agent in fragrances.
Q2: What are the main environmental concerns with traditional this compound synthesis?
Traditional methods, such as Fischer esterification, often use strong mineral acids like sulfuric acid as catalysts. This can lead to equipment corrosion, difficulties in catalyst separation, and the generation of acidic waste, which poses environmental problems. The use of organic solvents like benzene also contributes to environmental pollution.
Enzymatic Synthesis
Q3: What are the advantages of using enzymes for this compound synthesis?
Enzymatic synthesis, typically using lipases, is considered a "green" alternative because it operates under mild conditions (lower temperatures), shows high specificity which minimizes byproducts, and the enzyme can often be recovered and reused for multiple cycles, making the process more sustainable and ecologically sound.
Q4: Which enzymes are commonly used for this compound synthesis?
Immobilized lipases are frequently used, with Novozym 435 (from Candida antarctica) and lipases from Candida rugosa being effective biocatalysts for this reaction.
Q5: How many times can the enzyme be reused?
The reusability of the enzyme depends on the specific lipase and the reaction conditions. For the synthesis of this compound using Novozym 435, satisfactory results have been observed for up to five cycles of reuse.
Solid Acid Catalysis
Q6: What are solid acid catalysts and why are they considered a greener alternative?
Solid acid catalysts are acidic materials that are insoluble in the reaction medium. Examples include copper p-toluenesulfonate and heteropolyacids like phosphotungstic acid (PTA). They are considered greener because they can be easily separated from the reaction mixture by filtration, reducing waste and allowing for catalyst recycling. They are also less corrosive to equipment compared to liquid mineral acids.
Q7: What kind of yields can be expected with solid acid catalysts?
High yields have been reported with solid acid catalysts. For instance, using phosphotungstic acid, a 98% isolated yield of this compound has been achieved. Similarly, using copper p-toluenesulfonate as a catalyst can result in yields over 90%.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Conventional (H₂SO₄) | Aminosulfonic Acid | Enzymatic (Novozym 435) | Solid Acid (PTA) |
| Catalyst | Concentrated H₂SO₄ | Aminosulfonic acid | Novozym 435 (Lipase) | Phosphotungstic Acid |
| Catalyst Loading | ~0.1% w/w of stearic acid | 1.0% w/w of stearic acid | 1% w/w of substrates | 1 mol% |
| Temperature | Boiling/Reflux (~110-120°C) | Reflux | 60°C | 110°C |
| Time | Varies (e.g., 1-4 hours) | 3.5 hours | 24 hours | 4 hours |
| Alcohol:Acid Molar Ratio | Excess alcohol | 2.0:1 | 2.0:1 | 1.5:1 |
| Yield | 58-75% | 95.0% | 92% | 98% |
| Catalyst Reusability | No | Not reported | Yes (up to 5 cycles) | Yes (up to 5 cycles) |
| Environmental Impact | Corrosive, acidic waste | Less corrosive than H₂SO₄ | Mild conditions, biodegradable catalyst | Easily separable, reusable |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Novozym 435
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Reactant Preparation: In a temperature-controlled reaction vessel, add stearic acid and n-butanol in a 1:2 molar ratio.
-
Equilibration: Set the reaction temperature to 60°C and stir the mixture at 250 rpm until the stearic acid is completely dissolved and the temperature is stable.
-
Enzyme Addition: Add Novozym 435 (1% by weight of the total substrates) to the reaction mixture to initiate the esterification.
-
Reaction: Allow the reaction to proceed for 24 hours, maintaining the temperature and stirring speed.
-
Monitoring (Optional): The progress of the reaction can be monitored by taking small aliquots at different time intervals and determining the remaining stearic acid concentration by titration with a standard solution of NaOH.
-
Product Recovery: After 24 hours, stop the reaction and separate the immobilized enzyme from the mixture by filtration.
-
Purification: The excess n-butanol can be removed from the filtrate by vacuum distillation to obtain the crude this compound. Further purification can be achieved by washing with a dilute sodium bicarbonate solution followed by water washes to remove any remaining acidic impurities.
Protocol 2: Synthesis of this compound using Phosphotungstic Acid (PTA) Solid Catalyst
-
Reactant and Catalyst Preparation: In a round-bottomed glass pressure reactor, add stearic acid and n-butanol in a 1:1.5 molar ratio. Add oven-dried phosphotungstic acid (1 mol%).
-
Reaction Setup: Seal the reactor and place it in a pre-heated oil bath at 110°C. Stir the mixture magnetically for 4 hours.
-
Catalyst Separation: After the reaction, cool the reactor to room temperature. Add petroleum ether to the mixture to dissolve the product and precipitate the PTA catalyst. Separate the catalyst by centrifugation or decantation.
-
Catalyst Recycling: The recovered PTA catalyst can be washed with petroleum ether and dried in an oven at 110°C for 12 hours before being used in subsequent reactions.
-
Product Purification: Combine the petroleum ether layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain the this compound product.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in solid acid catalysis.
References
Technical Support Center: Enhancing Butyl Stearate Lubricating Properties
Welcome to the technical support center for enhancing the lubricating properties of butyl stearate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of additives in this compound-based lubricant formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a lubricant?
A1: this compound is an ester of stearic acid and butanol.[1] It is a colorless to pale yellow, oily liquid with good lubricating properties, low volatility, and thermal stability.[2] Its low viscosity and ability to form a non-greasy, hydrophobic film make it a suitable base for various lubricant applications, including in the plastics, metalworking, and textile industries.[1][3]
Q2: What types of additives can be used to enhance the lubricating properties of this compound?
A2: Several types of additives can be used, including:
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Anti-wear (AW) additives: These form a protective film on metal surfaces to reduce wear under boundary lubrication conditions.
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Extreme Pressure (EP) additives: These react with metal surfaces at high temperatures and pressures to prevent seizure and welding.
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Antioxidants: These inhibit the oxidation and thermal degradation of the lubricant, extending its service life.
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Friction Modifiers (FMs): These are added to reduce the coefficient of friction.
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Solid Lubricants: Materials like graphite, molybdenum disulfide (MoS₂), and polytetrafluoroethylene (PTFE) can be dispersed in this compound to provide lubrication, especially under extreme conditions.
Q3: How do I choose the right additive for my application?
A3: The choice of additive depends on the specific operating conditions of your application, such as load, temperature, speed, and environment. For high-load applications, EP additives are crucial. For reducing friction and improving energy efficiency, friction modifiers are beneficial. Antioxidants are essential for applications involving high temperatures.
Q4: What are the typical concentrations of additives used in this compound?
A4: Additive concentrations can vary significantly depending on the additive type and the desired performance. Typical concentrations can range from as low as 0.1% for some friction modifiers to several weight percent for solid lubricants. It is crucial to perform optimization studies to determine the ideal concentration for your specific formulation and application.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and testing of this compound lubricants with additives.
Issue 1: Poor Solubility or Dispersion of Additives
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Symptom: The additive does not dissolve or remains as visible particles in the this compound, leading to sedimentation over time.
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Possible Causes:
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Incompatibility between the additive and the ester-based this compound.
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Using a solid additive with a large particle size.
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Insufficient mixing energy or time.
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Temperature of the mixture is too low.
-
-
Solutions:
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Verify the solubility of the additive in ester-based fluids.
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For solid additives, use micronized or nano-sized particles to improve dispersion.
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Employ high-shear mixing or ultrasonication to aid dispersion.
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Gently heat the this compound during mixing, ensuring the temperature does not exceed the degradation point of the additive or base oil.
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Consider using a co-solvent or a dispersant additive if compatibility issues persist.
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Issue 2: Increased Friction or Wear After Adding an Additive
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Symptom: The coefficient of friction or the wear scar diameter is higher with the additive-enhanced this compound compared to the neat this compound.
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Possible Causes:
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Additive Antagonism: The new additive may be interacting negatively with other additives already present in the formulation.
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Incorrect Concentration: Too high a concentration of some additives, particularly solid lubricants, can lead to abrasive wear.
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Additive Degradation: The additive may have degraded due to excessive heat or contamination during mixing.
-
-
Solutions:
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When using multiple additives, ensure they are compatible and check for known synergistic or antagonistic effects.
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Conduct a concentration optimization study to find the optimal dosage for the additive.
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Ensure proper mixing procedures are followed, avoiding excessive temperatures that could degrade the additives.
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Issue 3: Lubricant Formulation is Unstable (e.g., phase separation, color change)
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Symptom: The lubricant mixture separates into layers, changes color, or forms precipitates over time.
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Possible Causes:
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Oxidation: Exposure to air and heat can cause the lubricant to oxidize, leading to the formation of sludge and varnish.
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Hydrolysis: this compound, being an ester, can be susceptible to hydrolysis (reaction with water), which can alter its properties.
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Contamination: Contamination with water, dust, or other foreign particles can accelerate degradation.
-
-
Solutions:
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Add an appropriate antioxidant to the formulation to improve oxidative stability.
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Minimize exposure to moisture during storage and handling. Use desiccants if necessary.
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Ensure all containers and mixing equipment are clean and dry before use. Filter the final formulation to remove any particulate contaminants.
-
Data Presentation: Performance of Additives in this compound
The following table summarizes typical performance improvements observed when incorporating various additives into a this compound base oil. The values presented are illustrative and can vary based on the specific additive chemistry, concentration, and test conditions.
| Additive Type | Additive Example | Typical Concentration (wt.%) | Illustrative Friction Coefficient | Illustrative Wear Scar Diameter (mm) |
| Base Oil | This compound | - | 0.12 | 0.65 |
| Anti-wear (AW) | Zinc Dialkyldithiophosphate (ZDDP) | 1.0 | 0.09 | 0.45 |
| Extreme Pressure (EP) | Tricresyl Phosphate (TCP) | 1.5 | 0.08 | 0.50 |
| Antioxidant | Phenolic Antioxidant | 0.5 | 0.11 | 0.60 |
| Solid Lubricant | Molybdenum Disulfide (MoS₂) | 2.0 | 0.07 | 0.55 |
| Solid Lubricant | Graphite | 2.0 | 0.08 | 0.58 |
| Solid Lubricant | Polytetrafluoroethylene (PTFE) | 3.0 | 0.06 | 0.62 |
| Friction Modifier | Organic Friction Modifier | 0.5 | 0.08 | 0.63 |
Note: The data for a base fluid with 3% microcapsules showed a friction coefficient of 0.053 and a wear scar diameter of 0.326mm.[4] Another study on lithium soap grease showed that 2 wt.% graphite reduced the friction coefficient by 41% and the wear scar diameter by 15%.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on standard ASTM test methods and can be adapted for evaluating the performance of additives in this compound.
Experiment 1: Evaluation of Wear Preventive Characteristics
Objective: To determine the anti-wear properties of the lubricant formulation using a four-ball wear tester.
Standard Method: Based on ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
Apparatus: Four-ball wear tester.
Materials:
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Test lubricant (this compound with and without additives).
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Steel balls (12.7 mm diameter).
Procedure:
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Thoroughly clean the steel balls and the test cup.
-
Clamp three steel balls in the test cup.
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Pour the test lubricant into the cup to cover the balls.
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Place the fourth ball in the chuck of the motor-driven spindle.
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Assemble the test cup onto the tester.
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Apply a load of 392 N (40 kgf).
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Start the motor and run the test at 1200 rpm for 60 minutes at a controlled temperature of 75°C.
-
After the test, disassemble the apparatus and clean the three lower balls.
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Measure the wear scar diameters on the three lower balls using a microscope.
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Calculate the average wear scar diameter.
Experiment 2: Determination of Frictional Properties
Objective: To measure the coefficient of friction of the lubricant formulation using a pin-on-disk tribometer.
Standard Method: Based on ASTM G99 - Standard Test Method for Wear Testing with a Pin-on-Disk Apparatus.
Apparatus: Pin-on-disk tribometer.
Materials:
-
Test lubricant (this compound with and without additives).
-
Pin and disk specimens of a specified material (e.g., steel).
Procedure:
-
Clean the pin and disk specimens.
-
Mount the disk on the rotating stage and the pin in the stationary holder.
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Apply a thin film of the test lubricant to the disk surface.
-
Apply a specified normal load to the pin.
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Start the rotation of the disk at a set speed for a defined duration or sliding distance.
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Continuously record the frictional force during the test.
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Calculate the coefficient of friction by dividing the frictional force by the normal load.
-
After the test, measure the wear track on the disk and the wear scar on the pin.
Visualizations
Caption: Experimental workflow for evaluating lubricant additives.
Caption: Troubleshooting logic for poor lubricant performance.
References
Technical Support Center: Resolving Phase Separation in Butyl Stearate Emulsions
Welcome to the Technical Support Center for Butyl Stearate Emulsions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of phase separation in their experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
This compound is an ester of butyl alcohol and stearic acid. It is used in emulsions, particularly in cosmetics and pharmaceuticals, as an emollient, lubricant, and plasticizer.[1][2][3] Its low viscosity and high stability make it a desirable component in creams and lotions.[1][2]
Q2: What is phase separation in a this compound emulsion?
Phase separation is the process where the two immiscible liquids in the emulsion, typically oil (this compound) and water, separate into distinct layers over time. This indicates emulsion instability. Common signs of phase separation include creaming (a concentration of the dispersed phase at the top), sedimentation (settling of the dispersed phase), and coalescence (the merging of droplets).
Q3: What is the required Hydrophilic-Lipophilic Balance (HLB) for a stable this compound oil-in-water (O/W) emulsion?
To form a stable oil-in-water (O/W) emulsion with this compound, an HLB value of approximately 11 is required. Selecting an emulsifier or a blend of emulsifiers that provides this HLB value is crucial for the stability of the emulsion.
Q4: Can the concentration of the surfactant affect the stability of my this compound emulsion?
Yes, the surfactant concentration is a critical factor. Insufficient surfactant will not adequately cover the surface of the oil droplets, leading to coalescence and phase separation. Conversely, an excessive concentration of surfactant can also lead to instability. The optimal concentration often needs to be determined experimentally for each specific formulation.
Q5: How do processing parameters like homogenization speed and time impact emulsion stability?
Homogenization is a critical step in reducing the droplet size of the dispersed phase, which in turn enhances emulsion stability. Generally, higher homogenization speeds and longer homogenization times result in smaller droplet sizes and improved stability. However, over-homogenization can sometimes be detrimental. The optimal conditions depend on the specific formulation and equipment.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common phase separation issues in this compound emulsions.
Issue 1: Creaming or Sedimentation is Observed
Description: A layer of the dispersed phase (either oil or water) becomes visible at the top (creaming) or bottom (sedimentation) of the emulsion.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect HLB Value | The Hydrophile-Lipophile Balance (HLB) of your emulsifier system does not match the required HLB of the oil phase (approximately 11 for this compound in an O/W emulsion). Action: Recalculate the HLB of your emulsifier blend. Adjust the ratio of your high and low HLB emulsifiers (e.g., Tween 80 and Span 80) to achieve the target HLB. |
| Insufficient Emulsifier Concentration | There may not be enough emulsifier to adequately coat the oil droplets and prevent them from coalescing. Action: Incrementally increase the total emulsifier concentration (e.g., in 0.5% steps) and observe the effect on stability. |
| Inadequate Homogenization | The oil droplets may be too large, leading to faster separation due to gravity. Action: Increase the homogenization speed or time to reduce the average droplet size. For O/W emulsions, a droplet size of 0.5-1 µm is generally very stable. |
| Inappropriate Viscosity of the Continuous Phase | A low-viscosity continuous phase allows droplets to move more freely and coalesce. Action: Consider adding a viscosity-modifying agent (thickener) such as xanthan gum or carbomer to the aqueous phase. |
Issue 2: Coalescence and Complete Phase Separation
Description: The emulsion has separated into two distinct, immiscible layers. This is an irreversible process.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Severe HLB Mismatch | A significant deviation from the required HLB can lead to rapid coalescence. Action: Perform a systematic HLB study to determine the optimal HLB for your specific this compound and other oil-phase components. |
| Incompatible Ingredients | Certain ingredients, such as electrolytes or active pharmaceutical ingredients (APIs), can disrupt the stability of the emulsion. Action: Evaluate the compatibility of all ingredients. Consider using non-ionic surfactants, which are generally more tolerant to electrolytes. |
| Improper Processing Temperature | Significant temperature differences between the oil and water phases during emulsification can lead to instability. Action: Ensure both the oil and water phases are heated to the same temperature (typically 70-75°C) before mixing. |
| Incorrect Order of Addition | The method of combining the phases can impact emulsion formation and stability. Action: For O/W emulsions, a common practice is to slowly add the oil phase to the water phase with continuous high-shear mixing. |
Data Presentation
The following tables provide illustrative quantitative data on how formulation and processing variables can impact emulsion stability. Note that these are examples and optimal values for your specific this compound emulsion should be determined experimentally.
Table 1: Effect of Emulsifier Concentration on Emulsion Stability
| Emulsifier Blend (HLB ~11) Concentration (% w/w) | Mean Droplet Size (µm) after 24h | Stability Observation after 7 days |
| 1.0 | 5.2 | Significant creaming and some coalescence |
| 2.0 | 2.5 | Slight creaming |
| 3.0 | 1.1 | No visible separation |
| 4.0 | 0.8 | No visible separation |
| 5.0 | 0.7 | No visible separation |
Table 2: Impact of Homogenization Parameters on Droplet Size and Stability
| Homogenization Speed (rpm) | Homogenization Time (min) | Mean Droplet Size (µm) | Creaming Index (%) after 48h |
| 5,000 | 5 | 8.5 | 35 |
| 10,000 | 5 | 3.1 | 12 |
| 15,000 | 5 | 1.5 | 4 |
| 15,000 | 10 | 0.9 | <1 |
| 20,000 | 10 | 0.6 | <1 |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound O/W Emulsion
Objective: To prepare a stable oil-in-water emulsion with this compound as the oil phase.
Materials:
-
This compound
-
High HLB emulsifier (e.g., Polysorbate 80 / Tween 80, HLB = 15.0)
-
Low HLB emulsifier (e.g., Sorbitan Oleate / Span 80, HLB = 4.3)
-
Deionized water
-
High-shear homogenizer
-
Heating plates with magnetic stirrers
-
Beakers
Methodology:
-
Phase A (Oil Phase) Preparation:
-
In a beaker, combine this compound and the calculated amount of the low HLB emulsifier (Span 80).
-
Heat to 70-75°C while stirring gently until a homogenous solution is formed.
-
-
Phase B (Aqueous Phase) Preparation:
-
In a separate beaker, combine deionized water and the calculated amount of the high HLB emulsifier (Polysorbate 80).
-
Heat to 70-75°C while stirring until the emulsifier is fully dissolved.
-
-
Emulsification:
-
Slowly add the oil phase (Phase A) to the aqueous phase (Phase B) while mixing with the high-shear homogenizer at a moderate speed.
-
Once all the oil phase has been added, increase the homogenization speed and continue for 5-10 minutes to form a fine emulsion.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle, continuous stirring.
-
Incorporate any temperature-sensitive ingredients when the emulsion has cooled to below 40°C.
-
-
Finalization:
-
Once at room temperature, check the pH and adjust if necessary.
-
Transfer the final emulsion to a suitable container for storage and stability testing.
-
Protocol 2: Accelerated Stability Testing via Centrifugation
Objective: To quickly assess the physical stability of the prepared this compound emulsion.
Materials:
-
Prepared this compound emulsion
-
Centrifuge
-
Graduated centrifuge tubes
Methodology:
-
Fill a graduated centrifuge tube with a known volume of the emulsion.
-
Place the tube in the centrifuge, ensuring it is properly balanced.
-
Centrifuge the sample at a set speed (e.g., 3000 rpm) for a specified duration (e.g., 30 minutes).
-
After centrifugation, carefully remove the tube and visually inspect for any signs of phase separation (creaming or sedimentation).
-
Measure the height of any separated layers and the total height of the emulsion.
-
Calculate the Creaming Index (%) as follows:
-
Creaming Index (%) = (Height of Cream Layer / Total Height of Emulsion) x 100
-
A lower creaming index indicates better emulsion stability.
Visualizations
Caption: Troubleshooting workflow for phase separation in emulsions.
Caption: Experimental workflow for emulsion preparation and stability testing.
References
Technical Support Center: Strategies for Scaling Up Butyl Stearate Production
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for scaling up the production of butyl stearate. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent method for both laboratory and industrial-scale production is the Fischer-Speier esterification. This process involves the reaction of stearic acid with n-butanol in the presence of an acid catalyst. The reaction is reversible, so the continuous removal of water is crucial to drive the equilibrium toward the formation of the this compound product and achieve high yields.[1][2]
Q2: Which catalysts are recommended for scaling up this compound synthesis?
A2: Several types of acid catalysts can be used, each with advantages and disadvantages for scale-up:
-
Homogeneous Catalysts:
-
Sulfuric Acid (H₂SO₄): Highly effective and inexpensive, often resulting in high yields (up to 99%).[3][4] However, it is highly corrosive, can cause product discoloration, and presents challenges in separation and disposal.[5]
-
p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is less corrosive and easier to handle than sulfuric acid, making it a popular alternative for scale-up.
-
-
Heterogeneous (Solid) Catalysts:
-
Acidic Resins (e.g., Amberlyst-15): These are favored in larger-scale operations because they can be easily removed from the reaction mixture by filtration and are often reusable, simplifying product purification and reducing waste.
-
Metal Oxides & Salts: Catalysts like zinc oxide or copper p-toluenesulfonate have been shown to be effective, offering benefits like reduced equipment corrosion and potential for reuse.
-
Heteropolyacids (e.g., Phosphotungstic Acid - PTA): These can provide excellent yields (up to 98%) under relatively mild, solvent-free conditions and can be recycled multiple times.
-
-
Enzymatic Catalysts:
-
Lipases (e.g., Novozym 435): This is a "green" alternative that operates under mild conditions (e.g., 60°C), minimizing byproduct formation and discoloration. While highly specific, the cost and stability of the enzyme can be limiting factors for very large scales.
-
Q3: What are the critical process parameters to control during scale-up?
A3: To ensure a successful and reproducible scale-up, the following parameters must be carefully controlled:
-
Reactant Molar Ratio: An excess of n-butanol is typically used to shift the reaction equilibrium towards the product side. Molar ratios of stearic acid to n-butanol can range from 1:1.5 to 1:15.
-
Temperature: The reaction is typically conducted at the reflux temperature of the mixture to facilitate the removal of water as an azeotrope with butanol or a solvent. Temperatures can range from 65°C to 150°C depending on the catalyst and pressure.
-
Catalyst Loading: The amount of catalyst affects the reaction rate. Typical loadings range from 0.1 wt% to 5 wt% relative to the stearic acid. Excessive catalyst can lead to unwanted side reactions and complicate purification.
-
Efficient Water Removal: This is arguably the most critical factor for achieving high conversion. A Dean-Stark apparatus or similar setup is essential for continuously removing water from the reaction mixture.
-
Agitation: Proper mixing is vital to ensure uniform temperature and contact between reactants and the catalyst, especially when using solid catalysts or as the reactor volume increases.
Q4: How can the crude this compound be purified after the reaction?
A4: Post-reaction purification typically involves a multi-step process:
-
Catalyst Removal/Neutralization: If a homogeneous catalyst like H₂SO₄ or p-TsOH is used, the mixture is washed with a basic solution (e.g., 5% sodium bicarbonate or sodium carbonate) to neutralize the acid. Solid catalysts are removed by filtration.
-
Washing: The organic layer is washed with water and then brine to remove any remaining catalyst, salts, and water-soluble impurities.
-
Solvent and Excess Alcohol Removal: Any solvent and excess n-butanol are typically removed by distillation or under reduced pressure using a rotary evaporator.
-
Final Purification: For high-purity requirements, vacuum distillation can be employed to separate the this compound from non-volatile impurities. However, some methods aim to avoid this step to reduce costs by using refining agents like activated carbon or diatomite followed by filtration.
Troubleshooting Guide
Problem: Low or Stagnant Reaction Yield
| Possible Cause | Recommended Solution |
| Inefficient Water Removal | Ensure the Dean-Stark trap or water separator is functioning correctly. Check for leaks in the condenser system. Increase the reflux rate if necessary to improve azeotropic water removal. |
| Reaction Has Reached Equilibrium | Increase the molar excess of n-butanol to shift the equilibrium towards the product. Ensure water is being removed effectively. |
| Catalyst Deactivation or Insufficient Loading | For reusable catalysts, test for loss of activity. Consider regenerating or replacing the catalyst. Ensure the initial catalyst loading was correct for the batch size. |
| Low Reaction Temperature | Verify the reaction temperature is at the desired setpoint (typically boiling reflux). Insufficient temperature leads to slow reaction kinetics. |
Problem: Dark or Yellow Product Color
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Overheating can cause thermal degradation and side reactions. Reduce the heating mantle temperature and ensure uniform heating with good agitation. |
| Corrosive Catalyst | Strong acids like sulfuric acid can cause charring and discoloration, especially at high temperatures. Switch to a less corrosive catalyst like p-TsOH or a solid acid catalyst. |
| Oxidation of Reactants or Product | If sensitivity to air is suspected, run the reaction under an inert nitrogen atmosphere. |
| Impurities in Raw Materials | Use high-purity stearic acid and n-butanol. Impurities can lead to colored byproducts. |
Problem: Emulsion Formation During Washing
| Possible Cause | Recommended Solution |
| Vigorous Shaking/Agitation | Gently invert the separatory funnel instead of shaking vigorously. For larger scales, use a baffled reactor with controlled agitation during the wash step. |
| Insufficient Ionic Strength | After the water wash, perform a final wash with a saturated brine (NaCl) solution. This increases the ionic strength of the aqueous phase and helps break the emulsion. |
| Presence of Unreacted Stearic Acid | Ensure the neutralization step with a base is complete to convert any remaining stearic acid into its salt, which is more soluble in the aqueous phase. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes various reaction conditions for this compound synthesis, allowing for easy comparison of different catalytic approaches.
| Catalyst | Reactant Ratio (Stearic Acid:Butanol) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| H₂SO₄ | 1:15 (molar) | 0.75 (molar ratio to acid) | 65 | - | 99% | |
| Phosphotungstic Acid (PTA) | 1:1.5 (molar) | 1 mol% | 110 | 4 | 98% | |
| Copper p-toluenesulfonate | 1:0.4 (mass) | 1.1 wt% (to acid) | 105 | 9 | 94% | |
| Zinc Oxide (ZnO) | - | - | - | - | - | |
| Novozym 435 (Lipase) | 1:2 (molar) | 1 wt% (to substrates) | 60 | 24 | 92% | |
| Montmorillonite KSF/0 Clay | - | 10 wt% (to acid) | 150 | 4 | ~80-90% |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a common method for producing a multi-gram to kilogram batch of this compound.
Materials & Equipment:
-
Stearic Acid (e.g., 1 kg, ~3.52 mol)
-
n-Butanol (e.g., 980 g, ~13.22 mol, ~3.75 molar eq.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (e.g., 33.5 g, ~0.05 molar eq.)
-
Toluene (optional solvent, can aid azeotropic removal)
-
Reaction vessel of appropriate size (e.g., 5 L) equipped with a mechanical stirrer, heating mantle, temperature probe, and a Dean-Stark apparatus with a condenser.
-
Separatory funnel (or vessel for phase separation)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator and/or distillation apparatus
Procedure:
-
Charging the Reactor: Add stearic acid (1 kg) and n-butanol (980 g) to the reaction vessel.
-
Heating and Dissolution: Begin stirring and heat the mixture to 70-80°C to melt the stearic acid and form a homogeneous solution.
-
Catalyst Addition: Once the solution is homogeneous, add the p-TsOH·H₂O (33.5 g).
-
Esterification Reaction: Heat the mixture to a gentle reflux. Water will begin to collect in the arm of the Dean-Stark apparatus. Continue the reflux until no more water is collected (typically 4-8 hours). The reaction can be monitored by TLC or GC analysis.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a large separatory funnel. Add 5% sodium bicarbonate solution (approx. 500 mL) and mix gently to neutralize the catalyst. Vent frequently. Separate and discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water (2 x 500 mL) and then with brine (1 x 500 mL) to remove residual salts.
-
Drying: Transfer the organic layer to a clean vessel and add anhydrous magnesium sulfate to remove residual water. Stir for 30 minutes and then filter.
-
Solvent and Alcohol Removal: Remove the excess n-butanol and any optional solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting clear, oily liquid is crude this compound. For higher purity, it can be further purified by vacuum distillation.
Visualizations
Experimental Workflow for this compound Production
Caption: Workflow for scaling up this compound synthesis.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision tree for troubleshooting low yield issues.
References
Validation & Comparative
A Comparative Guide to Butyl Stearate and Methyl Stearate as Internal Standards for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical step in developing a robust and accurate gas chromatography (GC) method. An ideal internal standard should be chemically similar to the analytes of interest, well-resolved from other sample components, and not naturally present in the sample. In the analysis of fatty acids and their derivatives, such as fatty acid methyl esters (FAMEs), stearate esters are often considered for this role. This guide provides an objective comparison of two common choices: butyl stearate and methyl stearate, supported by their physicochemical properties and typical experimental applications.
Executive Summary: Butyl vs. Methyl Stearate
The primary distinction between this compound and methyl stearate lies in their volatility and chromatographic retention time. This compound, with its larger butyl group, is less volatile and exhibits a longer retention time than methyl stearate. This key difference dictates their suitability for different types of analyses.
-
Methyl Stearate is often used in the analysis of long-chain fatty acid methyl esters (FAMEs), such as those found in biodiesel or various biological lipids.[1][2] However, its structural similarity to other FAMEs in a sample can lead to co-elution, particularly in complex mixtures.
-
This compound is advantageous when analyzing short-chain fatty acids.[3] Its higher boiling point and longer retention time ensure it elutes after the more volatile short-chain esters, preventing interference with the solvent front and early-eluting analytes.[3]
Physicochemical Properties
A comparison of the physical and chemical properties of this compound and methyl stearate is essential for understanding their behavior in a GC system. These properties influence their elution characteristics and potential for interaction with the stationary phase.
| Property | This compound | Methyl Stearate | Significance for GC Analysis |
| Molecular Formula | C22H44O2 | C19H38O2 | The larger molecular weight of this compound contributes to its lower volatility and longer retention time. |
| Molecular Weight | 340.58 g/mol [4] | 298.50 g/mol | A higher molecular weight generally leads to a higher boiling point and later elution in a non-polar GC column. |
| Boiling Point | ~220-225 °C at 15 mmHg | ~215 °C at 15 mmHg | The higher boiling point of this compound makes it less volatile, which is beneficial for the analysis of more volatile short-chain fatty acids. |
| Melting Point | 17-22 °C | ~38-39 °C | The physical state at room temperature can be a factor in standard preparation and handling. |
| Structure | CH3(CH2)16COO(CH2)3CH3 | CH3(CH2)16COOCH3 | The longer alkyl chain of the ester group in this compound increases its retention time compared to methyl stearate on most common GC columns. |
Experimental Workflow for FAME Analysis using an Internal Standard
The following diagram illustrates a typical workflow for the analysis of fatty acids in a biological sample, such as an oil or fat, using an internal standard. This process involves a derivatization step to convert the fatty acids into their more volatile methyl esters prior to GC analysis.
Caption: Workflow for GC-FID analysis of FAMEs using an internal standard.
Detailed Experimental Protocol: FAME Analysis in Biodiesel
This protocol is adapted from established methods for the quantification of FAMEs in biodiesel, such as those outlined in EN14103.
1. Materials and Reagents:
-
Heptane (GC grade)
-
Toluene (GC grade)
-
Internal Standard Stock Solution: Accurately weigh approximately 100 mg of this compound or methyl stearate into a 10 mL volumetric flask and dissolve in toluene.
-
Sample (Biodiesel)
-
2M Methanolic Potassium Hydroxide (KOH)
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the biodiesel sample into a 12 mL vial.
-
Add a known amount (e.g., 1 mL) of the internal standard stock solution to the vial.
-
For transesterification (if starting from oil), add 10-12 mL of heptane followed by approximately 0.5 mL of 2M methanolic KOH.
-
Vortex the mixture for 20-30 seconds and allow the layers to separate.
-
Carefully transfer the upper heptane layer, which contains the FAMEs and the internal standard, to a 2 mL GC vial for analysis.
3. GC-FID Conditions:
-
GC System: Agilent 7890 Series GC or equivalent.
-
Column: A polar capillary column, such as a cyanopropyl or PEG-based phase, is recommended for FAME analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio), at a temperature of 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 10 minutes at 240 °C.
-
-
Detector: Flame Ionization Detector (FID) at 260 °C.
-
Injection Volume: 1 µL.
4. Data Analysis:
-
Identify the peaks corresponding to the internal standard and the FAMEs based on their retention times, determined by running individual standards.
-
Integrate the peak areas for the internal standard and each identified FAME.
-
Calculate the concentration of each FAME using the following formula:
Concentration of FAME = (Area of FAME / Area of IS) * (Concentration of IS / Response Factor of FAME)
Note: Response factors should be determined by analyzing a standard mixture of FAMEs with a known concentration of the internal standard.
Considerations for Selection
| Factor | This compound | Methyl Stearate | Recommendation |
| Analyte Volatility | Excellent for short to medium-chain fatty acids (C4-C12). | Good for medium to long-chain fatty acids (C14-C24). | Choose this compound to avoid co-elution with the solvent front when analyzing volatile compounds. Methyl stearate is suitable when the analytes of interest are of similar or higher chain length. |
| Potential for Co-elution | Lower risk of co-elution with FAMEs in the sample. | Higher risk of co-elution, especially with other C18 isomers or closely eluting compounds. | A preliminary screening of the sample without an internal standard is recommended to identify potential interferences. |
| Commercial Availability | Readily available from major chemical suppliers. | Readily available, often as a component of FAME standard mixtures. | Both are easily sourced, though methyl stearate may be more commonly found in pre-made FAME standard kits. |
| Matrix Complexity | Favorable for complex matrices where early eluting peaks may be present. | May require more rigorous method development in complex matrices to ensure resolution. | For samples with a wide range of fatty acids, this compound often provides a "cleaner" chromatographic window for the internal standard. |
Conclusion
Both this compound and methyl stearate can serve as effective internal standards for GC analysis of fatty acids. The choice between them is primarily dictated by the specific application.
-
This compound is the superior choice for methods focused on the quantification of short-chain fatty acids , due to its higher boiling point and later elution, which prevents chromatographic interference.
-
Methyl stearate is a viable option for the analysis of long-chain FAMEs , particularly in well-characterized samples where the risk of co-elution has been assessed and mitigated.
For robust method development, it is always recommended to validate the chosen internal standard by assessing its recovery, linearity, and the absence of interference from the sample matrix.
References
- 1. aocs.org [aocs.org]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. 十八酸丁酯 technical, 40-60% (GC) | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of Butyl Stearate and Paraffin Wax for Thermal Energy Storage Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate phase change materials (PCMs) is critical for designing effective thermal energy storage (TES) systems. This guide provides an objective comparison of two common organic PCMs: butyl stearate, a fatty acid ester, and paraffin wax, a petroleum-derived mixture of hydrocarbons. The comparison is based on their thermophysical properties, supported by experimental data, to aid in the selection process for various TES applications.
This guide delves into a quantitative comparison of key performance metrics, details the experimental methodologies used to characterize these materials, and provides a visual representation of the typical experimental workflow.
Quantitative Performance Comparison
The efficacy of a PCM is determined by a range of thermophysical properties. The following table summarizes the key quantitative data for this compound and paraffin wax, compiled from various scientific sources. It is important to note that the properties of paraffin wax can vary depending on its specific grade and composition due to it being a mixture of hydrocarbons.
| Property | This compound | Paraffin Wax |
| Melting Temperature (°C) | 18.64 - 21.0[1][2][3] | 47 - 65[4] |
| Latent Heat of Fusion (J/g) | 120.59 - 135.5[1] | 200 - 220 |
| Specific Heat Capacity (Solid) (J/g·K) | Data not readily available | 2.14 |
| Specific Heat Capacity (Liquid) (J/g·K) | Data not readily available | 2.9 |
| Density (Solid) (g/cm³) | ~0.86 (at 20°C) | 0.88 - 0.92 |
| Density (Liquid) (g/cm³) | ~0.85 (at 25°C) | Data varies with temperature |
| Thermal Conductivity (Solid) (W/m·K) | 0.236 (at 10°C) | ~0.25 |
| Thermal Conductivity (Liquid) (W/m·K) | 0.152 (at 20°C), 0.148 (at 30°C) | Data varies with temperature |
| Thermal Stability | Stable up to ~238°C | Stable over many cycles |
| Volume Expansion on Melting (%) | Data not readily available | ~10 |
Experimental Protocols
The characterization of PCMs is crucial for understanding their performance and stability. The following are detailed methodologies for key experiments cited in the literature for analyzing this compound and paraffin wax.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique used to determine the thermal properties of PCMs, such as melting/freezing temperatures and latent heat of fusion.
-
Objective: To measure the heat flow associated with the phase transitions of the PCM as a function of temperature.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, precisely weighed sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is subjected to a controlled temperature program, which includes heating and cooling ramps at a specified rate (e.g., 5-10 °C/min) over a temperature range that encompasses the phase transition of the material.
-
The instrument measures the difference in heat flow between the sample and the reference.
-
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine:
-
Melting/Freezing Temperature: The peak temperature of the endothermic (melting) or exothermic (freezing) peak.
-
Latent Heat of Fusion: The integral of the area under the phase transition peak.
-
Thermal Cycling Stability Test
This test evaluates the long-term thermal reliability and stability of the PCM after repeated melting and freezing cycles.
-
Objective: To assess any degradation in the thermal properties of the PCM after a large number of thermal cycles.
-
Apparatus: A thermal cycler or a temperature-controlled bath/oven.
-
Procedure:
-
A sample of the PCM is placed in a sealed container.
-
The sample is subjected to repeated heating and cooling cycles that span its melting and freezing points.
-
The heating and cooling rates and the dwell times at the maximum and minimum temperatures are controlled.
-
The number of cycles can range from hundreds to thousands, simulating long-term use.
-
-
Data Analysis: After a predetermined number of cycles, the thermal properties of the cycled sample are re-measured using DSC. The results are compared to the properties of the un-cycled material to identify any changes in melting/freezing temperatures or latent heat of fusion, which would indicate thermal degradation.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the comparative experimental analysis of this compound and paraffin wax for thermal energy storage applications.
A logical workflow for the comparative analysis of PCMs.
References
performance evaluation of butyl stearate against other fatty acid ester lubricants
A comprehensive evaluation of the performance of butyl stearate in comparison to other fatty acid ester lubricants, including methyl stearate, ethyl stearate, and isopropyl myristate, reveals distinct profiles in terms of their physicochemical and tribological properties. This guide provides a detailed comparison based on experimental data, outlining the key performance indicators relevant to researchers, scientists, and drug development professionals.
Performance Comparison of Fatty Acid Ester Lubricants
The lubricating properties of fatty acid esters are influenced by their molecular structure, including the length of the fatty acid chain and the alcohol moiety. These structural differences directly impact viscosity, thermal stability, and boundary lubrication performance.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and other selected fatty acid esters. These properties are critical in determining the suitability of a lubricant for a specific application.
| Property | This compound | Methyl Stearate | Ethyl Stearate | Isopropyl Myristate | Test Method |
| Molecular Formula | C22H44O2[1] | C19H38O2[2] | C20H40O2 | C17H34O2 | - |
| Molecular Weight ( g/mol ) | 340.58[3] | 298.5[2] | 312.55 | 270.45 | - |
| Kinematic Viscosity at 40°C (cSt) | ~10-12 | ~5.7 | ~6.5 | ~5.0 | ASTM D445 |
| Kinematic Viscosity at 100°C (cSt) | ~3-4 | ~2.1 | ~2.4 | ~1.8 | ASTM D445 |
| Viscosity Index | >150 | ~160 | ~165 | ~150 | ASTM D2270 |
| Flash Point (°C) | >160[3] | ~153 | ~160 | ~152 | ASTM D92 |
| Pour Point (°C) | ~19 | ~24 | ~22 | ~ -5 | ASTM D97 |
| Density at 20°C (g/cm³) | ~0.855 | ~0.85 | ~0.85 | ~0.85 | ASTM D1298 |
Note: The values presented are typical and can vary based on the purity and source of the material. The data has been compiled from various sources and may not have been collected under identical experimental conditions.
Tribological Performance
The primary function of a lubricant is to reduce friction and wear between interacting surfaces. The tribological performance of fatty acid esters is often evaluated by measuring the wear scar diameter in a four-ball test. A smaller wear scar diameter indicates better anti-wear properties.
| Lubricant | Wear Scar Diameter (mm) | Test Conditions | Test Method |
| This compound | ~0.50 - 0.60 | 40 kg load, 1200 rpm, 75°C, 60 min | ASTM D4172 |
| Methyl Stearate | ~0.60 - 0.70 | 40 kg load, 1200 rpm, 75°C, 60 min | ASTM D4172 |
| Ethyl Stearate | ~0.55 - 0.65 | 40 kg load, 1200 rpm, 75°C, 60 min | ASTM D4172 |
| Isopropyl Myristate | ~0.65 - 0.75 | 40 kg load, 1200 rpm, 75°C, 60 min | ASTM D4172 |
Note: The wear scar diameter values are indicative and can be influenced by the specific test parameters and the presence of any additives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kinematic Viscosity (ASTM D445)
This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
-
Apparatus: Calibrated glass capillary viscometer, constant-temperature bath, stopwatch, and thermometer.
-
Procedure:
-
The viscometer is charged with the sample, ensuring it is free of air bubbles.
-
The viscometer is placed in a constant-temperature bath maintained at the desired temperature (e.g., 40°C or 100°C) until the sample reaches thermal equilibrium.
-
The sample is drawn up into the timing bulb of the viscometer.
-
The time taken for the sample to flow between two marked points on the viscometer is measured.
-
-
Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer calibration constant (C): ν = C × t.
Flash Point by Cleveland Open Cup (ASTM D92)
This method determines the flash and fire points of petroleum products. The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite under specified conditions.
-
Apparatus: Cleveland open cup apparatus, thermometer, and a test flame applicator.
-
Procedure:
-
The test cup is filled with the sample to a specified level.
-
The sample is heated at a prescribed rate.
-
A small test flame is passed across the cup at specified temperature intervals.
-
The flash point is the temperature at which a flash appears at any point on the surface of the sample.
-
Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)
This test evaluates the anti-wear properties of lubricating fluids in sliding contact.
-
Apparatus: Four-ball wear tester, steel balls, and a microscope for measuring wear scars.
-
Procedure:
-
Three steel balls are clamped together in a test cup and covered with the lubricant under evaluation.
-
A fourth steel ball is rotated against the three stationary balls under a specified load, speed, temperature, and duration.
-
After the test, the three stationary balls are cleaned, and the average diameter of the wear scars is measured using a microscope.
-
Oxidation Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)
This test method evaluates the oxidation stability of steam turbine oils in the presence of oxygen, water, and a copper catalyst.
-
Apparatus: Rotating pressure vessel (bomb), oxygen supply, pressure gauge, and a constant-temperature bath.
-
Procedure:
-
A sample of the oil, distilled water, and a copper catalyst coil are placed in the pressure vessel.
-
The vessel is pressurized with oxygen and placed in a heated bath, where it is rotated at a constant speed.
-
The pressure inside the vessel is monitored continuously.
-
The test is terminated when the pressure drops by a specified amount from the maximum pressure. The time taken to reach this point is the oxidation stability of the oil.
-
Visualizations
Experimental Workflow for Lubricant Performance Evaluation
The following diagram illustrates the logical workflow for evaluating the performance of a fatty acid ester lubricant.
Logical Relationship of Lubricant Properties
This diagram shows the relationship between the fundamental molecular structure of a fatty acid ester and its resulting performance characteristics as a lubricant.
References
A Comparative Guide to Analytical Methods for Butyl Stearate Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of butyl stearate is essential for quality control, formulation development, and stability testing in various industries, including pharmaceuticals and cosmetics. The selection of a suitable analytical method is a critical step that influences the reliability of results. This guide provides an objective comparison of two primary chromatographic techniques for this compound quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The performance of each method is evaluated based on key validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]
Methodology Comparison
Both GC and HPLC are powerful techniques for the analysis of fatty acid esters like this compound.[4] The choice between them often depends on the specific requirements of the analysis, such as the sample matrix, desired sensitivity, and the availability of instrumentation.
Gas Chromatography (GC): GC is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[4] For fatty acid esters, GC with a Flame Ionization Detector (GC-FID) is a common and cost-effective choice, offering high resolution and sensitivity. To enhance volatility, this compound can be analyzed directly or after derivatization to a more volatile ester, though direct analysis is often feasible.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, which lacks a strong chromophore, detection can be a challenge. While UV detection at low wavelengths (around 210 nm) is possible for the ester functional group, it may offer limited sensitivity. More universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can provide better sensitivity for non-volatile analytes like this compound without requiring derivatization.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of validated GC-FID and HPLC-CAD methods for the quantification of fatty acid esters, providing a basis for comparison for this compound analysis.
| Performance Characteristic | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD) |
| Linearity (R²) | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 88 - 109% | Typically 98 - 102% |
| Precision (% RSD) | ||
| - Repeatability | < 3% | < 5% |
| - Intermediate Precision | < 6% | < 5% |
| Limit of Detection (LOD) | 5-8 mg/L | ~1 ng on column |
| Limit of Quantification (LOQ) | 15-20 mg/L | ~2.3–4.2 ng per injection |
| Specificity/Selectivity | High | High (with appropriate column and mobile phase) |
| Robustness | Generally robust | Can be sensitive to mobile phase composition |
Experimental Protocols
Detailed methodologies for both a GC-FID and an HPLC-CAD method are provided below. These protocols are based on established methods for fatty acid ester analysis and can be adapted and validated for this compound quantification.
This method is suitable for the direct quantification of this compound in a variety of sample matrices.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Autosampler and data acquisition software.
2. Reagents and Standards:
-
Helium (carrier gas, high purity).
-
Hydrogen (FID fuel, high purity).
-
Air (FID oxidant, high purity).
-
This compound reference standard.
-
Solvent for sample and standard preparation (e.g., hexane or isooctane).
3. Chromatographic Conditions:
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix, dissolve a known amount of the sample in the solvent. For more complex matrices, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the this compound.
This method allows for the direct quantification of this compound without the need for derivatization and is suitable for non-volatile analysis.
1. Instrumentation:
-
HPLC system equipped with a charged aerosol detector (CAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Sample preparation solvent (e.g., a mixture of acetonitrile and isopropanol).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often employed. For example:
-
Start with 80% acetonitrile / 20% water.
-
Linearly increase to 100% acetonitrile over 15 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Nebulizer Temperature: 35°C
-
Evaporation Tube Temperature: 50°C
-
Gas (Nitrogen) Pressure: 35 psi
-
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the sample preparation solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Preparation: Dissolve the sample in a suitable solvent. The final extract should be filtered through a 0.45 µm filter before injection to protect the column.
Method Validation Workflow
The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method for this compound quantification according to ICH guidelines.
Caption: Workflow for analytical method validation.
Conclusion
Both GC-FID and HPLC-CAD are suitable techniques for the quantification of this compound. GC-FID is a cost-effective and highly sensitive method, particularly for volatile compounds, and benefits from well-established protocols. HPLC-CAD offers the advantage of direct analysis without derivatization and is well-suited for non-volatile or thermally sensitive matrices. The ultimate choice of method will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. A thorough method validation according to ICH guidelines is imperative to ensure the generation of reliable and accurate data.
References
Comparative Analysis of Butyl Stearate and Phthalate-Based Plasticizers in Polymer Formulations
Introduction: Plasticizers are essential additives incorporated into polymers, primarily Polyvinyl Chloride (PVC), to enhance flexibility, processability, and durability. For decades, phthalate esters, such as Dioctyl Phthalate (DOP) and Dibutyl Phthalate (DBP), have dominated the market due to their high efficiency and low cost.[1][2] However, growing health and environmental concerns regarding the potential for phthalates to leach from plastic matrices and act as endocrine disruptors have spurred research into safer, more sustainable alternatives.[3][4][5] Butyl stearate, a fatty acid ester derived from renewable resources, has emerged as a promising bio-based plasticizer, valued for its low toxicity, good compatibility with various polymers, and lubricating properties. This guide provides an objective comparison of the plasticizing efficiency of this compound with traditional phthalate-based plasticizers, supported by experimental data and detailed methodologies.
Mechanism of Plasticization
Plasticizers function by embedding themselves between the long polymer chains. This spacing increases the intermolecular distance, thereby reducing the secondary forces (like van der Waals forces) that hold the chains together. The disruption of this rigid structure lowers the glass transition temperature (Tg) of the polymer, transforming it from a hard, brittle material into a more flexible and ductile one. The efficiency of a plasticizer is determined by its ability to effectively separate the polymer chains and enhance their mobility.
Caption: Mechanism of polymer plasticization.
Comparative Performance Data
The plasticizing efficiency is evaluated by measuring the changes in the mechanical and thermal properties of the polymer after the addition of the plasticizer. Key metrics include tensile strength, elongation at break (ductility), and elastic modulus (stiffness). The following table summarizes experimental data from a 2024 study comparing this compound (BTS) with a phthalate plasticizer, benzyl butyl phthalate (BBPA), in a Poly(vinyl chloride) (PVC) based formulation.
| Performance Metric | PVC with this compound (BTS) | PVC with Benzyl Butyl Phthalate (BBPA) | Unit |
| Maximum Deformation (ɛmax) | 215 ± 25 | 110 ± 15 | % |
| Ultimate Tensile Strength (σmax) | 10.0 ± 2.1 | 15.0 ± 1.2 | MPa |
| Elastic Modulus (E) | 16.0 ± 2.1 | 65.0 ± 8.5 | MPa |
Data sourced from a study on Polymer Inclusion Membranes (PIMs) composed of 50% PVC, 30% carrier, and 20% plasticizer.
Analysis of Results:
-
Flexibility: this compound imparts significantly higher flexibility, as evidenced by the much larger maximum deformation (elongation at break), which was 1.6 times higher than the formulation with NPOE, another common plasticizer. This indicates that BTS is highly effective at increasing the ductility of PVC.
-
Strength and Stiffness: The formulation with benzyl butyl phthalate exhibited higher ultimate tensile strength and a considerably higher elastic modulus. This suggests that while BBPA also acts as a plasticizer, it results in a stiffer, more mechanically resistant material compared to the softer, more pliable material produced with this compound.
Experimental Methodologies
The data presented above was obtained through standardized material testing protocols. Below are detailed descriptions of the key experimental methods used for evaluating plasticizer performance.
Sample Preparation (Solvent Casting)
This method is commonly used in laboratory settings to create uniform polymer films for testing.
-
Procedure:
-
The polymer (e.g., PVC) is dissolved in a suitable solvent, such as Tetrahydrofuran (THF), to create a solution of a specific concentration (e.g., 50 mg·mL⁻¹).
-
The plasticizer (this compound or phthalate) is added to the polymer solution at the desired concentration (e.g., 20 parts per hundred parts of resin, phr).
-
The mixture is stirred until homogenous and then cast into a flat container, like a Petri dish.
-
The solvent is allowed to evaporate slowly in a controlled environment (e.g., under a fume hood for 24 hours at room temperature) to form a solid film.
-
The resulting film is carefully peeled and cut into specimens for subsequent testing.
-
Mechanical Properties (Tensile Testing)
Tensile testing is a fundamental method for characterizing the mechanical properties of materials. The procedure is governed by standards such as ASTM D638 (for plastics) and ASTM D882 (for thin plastic sheeting).
-
Procedure:
-
Film samples are cut into a specific shape, typically rectangular or "dog-bone" shaped, with defined dimensions.
-
The specimen is mounted in the grips of a universal testing machine.
-
The machine applies a constant rate of pull (e.g., 4 mm·min⁻¹) to the specimen until it fractures.
-
During the test, the force applied (stress) and the extension of the sample (strain) are continuously recorded.
-
From the resulting stress-strain curve, key parameters are calculated:
-
Ultimate Tensile Strength (UTS): The maximum stress the material can withstand before breaking.
-
Maximum Deformation / Elongation at Break: The percentage increase in length at the point of fracture.
-
Elastic Modulus (Young's Modulus): The material's stiffness, calculated from the initial slope of the stress-strain curve.
-
-
Thermal Properties (Thermogravimetric Analysis - TGA)
TGA is used to assess the thermal stability of the plasticized polymer. It measures the change in mass of a sample as a function of temperature.
-
Procedure:
-
A small, precisely weighed sample (approx. 10 mg) is placed in a TGA instrument crucible.
-
The sample is heated at a constant rate (e.g., 10 °C·min⁻¹) over a specified temperature range (e.g., 30 to 650 °C) under a controlled atmosphere, typically inert nitrogen gas.
-
The instrument records the sample's weight continuously.
-
The resulting data is plotted as weight percent versus temperature. A sharp drop in weight indicates degradation. The onset temperature of degradation is a key indicator of thermal stability.
-
Plasticizer Migration and Leaching
A critical performance aspect for any plasticizer is its permanence within the polymer matrix. Migration, or leaching, is the process where plasticizer molecules diffuse out of the plastic and into the surrounding environment.
-
Phthalate-Based Plasticizers: Phthalates are not chemically bonded to the polymer chains and are known to migrate from the plastic over time. This process can be accelerated by contact with solvents, oils, and high temperatures. The leaching of phthalates is a primary driver for their regulation and the search for alternatives, as it leads to environmental contamination and potential human exposure. Studies have shown that incorporating phthalates like DBP and DEHP into PVC films significantly slows their degradation in soil compared to when they are freely applied, indicating that the plastic matrix acts as a slow-release reservoir for these compounds.
-
This compound: As an ester, this compound also has the potential to migrate. However, its larger molecular size compared to some smaller phthalates can reduce migration rates. Furthermore, its favorable toxicological profile makes its potential migration less of a health concern compared to regulated phthalates. Studies have shown that some bio-based plasticizers can exhibit excellent resistance to leaching, in some cases 70% lower than DEHP or DINP.
Workflow for Plasticizer Evaluation
The process of evaluating and comparing new plasticizers follows a systematic workflow to ensure comprehensive characterization of the final material.
References
- 1. Plasticizers | Indus Valley Chemcial Company [indusvalleychemical.com]
- 2. pschemi.com [pschemi.com]
- 3. A Comprehensive Study on the Effect of Plasticizers on the Characteristics of Polymer Inclusion Membranes (PIMs): Exploring this compound as a Promising Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
A Comparative Guide to the Biocompatibility of Butyl Stearate and Other Cosmetic Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of butyl stearate with other commonly used cosmetic esters: isopropyl myristate, cetyl palmitate, and glyceryl stearate. The information is compiled from scientific literature and safety assessment reports to assist in the selection of appropriate excipients for cosmetic and pharmaceutical formulations. This document outlines key biocompatibility endpoints, presents available data in a comparative format, details relevant experimental methodologies, and illustrates associated biological pathways.
Comparative Biocompatibility Data
The following table summarizes the available biocompatibility data for this compound and its alternatives. It is important to note that direct comparative studies with quantitative endpoints under the same experimental conditions are limited in the publicly available literature. The data presented here are compiled from various sources, including Cosmetic Ingredient Review (CIR) expert panel reports, and should be interpreted with this in mind.
| Biocompatibility Endpoint | This compound | Isopropyl Myristate | Cetyl Palmitate | Glyceryl Stearate |
| Cytotoxicity (in vitro) | Data not readily available in the form of IC50. Generally considered non-toxic in cosmetic applications. | Not a significant cytotoxicant at concentrations used in cosmetics.[1] | Considered to have low toxicity. | Low acute oral toxicity.[2] |
| Skin Irritation (in vivo/in vitro) | At most, minimally irritating to the skin at cosmetic use concentrations.[3] | Mild irritant in rabbits when undiluted, but not a human skin irritant in product formulations. | Non-irritating and non-sensitizing in rabbit skin tests. Formulations with 2.7% were minimally irritating. | Non-toxic to rabbits in dermal tests but caused moderate irritation. Non-irritating in patch tests on humans. |
| Skin Sensitization | Essentially non-sensitizing. | Not a skin sensitizer in guinea pig and human studies. | No signs of sensitization in formulations. | Non-sensitizing in single and repeated insult patch tests. |
| Genotoxicity (Ames Test) | No evidence of mutagenicity reported. | No evidence of mutagenicity reported. | No evidence of mutagenicity reported. | No evidence of mutagenicity reported. |
| Acute Oral Toxicity (LD50, rat) | >32 g/kg | >64.0 g/kg | >14.4 g/kg | Slightly toxic in acute oral studies in rats. |
Experimental Protocols
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This test method evaluates the potential of a chemical to cause skin irritation by assessing its effect on a reconstructed human epidermis model.
Methodology:
-
Tissue Culture: Three-dimensional reconstructed human epidermis (RhE) tissues, such as EpiDerm™ or EPISKIN™, are cultured to form a multilayered, differentiated model of the human epidermis.
-
Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
-
Viability Assessment (MTT Assay): After incubation, the tissues are washed and incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan.
-
Extraction and Measurement: The formazan is extracted from the tissues, and the optical density is measured spectrophotometrically.
-
Data Analysis: The percentage of viable cells in the treated tissues is calculated relative to negative controls. A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Adherent cells (e.g., HaCaT keratinocytes) are seeded in a 96-well plate and incubated to allow for attachment.
-
Test Substance Exposure: The cells are treated with various concentrations of the test substance and incubated for a specified period (e.g., 24 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the test substance that inhibits 50% of cell viability) can be calculated.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Several tester strains of Salmonella typhimurium with different mutations in the histidine operon are selected.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The tester strains are exposed to the test substance at various concentrations.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: Only bacteria that have undergone a reverse mutation to a histidine-independent state will grow and form colonies. The number of revertant colonies is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Skin Sensitization: Murine Local Lymph Node Assay (LLNA)
The LLNA is an in vivo method for identifying potential skin sensitizers by measuring the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of a test substance.
Methodology:
-
Animal Model: Typically, CBA/J mice are used.
-
Test Substance Application: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.
-
Lymphocyte Proliferation Measurement: On day 5, the mice are injected with a radiolabeled nucleoside (e.g., 3H-methyl thymidine) or a non-radioactive alternative.
-
Lymph Node Excision: The auricular lymph nodes are excised and processed to create a single-cell suspension.
-
Measurement of Proliferation: The incorporation of the radiolabel into the DNA of the proliferating lymphocytes is measured. For non-radioactive methods, other endpoints like ATP content are measured.
-
Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is ≥ 3. The EC3 value, the estimated concentration required to produce an SI of 3, can also be calculated to determine the sensitizing potency.
Signaling Pathways and Experimental Workflows
Keratinocyte Activation in Skin Irritation
Upon exposure to an irritant, keratinocytes, the primary cells of the epidermis, are activated. This activation triggers intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The activation of NF-κB leads to the transcription and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). These cytokines initiate an inflammatory response, leading to the clinical signs of irritation.
Caption: Keratinocyte activation pathway in response to a skin irritant.
Langerhans Cell Activation and Migration in Skin Sensitization
Skin sensitization is an immune response initiated by the activation of Langerhans cells, the resident antigen-presenting cells in the epidermis. Upon encountering a sensitizing agent (hapten), Langerhans cells are activated, a process often facilitated by cytokines released from keratinocytes. Activated Langerhans cells then migrate from the epidermis to the draining lymph nodes, where they present the antigen to T-lymphocytes, initiating the adaptive immune response that leads to sensitization.
Caption: Langerhans cell activation and migration in skin sensitization.
Experimental Workflow for Biocompatibility Assessment
The assessment of a cosmetic ester's biocompatibility typically follows a tiered approach, starting with in vitro assays to minimize animal testing.
Caption: General experimental workflow for assessing cosmetic ester biocompatibility.
References
Cross-Validation of FTIR and NMR Spectroscopy for the Characterization of Butyl Stearate: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous characterization of chemical compounds is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of two powerful spectroscopic techniques, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive characterization of butyl stearate. By presenting supporting experimental data and detailed methodologies, this document serves as a practical resource for the cross-validation of these techniques in ensuring the structural integrity and purity of this compound.
Introduction to this compound and Spectroscopic Characterization
This compound (C₂₂H₄₄O₂) is the butyl ester of stearic acid, a long-chain saturated fatty acid. It finds applications as an emollient, lubricant, and plasticizer in various industries, including cosmetics, pharmaceuticals, and manufacturing. Accurate characterization is crucial to ensure its quality and performance in these applications. Both FTIR and NMR spectroscopy are indispensable tools for this purpose, offering complementary information about the molecule's structure. FTIR provides a rapid fingerprint of the functional groups present, while NMR offers a detailed map of the atomic connectivity and chemical environment of the hydrogen and carbon atoms.
Experimental Protocols
Detailed methodologies for acquiring FTIR and NMR spectra of this compound are provided below. These protocols are designed to yield high-quality data suitable for structural elucidation and purity assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For liquid samples like this compound at room temperature, the Attenuated Total Reflectance (ATR) method is most convenient. A small drop of the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).[1] For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.[2]
Instrumentation and Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Accessory: ATR accessory or sample holder for salt plates/KBr pellets.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty ATR crystal or salt plates should be recorded prior to sample analysis and subtracted from the sample spectrum.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 20-50 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei to be Observed: ¹H (proton) and ¹³C (carbon-13).
-
Solvent: Chloroform-d (CDCl₃).[4]
-
Temperature: Room temperature (e-g., 298 K).
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16 scans.
-
Acquisition Time (aq): 2-4 seconds.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 128-1024 scans (a higher number of scans is required due to the low natural abundance of ¹³C).
Data Presentation: A Comparative Analysis
The quantitative data obtained from FTIR and NMR spectroscopy for this compound are summarized in the tables below for easy comparison.
Table 1: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2925 | C-H stretch (asymmetric) | -CH₂- |
| ~2855 | C-H stretch (symmetric) | -CH₃ |
| ~1740 | C=O stretch | Ester |
| ~1465 | C-H bend | -CH₂- |
| ~1170 | C-O stretch | Ester |
Note: The peak positions can vary slightly depending on the sample state and instrument.[5]
Table 2: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.06 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~2.29 | Triplet | 2H | -CO-CH₂ -CH₂- |
| ~1.60 | Multiplet | 4H | -CO-CH₂-CH₂ - and -O-CH₂-CH₂ - |
| ~1.26 | Multiplet | 28H | -(CH₂ )₁₄- |
| ~0.93 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
| ~0.88 | Triplet | 3H | -CH₂-CH₃ (stearate chain) |
Note: Chemical shifts are referenced to TMS at 0.00 ppm.
Table 3: ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~173.9 | C =O (Ester) |
| ~64.2 | -O-CH₂ - |
| ~34.4 | -CO-CH₂ - |
| ~31.9 | -(CH₂ )n- |
| ~30.7 | -O-CH₂-CH₂ - |
| ~29.7 - 29.1 | -(CH₂ )n- |
| ~25.0 | -CO-CH₂-CH₂ - |
| ~22.7 | -CH₂ -CH₃ (stearate chain) |
| ~19.2 | -O-CH₂-CH₂-CH₂ - |
| ~14.1 | -CH₃ (stearate chain) |
| ~13.7 | -O-CH₂-CH₂-CH₂-CH₃ |
Note: Chemical shifts are referenced to CDCl₃ at 77.16 ppm.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of this compound characterization and the chemical structure with key spectroscopic correlations.
Caption: Workflow for the cross-validation of FTIR and NMR data for this compound characterization.
Caption: Chemical structure of this compound with key FTIR and ¹H NMR spectroscopic correlations.
Conclusion
The cross-validation of FTIR and NMR spectroscopy provides a robust and comprehensive approach to the characterization of this compound. FTIR offers a rapid confirmation of the ester functional group, while ¹H and ¹³C NMR provide detailed structural information, confirming the arrangement of the butyl and stearate chains. The integration of data from both techniques allows for a high degree of confidence in the identity, purity, and structural integrity of the compound, which is essential for its application in research, development, and quality control.
References
comparative analysis of emollients: butyl stearate versus isopropyl myristate and ethylhexyl palmitate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties and functional performance of three commonly used emollients in the cosmetic and pharmaceutical industries: Butyl Stearate, Isopropyl Myristate, and Ethylhexyl Palmitate. The information presented is curated from various scientific sources to aid in formulation development and ingredient selection.
Physicochemical Properties
The fundamental characteristics of an emollient dictate its feel, spreadability, and interaction with the skin and other formulation components. The following table summarizes the key physicochemical properties of the three emollients.
| Property | This compound | Isopropyl Myristate | Ethylhexyl Palmitate |
| INCI Name | This compound | Isopropyl Myristate | Ethylhexyl Palmitate |
| CAS Number | 123-95-5[1] | 110-27-0[2] | 29806-73-3[3] |
| Molecular Formula | C22H44O2[4][5] | C17H34O2 | C24H48O2 |
| Molecular Weight ( g/mol ) | 340.58 | 270.45 | 368.64 |
| Appearance | Colorless to pale yellow oily liquid or waxy solid | Clear, colorless, practically odorless liquid of low viscosity | Clear, colorless, practically odorless liquid |
| Boiling Point (°C) | 343 | ~167 at 10 mmHg | 398-407 at 760 mmHg |
| Melting Point (°C) | 17-27 | ~ -3 to 5 | ~ -2 to 2 |
| Density (g/cm³) | ~0.854-0.855 at 25°C | ~0.850-0.860 at 20°C | ~0.85-0.86 at 20°C |
| Solubility | Insoluble in water; soluble in acetone, alcohol, and ether | Insoluble in water; soluble in most organic solvents like alcohols, acetone, and chloroform | Insoluble in water; soluble in oils, alcohols, and most organic solvents |
| Refractive Index | ~1.443 at 20°C | 1.434-1.438 at 20°C | 1.446-1.449 at 20°C |
Performance and Functional Properties
The performance of an emollient is a critical factor in the efficacy and sensory experience of a topical product. This section compares the functional properties of the three emollients.
| Functional Property | This compound | Isopropyl Myristate | Ethylhexyl Palmitate |
| Primary Function | Emollient, skin conditioning agent, lubricant, plasticizer | Emollient, solvent, penetration enhancer, skin-conditioning agent | Emollient, solvent, pigment wetting agent, fragrance fixative |
| Skin Feel | Forms a non-greasy, hydrophobic film | Lightweight, non-greasy feel, quick absorption | Dry-slip, silky feel, similar to some silicones |
| Spreadability | Good spreadability | Enhances spreadability | Medium spreading |
| Comedogenicity Rating | 3 | 5 | Not definitively rated in the provided sources, but it is considered non-comedogenic and does not clog pores. |
| Key Benefits | Provides a non-greasy, protective barrier; acts as a plasticizer in nail varnishes | Enhances penetration of active ingredients; provides a light, non-greasy feel suitable for various skin types | Offers a silky, non-greasy texture; can replace mineral oil in formulations |
| Common Applications | Creams, lotions, lipsticks, nail varnishes | Serums, lotions, creams, anti-aging products, acne treatments | Body lotions, hand creams, lipsticks, sunscreens |
Experimental Protocols
To objectively evaluate the performance of emollients, standardized experimental protocols are essential. Below are detailed methodologies for assessing key performance indicators.
Measurement of Skin Hydration: Corneometry
The Corneometer® is a widely used instrument for measuring the hydration level of the stratum corneum.
-
Principle: The measurement is based on the capacitance of a dielectric medium, which is the skin. Water has a significantly higher dielectric constant than other skin components, so changes in skin hydration alter the capacitance measured by the device.
-
Protocol:
-
Acclimatization: Subjects should be acclimatized in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes before measurements.
-
Baseline Measurement: A baseline measurement is taken on a defined area of the skin (e.g., the volar forearm) before product application.
-
Product Application: A standardized amount of the emollient-containing formulation is applied to the test area.
-
Post-Application Measurements: Measurements are taken at specified time intervals (e.g., 30 minutes, 1 hour, 2 hours, etc.) after product application to assess the change in skin hydration.
-
Data Analysis: The change in capacitance values from baseline indicates the moisturizing efficacy of the product. The results are typically expressed in arbitrary units (AU).
-
Measurement of Transepidermal Water Loss (TEWL): Tewametry
TEWL is a measure of the rate of water evaporation from the skin and is an indicator of the skin barrier function.
-
Principle: An open-chamber evaporimeter (Tewameter®) measures the water vapor pressure gradient at the skin's surface. A higher TEWL value indicates a more compromised skin barrier.
-
Protocol:
-
Acclimatization: Similar to corneometry, subjects must be acclimatized to a controlled environment.
-
Baseline Measurement: A baseline TEWL measurement is taken on the designated skin area before product application.
-
Product Application: A standardized amount of the formulation is applied to the test site.
-
Post-Application Measurements: TEWL is measured at predetermined time points after application. The probe of the Tewameter® is placed on the skin, and the rate of water loss is recorded in g/m²/h.
-
Data Analysis: A decrease in TEWL after product application suggests that the emollient is improving the skin's barrier function by forming an occlusive or semi-occlusive layer.
-
Visualizations
Logical Flow for Comparative Emollient Analysis
Caption: Logical workflow for the comparative analysis of emollients.
Experimental Workflow for Evaluating Emollient Efficacy
Caption: Experimental workflow for evaluating emollient efficacy.
References
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper disposal of butyl stearate is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This document provides a step-by-step guide for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this compound waste.
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
-
Eye/Face Protection : Wear tightly fitting safety goggles or chemical safety glasses.[3][4]
-
Skin Protection : Handle with impervious gloves (e.g., PVC, neoprene, or rubber) and wear protective clothing to prevent skin exposure.
-
Respiratory Protection : Use in a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, use an approved respirator.
-
General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in handling areas.
Step-by-Step this compound Disposal Procedure
Step 1: Waste Characterization
The first crucial step is to determine if the this compound waste is classified as hazardous.
-
Consult Regulations : Chemical waste generators must consult local, regional, and national hazardous waste regulations (e.g., the Resource Conservation and Recovery Act - RCRA in the United States) to ensure complete and accurate classification. State and local laws may have stricter requirements than federal regulations.
-
Assess Contamination : Determine if the this compound has been mixed with other solvents or chemicals. If it is mixed with a substance classified as hazardous, the entire mixture must be managed as hazardous waste.
-
Evaluate Properties : While pure this compound is not typically regulated as a hazardous waste for transport, disposal regulations focus on characteristics such as ignitability, corrosivity, reactivity, and toxicity.
Step 2: On-Site Collection and Storage
Proper collection and storage are essential to maintain a safe laboratory environment.
-
Use Appropriate Containers : Collect this compound waste in a suitable, closed container that is properly labeled.
-
Labeling : The container must be clearly labeled with its contents, for example, "Waste this compound." If classified as hazardous by your institution or local laws, it must be labeled with the words "Hazardous Waste."
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents. Ensure the container is tightly sealed.
Step 3: Disposal of Liquid this compound Waste
Discharging chemical waste into the environment is prohibited.
-
Select a Licensed Contractor : Arrange for the disposal of this compound waste through a licensed chemical waste disposal contractor.
-
Preferred Disposal Method : The recommended method of disposal is controlled incineration with flue gas scrubbing. This should be performed at a licensed chemical destruction plant.
-
Prohibited Actions : Do not discharge this compound into sewer systems, drains, or waterways. Do not contaminate water, foodstuffs, or feed during storage or disposal.
Step 4: Handling Spills and Contaminated Materials
In the event of a spill, follow these procedures for cleanup and disposal.
-
Ensure Safety : Remove all sources of ignition and ensure the area is well-ventilated.
-
Containment : Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Collection : Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.
-
Disposal : The collected spill residue should be disposed of following the same procedures as liquid waste (Step 3), via a licensed waste disposal contractor.
Step 5: Disposal of Empty Containers
Empty containers that held this compound must also be managed properly.
-
Decontamination : Containers can be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Recycling or Reconditioning : Once decontaminated, containers can be offered for recycling or reconditioning.
-
Landfill Disposal : Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill, where regulations permit.
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, relevant for safe handling during the disposal process.
| Property | Value | Source(s) |
| Flash Point | 160 °C / 320 °F | |
| Autoignition Temperature | 355 °C | |
| Boiling Point | 343 °C / 649.4 °F | |
| Melting Point | 17 - 22 °C / 62.6 - 71.6 °F | |
| ACGIH TLV (TWA) | 10 mg/m³ |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
